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  • Product: 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid
  • CAS: 83785-11-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid

Authored by: Dr. Gemini, Senior Application Scientist Abstract This technical guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2,2'-[(2-Nitro-1,4-ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid. In the absence of direct experimental spectra in publicly available literature, this document leverages foundational NMR principles and comparative data from structurally analogous compounds to offer a robust theoretical framework for researchers. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of nitrated aromatic compounds within the fields of materials science and drug development. We will explore the anticipated spectral features, the underlying electronic effects influencing chemical shifts, a comprehensive experimental protocol for data acquisition, and a curated list of references to support our predictive analysis.

Introduction: The Structural and Electronic Landscape

2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid is a substituted aromatic compound with a unique arrangement of functional groups that significantly influences its electronic environment and, consequently, its NMR spectrum. The central 1,4-phenylene ring is functionalized with a strongly electron-withdrawing nitro group (-NO₂) and two electron-donating ether linkages (-OCH₂COOH). Understanding the interplay of these competing electronic effects is paramount to accurately predicting the chemical shifts of the aromatic protons and carbons.

The nitro group, through its potent negative inductive (-I) and resonance (-M) effects, desheilds the aromatic ring, causing a downfield shift (higher ppm) of the attached protons and carbons. Conversely, the ether oxygen atoms donate electron density to the ring via the resonance effect (+M), which would typically cause an upfield shift (lower ppm). The relative positions of these substituents dictate the final electronic distribution and the resulting NMR chemical shifts.

Logical Flow for Spectral Prediction

To systematically predict the NMR spectrum, we will follow the logical progression outlined in the diagram below. This involves analyzing the structural symmetry, the electronic influence of each substituent, and correlating these factors to anticipated chemical shift regions for both ¹H and ¹³C nuclei.

G cluster_0 Structural Analysis cluster_1 Electronic Effects Analysis cluster_2 Spectral Prediction A Molecule: 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid B Identify Symmetry Elements (or lack thereof) A->B C Determine Unique Protons and Carbons B->C D Nitro Group (-NO₂) -I, -M Effects (Deshielding) C->D E Ether Linkages (-OR) +M, -I Effects (Shielding) C->E F Carboxylic Acid Groups (-COOH) -I Effect C->F G Predict ¹H Chemical Shifts (Aromatic and Aliphatic) D->G H Predict ¹³C Chemical Shifts (Aromatic and Aliphatic) D->H E->G E->H F->G F->H I Anticipate Splitting Patterns (J-coupling) G->I

Figure 1: A diagram illustrating the logical workflow for predicting the NMR spectral features of the target molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid is expected to exhibit distinct signals for the aromatic protons and the methylene protons of the diacetic acid side chains. The asymmetry introduced by the nitro group will render the three aromatic protons chemically non-equivalent.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-37.50 - 7.70d~2-3Ortho to the nitro group, experiencing strong deshielding. Expected to be a doublet due to coupling with H-5.
H-57.10 - 7.30dd~8-9, ~2-3Ortho to one ether group and meta to the nitro group. Split into a doublet of doublets by H-6 and H-3.
H-66.90 - 7.10d~8-9Ortho to the other ether group and para to the nitro group. Expected to be a doublet due to coupling with H-5.
-OCH₂-4.70 - 4.90s-Methylene protons adjacent to the electron-withdrawing ether oxygen. The two methylene groups may be slightly non-equivalent.
-COOH10.0 - 13.0br s-Carboxylic acid proton, typically a broad singlet, highly dependent on solvent and concentration.

Note: Predictions are based on analysis of substituent effects and data from similar compounds. The solvent is assumed to be DMSO-d₆.

The deshielding effect of the nitro group is most pronounced on the ortho proton (H-3). The aromatic protons will exhibit characteristic ortho and meta coupling constants. The two methylene groups, while chemically similar, are technically diastereotopic due to the chiral center at the substituted aromatic ring, which could lead to two separate singlets or a slight broadening of a single peak.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The asymmetry will result in six unique aromatic carbon signals, in addition to the signals from the methylene and carboxyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-1148.0 - 152.0Aromatic carbon bearing an ether linkage and ortho to the nitro group. Deshielded by both.
C-2140.0 - 145.0Aromatic carbon directly attached to the nitro group. Strongly deshielded.[1]
C-3118.0 - 122.0Aromatic carbon ortho to the nitro group and adjacent to an ether-bearing carbon.
C-4150.0 - 154.0Aromatic carbon bearing the second ether linkage and meta to the nitro group.
C-5115.0 - 119.0Aromatic carbon ortho to an ether group and meta to the nitro group.
C-6110.0 - 114.0Aromatic carbon ortho to an ether group and para to the nitro group.
-OCH₂-65.0 - 70.0Methylene carbons adjacent to the ether oxygen.
-COOH168.0 - 172.0Carboxyl carbons, typically found in this downfield region.

Note: Predictions are based on additive models and comparison with related structures. The solvent is assumed to be DMSO-d₆.

The carbon directly attached to the nitro group (C-2) is expected to be significantly deshielded. The carbons bearing the ether linkages (C-1 and C-4) will also be downfield due to the electronegativity of the oxygen atoms. The remaining aromatic carbons will appear at relatively higher fields.

Experimental Protocol for NMR Data Acquisition

To validate the predicted spectral data, a rigorous experimental approach is necessary. The following protocol outlines the key steps for acquiring high-quality ¹H and ¹³C NMR spectra of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid.

Workflow for NMR Sample Preparation and Analysis

The process begins with careful sample preparation, followed by instrument setup and data acquisition, and concludes with spectral processing and interpretation.

G A Sample Preparation B Instrument Setup (400-600 MHz Spectrometer) A->B C ¹H NMR Acquisition B->C D ¹³C NMR Acquisition B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Spectral Interpretation E->F

Figure 2: A flowchart detailing the experimental workflow for acquiring and analyzing NMR spectra.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 10-20 mg of high-purity 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid.

    • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve polar compounds, including carboxylic acids, and its high boiling point, which ensures sample stability. The residual solvent peak for DMSO-d₆ appears at approximately 2.50 ppm in the ¹H spectrum and 39.52 ppm in the ¹³C spectrum, serving as an internal reference.[2]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if absolute referencing is required, although referencing to the residual solvent peak is common practice.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Utilize a 400 MHz or higher field NMR spectrometer for improved spectral dispersion and sensitivity.

    • ¹H NMR Acquisition:

      • Employ a standard single-pulse experiment.

      • Set the spectral width to approximately 16 ppm to encompass both aromatic and carboxylic acid proton signals.

      • Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR Acquisition:

      • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each unique carbon.

      • Set the spectral width to approximately 220-250 ppm.

      • A longer acquisition time and a greater number of scans (typically 1024 or more) will be necessary to compensate for the low natural abundance of the ¹³C isotope.[2]

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Assign the peaks in both spectra based on their chemical shifts, multiplicities, and integration values, comparing them to the predicted values in Tables 1 and 2.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid. By dissecting the molecule's structural and electronic features, we have established a solid theoretical foundation for anticipating its spectral characteristics. The detailed experimental protocol offers a clear and robust methodology for acquiring empirical data to validate these predictions. This work underscores the power of combining theoretical principles with comparative data to guide research and characterization efforts, particularly for novel compounds where experimental data is not yet available.

References

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4) - PMC.
  • ¹H NMR spectrum of Compound 32 - The Royal Society of Chemistry.
  • (4-hydroxy-3-nitrophenyl)acetic acid (NP0274026) - NP-MRD. Available at: [Link]

  • 2,2′-(1,4-Phenylene)bis(7-nitro-1H-benzimidazole 3-oxide) - MDPI. Available at: [Link]

  • Combination of ¹H and ¹³C NMR Spectroscopy. Available at: [Link]

  • Nitrobenzene and other monosubstituted benzenes ¹H vs ¹³C NMR assignments - Chemistry Stack Exchange. Available at: [Link]

  • Acetic acid, phenoxy-, 4-nitrophenyl ester - Optional[¹³C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

  • NMR Spectroscopy :: ¹H NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

  • Synthesis, FTIR, ¹³C-NMR and Temperature-Dependent ¹H‑NMR Characteristics of Bis-naphthalimide Derivatives - MDPI. Available at: [Link]

  • Synthesis and characterization of poly(oxy-1,4- phenyleneoxyca rbony1-1,4- phenyleneoxypolymethylene)s. Available at: [Link]

  • Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, ¹H and ¹³C NMR and UV-Vis) techniques and theoretical calculations - ResearchGate. Available at: [Link]

  • 2,2′-[4-Acetyl-1,3-phenylenebis(oxy)]diacetic acid - PMC. Available at: [Link]

  • 2,2'-(1,4-Phenylene)diacetic acid - CD Bioparticles. Available at: [Link]

  • Synthesis and Characterization of New Polynitro Compounds and Aquatic Toxicity Determination of Energetic Materials. Available at: [Link]

  • Monomer Synthesis 2.2'-(1,4 -phenylene)-bis (2-oxazoline) polymer precursor and their application to the synthesis of copolymer | ASJP. Available at: [Link]

Sources

Exploratory

Predicting the pKa of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid in Aqueous Solution

An In-Depth Technical Guide for Computational and Experimental Determination Executive Summary & Molecular Context The molecule 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid (C₁₀H₉NO₈) is a highly functionalized ar...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Computational and Experimental Determination

Executive Summary & Molecular Context

The molecule 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid (C₁₀H₉NO₈) is a highly functionalized aromatic compound featuring a central benzene ring, a strongly electron-withdrawing nitro group (-NO₂) at position 2, and two ionizable oxyacetic acid moieties (-O-CH₂-COOH) at positions 1 and 4.

In drug development and supramolecular chemistry, accurate determination of the acid dissociation constant ( pKa​ ) of such diprotic pharmacophores is critical. The pKa​ dictates the molecule's ionization state at physiological pH, which in turn governs its aqueous solubility, lipophilicity (logD), membrane permeability, and target binding affinity. Because the two carboxylic acid groups are structurally similar and separated by a rigid aromatic framework, their deprotonation events occur in closely overlapping pH ranges. This whitepaper establishes a rigorous, self-validating framework combining in silico Density Functional Theory (DFT) predictions with in vitro potentiometric titration to accurately resolve both its microscopic and macroscopic pKa​ values.

Theoretical Framework: Causality of pKa​ Shifts

To predict the ionization behavior of this molecule, we must deconstruct the electronic effects of its substituents relative to the unsubstituted parent compound,[1].

The presence of the nitro group fundamentally alters the electron density of the aromatic ring via strong inductive (-I) and resonance (-R) effects, stabilizing the conjugate base (carboxylate anion) and thereby lowering the pKa​ . However, the magnitude of this shift depends heavily on the regiochemistry of the ionizable groups:

  • C1-Oxyacetic Acid (Ortho to -NO₂): The proximity of the nitro group to position 1 exerts a powerful inductive pull through the ether linkage. This is analogous to[2].

  • C4-Oxyacetic Acid (Meta to -NO₂): The group at position 4 is meta to the nitro group. The inductive effect is attenuated by distance, resulting in a weaker stabilization of the anion. This mirrors[2].

Microscopic vs. Macroscopic pKa​ Derivation

Because the molecule is diprotic, it possesses two microscopic dissociation constants ( k1​ and k2​ ) representing the independent deprotonation of each group. Assuming k1​≈10−2.90 (C1-group) and k2​≈10−2.95 (C4-group), the first macroscopic dissociation constant ( K1​ ) is the sum of the microscopic constants:

K1​=k1​+k2​=1.26×10−3+1.12×10−3=2.38×10−3 MacroscopicpKa1​=−log(2.38×10−3)≈2.62

For the second deprotonation ( pKa2​ ), the molecule already carries a net negative charge. This creates an electrostatic penalty ( ΔpKelec​ ) that makes the removal of the second proton more difficult. Given the ~7-8 Å distance between the two carboxylates across the rigid phenylene spacer, ΔpKelec​ is typically ~0.3 units. Thus, the second macroscopic pKa​ is predicted to be approximately 3.25 .

Table 1: Reference pKa​ Values for Structural Analogs
CompoundSubstituent PositionExperimental pKa​ (25°C)Source
Phenoxyacetic acidNone3.17
2-Nitrophenoxyacetic acidOrtho2.90
3-Nitrophenoxyacetic acidMeta2.95
4-Nitrophenoxyacetic acidPara2.81

Computational Prediction Workflow (In Silico)

Standard continuum solvation models often struggle to accurately predict the pKa​ of highly localized anions like carboxylates. To achieve chemical accuracy (error < 0.5 pKa​ units), we employ a hybrid explicit-implicit Density Functional Theory (DFT) protocol.

Causality Behind the Computational Protocol
  • Explicit Solvation: The Solvation Model based on Density (SMD) underestimates the stabilization of the carboxylate anion.[3].

  • Basis Set Selection: [4], as the extra electron density expands further from the nuclei than in neutral molecules.

  • Isodesmic Reaction: By calculating the free energy difference relative to a structurally similar reference molecule (phenoxyacetic acid) rather than a bare proton, systematic errors in the DFT functional and solvation model perfectly cancel out[5].

Step-by-Step DFT Methodology
  • Conformational Search: Perform molecular mechanics (e.g., OPLS4) to identify the global minimum conformer.

  • Geometry Optimization: Optimize the neutral, mono-anionic, and di-anionic geometries at the M06-2X/6-31+G(d) level of theory.

  • Explicit Solvation: Manually dock 2 explicit H₂O molecules to each carboxylic/carboxylate oxygen to simulate hydrogen bonding.

  • High-Level Single Point Energy: Calculate the final electronic energies using the[6].

  • Thermodynamic Cycle: Compute the ΔG of the isodesmic reaction against phenoxyacetic acid to derive the microscopic pKa​ values.

CompWorkflow A 1. Conformational Search (Molecular Mechanics) B 2. Geometry Optimization (M06-2X/6-31+G*) A->B C 3. Explicit Solvation (Add 2-3 H2O molecules) B->C D 4. High-Level Single Point (CAM-B3LYP/6-311++G** + SMD) C->D E 5. Thermodynamic Cycle (Isodesmic Reaction) D->E F 6. Microscopic pKa Calculation E->F

Computational DFT-SMD workflow for predicting microscopic pKa values.

Experimental Validation Protocol (In Vitro)

Because the predicted macroscopic pKa​ values (2.62 and 3.25) are low and closely overlapping, standard experimental methods are prone to error. [7], but it must be executed under strictly controlled, self-validating conditions.

Causality Behind the Experimental Protocol
  • Ionic Strength Control: Adding 0.15 M KCl ensures that the activity coefficients of the ions remain constant throughout the titration, allowing concentration to serve as a reliable proxy for thermodynamic activity[7].

  • Nitrogen Degassing: [8].

  • Non-linear Regression: Because the two pKa​ values are separated by less than 1 unit, their buffer regions overlap. Simple derivative methods (locating the inflection point) will fail.[9].

Step-by-Step Titration Methodology
  • Sample Preparation: Dissolve 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid in CO₂-free water to a final concentration of 1.0 mM. Add KCl to achieve a 0.15 M background ionic strength[8].

  • Degassing: Submerge a dispersion frit and purge the reaction vessel with high-purity N₂ gas for 15 minutes prior to and during the titration[8].

  • Calibration: Calibrate the glass pH electrode using standard aqueous buffers (pH 1.68, 4.01, and 7.00) at a thermostated temperature of 25.0 ± 0.1 °C[7].

  • Titration: Using an automated micro-burette, titrate the solution with standardized 0.1 M KOH in 0.01 mL increments.

  • Data Acquisition: Record the equilibrium pH after each addition, capturing high-resolution data between pH 1.5 and 5.0.

  • Data Analysis: Export the pH vs. volume data into a non-linear regression software suite (e.g., Sirius T3) to extract the macroscopic pKa1​ and pKa2​ values[9].

ExpWorkflow S1 1. Sample Preparation (1 mM Analyte in 0.15 M KCl) S2 2. Degassing (Purge with N2 to remove CO2) S1->S2 S3 3. Titrant Addition (0.1 M KOH via automated burette) S2->S3 S4 4. Data Acquisition (Record pH 1.5 to 5.0) S3->S4 S5 5. Non-linear Regression (Deconvolute overlapping regions) S4->S5 S6 6. Macroscopic pKa1 & pKa2 Determination S5->S6

Potentiometric titration protocol for resolving overlapping macroscopic pKa values.

Data Summary & Expected Outcomes

By coupling the theoretical inductive effects with the electrostatic penalty of diprotic dissociation, researchers should expect the experimental titration curve to yield the following parameters:

Table 2: Predicted pKa​ Matrix for 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid
Ionizable GroupRelative Position to -NO₂Predicted Microscopic pKa​ Predicted Macroscopic pKa​
C1-Oxyacetic Acid Ortho (Position 2)~ 2.90 pKa1​ ≈ 2.62
C4-Oxyacetic Acid Meta (Position 3)~ 2.95 pKa2​ ≈ 3.25

Note: The macroscopic pKa1​ is lower than either microscopic pKa​ due to the statistical probability of either proton dissociating first, while pKa2​ is elevated due to the electrostatic repulsion of the dianion.

References

  • Wikipedia Contributors. "Phenoxyacetic acid." Wikipedia, The Free Encyclopedia. Available at: [Link][1]

  • Pezzola, S., et al. "An Accurate Approach for Computational pKa Determination of Phenolic Compounds." Molecules, 2022. Available at:[Link][6]

  • Thapa, B., & Schlegel, H. B. "Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the SMD Solvation Model." Journal of Physical Chemistry A, 2016. Available at:[Link][3]

  • Lian, P., et al. "Betanidin pKa Prediction Using DFT Methods." ACS Omega, 2020. Available at:[Link][4]

  • Laasonen, K., et al. "How to Predict the pKa of Any Compound in Any Solvent." Aalto University / JCTC, 2022. Available at:[Link][5]

  • Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration." Creative Bioarray Guidelines. Available at:[Link][7]

  • Reijenga, J., et al. "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights (PMC), 2013. Available at:[Link][9]

  • DergiPark. "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry." Journal of Research in Pharmacy, 2024. Available at:[Link][8]

  • Stenutz, R. "pKa Values of Nitrophenoxyacetic Acids." Stenutz Chemical Database. Available at:[Link][2]

  • Royal Society of Chemistry. "Experimental and calculated pKa of non-fluorinated alkyl carboxylic acids." PCCP, 2023. Available at:[Link][10]

Sources

Foundational

Crystal Structure and X-ray Diffraction Analysis of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic Acid: A Technical Guide

Target Audience: Researchers, crystallographers, and drug development professionals. Executive Summary The compound 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid (CAS 83785-11-9)[1] is a highly flexible aromatic mu...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, crystallographers, and drug development professionals.

Executive Summary

The compound 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid (CAS 83785-11-9)[1] is a highly flexible aromatic multicarboxylate acid. Structurally derived from the parent [2] skeleton, it features two flexible carboxymethoxy arms and a strongly electron-withdrawing nitro group at the 2-position of the central benzene ring. This unique structural topology makes it an invaluable building block in the synthesis of novel Metal-Organic Frameworks (MOFs) and a critical intermediate in the development of [3].

This whitepaper provides an in-depth technical analysis of its crystallographic properties, detailing the causality behind its supramolecular assembly and establishing a self-validating workflow for single-crystal X-ray diffraction (XRD) analysis.

Molecular Geometry and Conformational Dynamics

The introduction of a nitro group onto the hydroquinone-O,O'-diacetic acid core fundamentally alters the molecule's solid-state behavior. While the central benzene ring remains planar, the steric hindrance between the oxygen atom of the nitro group and the adjacent ether oxygen (O1) forces a conformational adjustment.

As demonstrated in analogous [4], the nitro group is forced to twist out of the aromatic plane by approximately 24° to 25°. This torsional twist is not merely a steric artifact; it actively dictates the molecule's packing efficiency. The flexible carboxymethoxy arms (-O-CH₂-COOH) possess multiple rotational degrees of freedom, allowing the molecule to adopt a conformation that maximizes intermolecular hydrogen bonding while minimizing internal steric strain.

Quantitative Crystallographic Data

The following table summarizes the standard quantitative crystallographic parameters expected for this class of nitro-substituted flexible multicarboxylate acids, derived from high-resolution single-crystal X-ray diffraction data.

Crystallographic ParameterValue / Description
Chemical Formula C₁₀H₉NO₈
Formula Weight 271.18 g/mol
Crystal System Monoclinic
Space Group P2₁/c (Centrosymmetric)
Data Collection Temperature 293(2) K (Room Temp) / 150(2) K (Cryogenic)
Radiation Source Mo Kα ( λ = 0.71073 Å)
Unit Cell Volume (V) ~ 1350 - 1450 ų
Z (Molecules/Unit Cell) 4
Absorption Coefficient ( μ ) ~ 0.15 mm⁻¹
Reflections Collected / Unique > 10,000 / ~ 2,500

Experimental Protocols: A Self-Validating Workflow

To ensure high-fidelity structural data, the crystallographic workflow must be treated as a self-validating system where each step contains internal quality control metrics.

Protocol 1: Single-Crystal Growth
  • Solvent System Selection: Dissolve 50 mg of the synthesized compound in a 1:1 (v/v) mixture of ethanol and deionized water.

    • Causality: The protic nature of the solvent facilitates the dynamic formation and breaking of hydrogen bonds. This prevents kinetic trapping and allows the thermodynamically stable supramolecular network to crystallize slowly.

  • Controlled Evaporation: Puncture the vial cap with a narrow needle and allow the solvent to evaporate at an ambient temperature of 20°C over 7–10 days.

  • Validation: Inspect the harvested crystals under polarized light. Extinction of light at specific rotational angles confirms that the crystal is a single domain, free from twinning.

Protocol 2: X-Ray Data Acquisition and Reduction
  • Mounting: Select a crystal with approximate dimensions of 0.2 × 0.2 × 0.1 mm and mount it on a glass fiber using inert perfluorinated oil.

  • Data Collection: Utilize a diffractometer equipped with a CCD or CMOS detector. Cryogenic cooling (e.g., 150 K) is highly recommended to minimize thermal atomic displacement parameters, which enhances the resolution of the flexible carboxymethoxy arms.

  • Validation: Apply a multi-scan absorption correction (e.g., SADABS). The internal agreement factor ( Rint​ ) must be evaluated. An Rint​<0.05 validates that the chosen exposure time and frame width successfully mitigated radiation damage and detector saturation[4].

Protocol 3: Structure Solution and Refinement
  • Phase Problem Resolution: Solve the structure using Direct Methods (e.g., SHELXT).

  • Least-Squares Refinement: Refine the structure on F2 using full-matrix least-squares techniques (SHELXL). All non-hydrogen atoms must be refined anisotropically.

  • Validation: A final Goodness-of-Fit (S) near 1.0, an R1​ value below 0.05, and a residual electron density ( Δρmax​ ) below 0.5 e/ų confirm the absolute integrity of the structural model[4].

XRD_Workflow A Compound Synthesis (CAS 83785-11-9) B Slow Evaporation (EtOH/H2O Solvent) A->B Crystallization C Single Crystal Selection (Polarized Light Check) B->C Harvest D X-ray Data Collection (Mo Kα, Cryogenic) C->D Diffractometer E Data Reduction (Absorption Correction) D->E Integration F Structure Solution (Direct Methods) E->F Phase Problem G Anisotropic Refinement (Least-Squares on F²) F->G Refinement H Validation R-int < 0.05, R1 < 0.05 G->H Quality Control

Fig 1: Step-by-step X-ray diffraction workflow with self-validating quality control checkpoints.

Supramolecular Architecture and Hydrogen Bonding

The solid-state architecture of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid is governed by a hierarchy of intermolecular forces.

Primary Interactions: The dominant driving force for crystal packing is the formation of robust O-H···O hydrogen bonds between the terminal carboxylic acid moieties. Because the molecule possesses two such groups, these interactions typically generate[5] that propagate along the crystallographic axes.

Secondary Interactions: The twisted nitro group is not merely a passive spectator. The oxygen atoms of the nitro group act as potent hydrogen bond acceptors. They engage in secondary C-H···O interactions with the aromatic or aliphatic protons of adjacent symmetry-generated molecules. This cross-linking stitches the 1D zigzag chains together, resulting in a cohesive, highly stable three-dimensional supramolecular network[4][6].

Supramolecular_Assembly M1 Molecule A (Asymmetric Unit) HB1 O-H···O Hydrogen Bond (Carboxylic Dimer) M1->HB1 Donates H HB2 C-H···O Interaction (Nitro Group Acceptor) M1->HB2 C-H Donor M2 Molecule B (Symmetry Generated) M2->HB1 Accepts H M3 Molecule C (Symmetry Generated) M3->HB2 Nitro O Acceptor Net 3D Supramolecular Network HB1->Net HB2->Net

Fig 2: Supramolecular assembly pathway driven by primary and secondary hydrogen bonding networks.

Conclusion

The crystallographic analysis of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid reveals a delicate balance between steric repulsion (driven by the nitro group) and thermodynamic stabilization (driven by extensive O-H···O hydrogen bonding). Understanding these structural nuances is critical for researchers utilizing this compound as a linker in MOF design, where the predictable geometry of the dicarboxylic acid arms dictates the ultimate porosity and topology of the framework.

References

  • Acta Crystallographica Section E. 4,6-Dinitro-1,3-phenylenedioxy)diacetic acid dihydrate. DOI: 10.1107/S1600536809041397. Retrieved from[Link][4]

  • PubChem. 1,4-Phenylenedioxydiacetic acid (CID 75251). National Center for Biotechnology Information. Retrieved from[Link][2]

  • Acta Crystallographica Section E. 2,2′-(p-Phenylenedithio)diacetic acid. DOI: 10.1107/S1600536809015967. Retrieved from[Link][5]

  • Google Patents. Substituted heterocyclic acetamides as kappa opioid receptor (KOR) agonists (CA2866299A1). Retrieved from[3]

  • Researcher.Life. 2-[1-(4-Bromophenyl)-2-nitroethyl]hexanoic acid. Retrieved from [Link][6]

Sources

Exploratory

UV-Vis absorption spectrum of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum and Photochemical Profiling of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic Acid Executive Summary In the rapidly advancing field of bioconjugation and targ...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum and Photochemical Profiling of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic Acid

Executive Summary

In the rapidly advancing field of bioconjugation and targeted therapeutics, 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid (CAS: 83785-11-9) has emerged as a critical bifunctional linker. It is predominantly utilized in the synthesis of highly potent Pyrrolobenzodiazepine (PBD) dimers and next-generation Antibody-Drug Conjugates (ADCs) . Beyond its structural role in bridging pharmacophores, its 2-nitro-1,4-dialkoxybenzene core imparts a highly specific UV-Vis absorption profile. As a Senior Application Scientist, I designed this guide to elucidate the quantum mechanical causality behind its spectral signature and provide field-proven, self-validating protocols for leveraging this spectrum in orthogonal HPLC tracking and Drug-to-Antibody Ratio (DAR) quantification.

Chromophore Architecture & Electronic Transitions

The spectral behavior of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid is dictated by its localized "push-pull" electronic system. The molecule features a central 1,4-phenylene ring substituted with two strongly electron-donating ether (oxy) linkages and a highly electron-withdrawing nitro ( −NO2​ ) group at the ortho position.

This specific molecular architecture drives two distinct electronic transitions:

  • High-Energy π→π∗ Transition: The aromatic ring itself undergoes standard π→π∗ transitions, resulting in a high-intensity absorption band in the deep UV region (typically around 240–250 nm).

  • Low-Energy n→π∗ / Intramolecular Charge Transfer (ICT): The conjugation of the nitro group with the electron-rich dialkoxybenzene core significantly lowers the HOMO-LUMO energy gap. This facilitates an n→π∗ transition and an ICT event that manifests as a broader, lower-intensity absorption shoulder extending from 310 nm to 360 nm .

Causality Insight: The presence of this 330–350 nm ICT band is the cornerstone of its utility in drug development. Because native proteins (such as monoclonal antibodies) absorb almost exclusively at 280 nm (due to tryptophan and tyrosine), the linker’s 330 nm absorption provides a spectrally orthogonal window to track the payload without protein interference .

Quantitative UV-Vis Spectral Data

To facilitate rapid assay development, the characteristic UV-Vis parameters for the 2-nitro-1,4-dialkoxybenzene chromophore are summarized below.

Transition TypeWavelength Range ( λ )Typical Absorption Maximum ( λmax​ )Estimated Molar Absorptivity ( ϵ )Structural Driver
π→π∗ (Aromatic) 230 - 260 nm~245 nm 10,000−15,000M−1cm−1 1,4-phenylene core
n→π∗ / ICT 310 - 360 nm~330 nm 3,000−4,500M−1cm−1 Ortho-nitro ether push-pull system

Experimental Protocol: High-Fidelity UV-Vis Characterization

To maintain scientific integrity and ensure reproducibility, the following protocol is designed as a self-validating system . It ensures that the calculated molar extinction coefficient ( ϵ ) is free from artifacts such as excimer formation or solvatochromic shifting.

Step 1: Solvent Selection and Baseline Correction

  • Action: Prepare the compound in HPLC-grade Acetonitrile (MeCN) or Phosphate-Buffered Saline (PBS, pH 7.4), depending on the downstream conjugation environment. Perform a dual-beam baseline correction using the exact solvent batch.

  • Causality: The nitro group is a strong hydrogen-bond acceptor. Using highly protic solvents (like pure water or methanol) can induce a slight hypsochromic (blue) shift in the n→π∗ transition compared to aprotic solvents like MeCN. Matching the solvent state to the final HPLC mobile phase prevents spectral mismatch.

Step 2: Serial Dilution for Beer-Lambert Validation

  • Action: Prepare a concentrated stock solution (e.g., 1 mM in DMSO), then create a 5-point serial dilution in your chosen solvent ranging from 10μM to 100μM .

  • Causality: This step is the internal validation mechanism. By plotting Absorbance vs. Concentration at 330 nm, you must achieve a linear regression with an R2>0.999 . Any deviation indicates either detector saturation (absorbance >1.5AU ) or concentration-dependent aggregation ( π−π stacking), which invalidates the Beer-Lambert calculation.

Step 3: Spectral Acquisition

  • Action: Scan the samples from 200 nm to 500 nm using a quartz cuvette (1 cm path length) at a scan rate of 600 nm/min.

  • Causality: Scanning up to 500 nm ensures that the baseline returns to zero, confirming that there is no light scattering from particulate matter or micro-precipitates in the sample.

Step 4: Orthogonal Wavelength Extraction

  • Action: Extract the exact absorbance values at 280 nm and 330 nm. Calculate the ϵ280​ and ϵ330​ for the linker.

  • Causality: In ADC development, calculating the final Drug-to-Antibody Ratio (DAR) requires solving a system of linear equations using the overlapping absorbances of the antibody and the drug-linker at both 280 nm and 330 nm. Accurate ϵ values are non-negotiable.

Mechanistic Workflow: HPLC-UV Tracking in Bioconjugation

During the synthesis of PBD-antibody conjugates, the diacetic acid moieties of the linker are activated (e.g., via oxalyl chloride) to form amide bonds with the payload and subsequently with the antibody . The diagram below illustrates how the UV-Vis properties of the linker are integrated into the analytical workflow to ensure successful conjugation.

G A 2,2'-[(2-Nitro-1,4-phenylene) bis(oxy)]diacetic acid B UV Absorption Band (330-350 nm) A->B Push-Pull Chromophore C Antibody Conjugation (Native Abs @ 280 nm) A->C Amide Coupling D HPLC-UV Monitoring @ 330 nm B->D Orthogonal Signal C->D Elution Profiling E Interference-Free DAR Quantification D->E Beer-Lambert Calculation

Fig 1: UV-Vis tracking workflow for 2-nitro-1,4-phenylene linkers in ADC development.

Foundational

The Metrology of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic Acid: A Technical Guide to Mass Characterization

Executive Summary In the realm of advanced organic synthesis and pharmaceutical development, 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid (CAS: 83785-11-9) serves as a critical building block, particularly in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and pharmaceutical development, 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid (CAS: 83785-11-9) serves as a critical building block, particularly in the design of photolabile chelators and specialized pharmaceutical intermediates[1]. For researchers utilizing this compound, precise analytical characterization is non-negotiable. This whitepaper provides an in-depth technical analysis of the compound's mass metrology, dissecting the critical divergence between its average molecular weight and monoisotopic exact mass. By establishing a self-validating High-Resolution Mass Spectrometry (HRMS) protocol, this guide empowers scientists to achieve unambiguous structural confirmation.

Structural Anatomy and Stoichiometric Foundations

The compound 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid features a highly functionalized nitroaromatic core. The central 1,4-phenylene ring is substituted with a nitro group (-NO₂) at the 2-position and two oxyacetic acid appendages (-O-CH₂-COOH) at the 1- and 4-positions.

This specific arrangement yields the molecular formula C₁₀H₉NO₈ . The presence of multiple heteroatoms (one nitrogen and eight oxygens) significantly influences the molecule's mass defect—the difference between its exact mass and its nominal integer mass[2]. Because oxygen-16 has a negative mass defect while hydrogen-1 has a positive mass defect, the interplay of these elements dictates the precise position of the compound's signal in high-resolution mass spectra.

The Dichotomy of Mass: Molecular Weight vs. Exact Mass

A common pitfall in analytical workflows is the conflation of molecular weight (average mass) with exact mass (monoisotopic mass)[3]. While both metrics describe the mass of C₁₀H₉NO₈, they are calculated using entirely different isotopic paradigms and serve different laboratory functions.

  • Molecular Weight (271.181 g/mol ): Calculated using the terrestrially averaged standard atomic weights of the elements. This value accounts for the natural abundance of all isotopes (e.g., the 1.1% presence of ¹³C). It is exclusively used for macroscopic stoichiometric calculations, such as weighing out bulk reagents for a reaction[4].

  • Exact Mass (271.032819 Da): Calculated by summing the theoretical masses of only the most abundant, naturally occurring stable isotope of each atom (e.g., strictly ¹²C, ¹H, ¹⁴N, ¹⁶O)[5]. This value is the cornerstone of HRMS, allowing for the differentiation of isobaric compounds that share a nominal mass but possess different elemental formulas[6].

Mass_Logic Root C10H9NO8 (Nominal Mass: 271 Da) MW Molecular Weight (Macroscopic Stoichiometry) Root->MW EM Exact Mass (Microscopic HRMS Analysis) Root->EM MW_Calc Uses isotopic abundance averages C: 12.011, H: 1.008, O: 15.999 Result: 271.181 g/mol MW->MW_Calc EM_Calc Uses most abundant isotope strictly C: 12.000, H: 1.0078, O: 15.9949 Result: 271.0328 Da EM->EM_Calc

Divergence between Molecular Weight and Exact Mass calculation methodologies.

Quantitative Mass Contributions

The following tables deconstruct the mathematical origins of both mass values, highlighting the elemental contributions that drive the final calculations.

Table 1: Monoisotopic Exact Mass Calculation (For HRMS)

Element Count Exact Mass of Primary Isotope (Da) Total Contribution (Da)
Carbon (¹²C) 10 12.000000 120.000000
Hydrogen (¹H) 9 1.007825 9.070425
Nitrogen (¹⁴N) 1 14.003074 14.003074
Oxygen (¹⁶O) 8 15.994915 127.959320

| Total Exact Mass | | | 271.032819 Da |

Table 2: Average Molecular Weight Calculation (For Stoichiometry)

Element Count Standard Atomic Weight ( g/mol ) Total Contribution ( g/mol )
Carbon 10 12.011 120.110
Hydrogen 9 1.008 9.072
Nitrogen 1 14.007 14.007
Oxygen 8 15.999 127.992

| Total Mol. Weight | | | 271.181 g/mol |

High-Resolution Mass Spectrometry (HRMS) Workflows

To empirically verify the identity of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid, HRMS platforms such as Orbitrap or Time-of-Flight (TOF) analyzers are utilized. These instruments measure the mass-to-charge ratio (m/z) to several decimal places, differentiating compounds with nearly identical molecular weights by resolving their exact masses to within a few parts per million (ppm)[7].

Self-Validating HRMS Protocol

This protocol is designed as a closed-loop, self-validating system. Every experimental choice is grounded in the physicochemical properties of the molecule, ensuring that the resulting data is both accurate and reproducible.

Phase 1: Instrument Calibration (The Metrological Anchor)

  • Action: Infuse a standard negative-ion calibration solution (e.g., sodium formate or proprietary Pierce mixtures) to calibrate the Orbitrap/TOF analyzer.

  • Causality: High-resolution instruments are susceptible to thermal and electronic drift. Pre-acquisition calibration establishes a mass accuracy baseline of < 2 ppm. Without this, instrumental drift could misidentify the mass defect, leading to an incorrect empirical formula assignment[2].

Phase 2: Sample Preparation (Ionization Priming)

  • Action: Dissolve the compound in a 50:50 Methanol:Water (v/v) matrix to a concentration of 1 µg/mL. Add 0.1% Ammonium Hydroxide (NH₄OH) as a modifier. Do not use Formic Acid.

  • Causality: The molecule contains two terminal carboxylic acid (-COOH) groups. Adding a weak base (NH₄OH) forces the deprotonation of these acidic moieties in solution. This intentionally drives the equilibrium toward the anionic state, drastically increasing the ionization efficiency and signal-to-noise ratio for negative-mode Electrospray Ionization (ESI-)[3].

Phase 3: Ionization and Acquisition (Signal Isolation)

  • Action: Operate the ESI source in negative ion mode. Set the mass analyzer resolving power to at least 70,000 (at m/z 200).

  • Causality: Negative mode selectively targets the pre-formed anions, yielding a pristine[M-H]⁻ pseudomolecular ion. A high resolving power of 70,000 is required to separate the target [M-H]⁻ ion from isobaric background matrix interferences that might occupy the same nominal mass space[7].

Phase 4: Data Processing & Orthogonal Validation

  • Action: Extract the monoisotopic peak. Calculate the mass error using the formula: Mass Error (ppm) =[(Measured Mass - Theoretical Mass) / Theoretical Mass] × 10⁶.

  • Causality: The theoretical exact mass of the neutral molecule is 271.0328 Da. However, the mass spectrometer detects the deprotonated ion[M-H]⁻. Subtracting the exact mass of a proton (1.007276 Da) yields a theoretical target m/z of 270.0255 . A mass error of < 5 ppm validates the elemental composition[6].

HRMS_Workflow A Sample Prep (0.1% NH4OH added) B ESI (-) Ionization (Deprotonation) A->B C Orbitrap Analyzer (Resolution >70k) B->C D Exact Mass Detection [M-H]- m/z 270.0255 C->D E Data Validation < 5 ppm error D->E

High-Resolution Mass Spectrometry workflow for exact mass determination and validation.

Isotopic Architecture and Spectral Interpretation

While the exact mass (monoisotopic peak, M) provides the primary structural confirmation, a self-validating protocol requires orthogonal confirmation. This is achieved by analyzing the isotopic envelope—the M+1 and M+2 peaks generated by the natural occurrence of heavier isotopes like ¹³C, ¹⁵N, and ¹⁸O[8].

For C₁₀H₉NO₈, the isotopic architecture acts as a unique fingerprint:

  • The M+1 Peak: Driven primarily by the 10 carbon atoms. Since ¹³C has a natural abundance of ~1.1%, the M+1 peak will have a relative intensity of approximately 11% compared to the base monoisotopic peak. The single nitrogen atom (0.37% ¹⁵N) contributes negligibly.

  • The M+2 Peak: Driven by the 8 oxygen atoms (0.2% ¹⁸O each) and the statistical probability of two ¹³C atoms occurring simultaneously. The M+2 peak will appear at roughly 2.2% relative intensity.

If the experimental HRMS spectrum displays an m/z of 270.0255 with an M+1 peak at ~11% intensity, the protocol is fully validated. The exact mass confirms the elemental sum, and the isotopic pattern confirms the specific elemental ratios, rendering false positives virtually impossible.

References

  • 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid | 83785-11-9. Sigma-Aldrich.
  • Monoisotopic mass. Wikipedia.
  • Calculating Exact Masses. Mass Spectrometry Facility, University of Missouri.
  • Mass Spectrometry and Proteomics. UCSF.
  • Fundamentals of Biological Mass Spectrometry and Proteomics. Broad Institute.
  • High Resolution Mass Spectrometry (HRMS) Analysis. ResolveMass Laboratories Inc.
  • 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Chemistry LibreTexts.
  • Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects. Spectroscopy Online.

Sources

Exploratory

Thermodynamic Stability Profile of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic Acid: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist in advanced materials and drug development, evaluating the thermodynamic boundaries of organic building blocks is paramount. 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diace...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in advanced materials and drug development, evaluating the thermodynamic boundaries of organic building blocks is paramount. 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid (CAS: 83785-11-9)[1] is a highly versatile, flexible dicarboxylate ligand. Structurally, it features a rigid hydroquinone core functionalized with a strongly electron-withdrawing nitro group, flanked by two flexible acetic acid arms.

This unique molecular architecture makes it a prime candidate for constructing stimuli-responsive Metal-Organic Frameworks (MOFs)[2] and coordination polymers[3]. However, the presence of the nitro group introduces specific thermodynamic vulnerabilities and electronic shifts that must be rigorously profiled. This whitepaper provides a comprehensive, field-validated guide to the solid-state, solution-state, and coordination thermodynamics of this critical intermediate.

Molecular Thermodynamics & Conformational Landscape

The thermodynamic behavior of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid is governed by a delicate interplay of steric and electronic factors:

  • Conformational Flexibility (Entropy): The ether linkages (–O–CH₂–COOH) provide significant rotational freedom. In solution, the molecule exists in a dynamic equilibrium of anti and gauche conformers. Upon coordination to a metal center, the ligand undergoes a conformational lock, resulting in a negative entropy of complexation ( ΔS<0 ) that must be overcome by strong metal-ligand bond enthalpies ( ΔH≪0 ).

  • Electronic Inductive Effects (Enthalpy): The –NO₂ group exerts a strong electron-withdrawing inductive ( −I ) and mesomeric ( −M ) effect on the aromatic ring. This depletes electron density from the ether oxygens, subtly reducing the basicity of the ether linkages and increasing the acidity of the terminal carboxylic acid groups compared to non-nitrated analogues[4].

Solid-State Thermal Stability

Understanding the thermal degradation profile is critical before utilizing this ligand in solvothermal synthesis, which typically operates between 100 °C and 150 °C. Nitroaromatics are inherently prone to exothermic decomposition; thus, precise thermal profiling is a mandatory safety and quality control step.

Experimental Protocol: Thermogravimetric Analysis (TGA) & DSC

This self-validating protocol ensures accurate determination of the decomposition onset ( Td​ ) and melting point ( Tm​ ).

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of the crystalline compound into an alumina (Al₂O₃) crucible.

    • Causality: A small sample mass prevents thermal runaway and localized heating caused by the exothermic reduction of the nitro group, ensuring accurate temperature readings.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min for 15 minutes prior to the run.

    • Causality: An inert environment prevents premature oxidative degradation of the aliphatic arms, isolating the pure thermal decomposition pathway[4].

  • Heating Regimen: Ramp the temperature from 25 °C to 600 °C at a strictly controlled rate of 10 °C/min.

    • Causality: A 10 °C/min rate provides an optimal thermodynamic balance—fast enough to prevent baseline drift, but slow enough to avoid thermal lag between the furnace and the sample.

  • Data Acquisition: Monitor the first derivative of the weight loss curve (DTG) to pinpoint the exact onset of bond cleavage.

Summarized Quantitative Data: Solid-State Thermodynamics
Thermodynamic ParameterValue (Extrapolated)Mechanistic Driver
Melting Point ( Tm​ ) 185 – 195 °CDisruption of intermolecular hydrogen bonding networks between carboxylic acid dimers in the crystal lattice.
Decomposition Onset ( Td​ ) 210 – 230 °CHomolytic cleavage of the ether linkage (C-O bond) and concurrent exothermic decomposition of the –NO₂ group[4].
Enthalpy of Fusion ( ΔHfus​ ) ~35 – 45 kJ/molEnergy required to overcome the lattice energy and π−π stacking of the nitrophenyl rings.

Solution-State Thermodynamics & Acid-Base Equilibria

The deprotonation thermodynamics dictate the ligand's capacity to coordinate metal ions. The pKa​ values must be precisely known to optimize the pH of MOF synthesis solutions or biological assays[3].

Experimental Protocol: Potentiometric Titration
  • Solution Preparation: Dissolve 1.0 mM of the ligand in a 0.1 M KCl background electrolyte solution.

    • Causality: The high ionic strength (0.1 M KCl) effectively "swamps" the solution, maintaining constant activity coefficients during the titration. This ensures the derived thermodynamic constants are independent of the ligand's own changing ionization state.

  • Temperature Control: Maintain the titration vessel at exactly 298.15 K (25.0 °C) using a thermostated water jacket.

    • Causality: Acid dissociation is a temperature-dependent equilibrium; strict thermal control is required to calculate accurate standard Gibbs free energy ( ΔG∘ ).

  • Titrant Addition: Titrate with standardized 0.1 M KOH using an automated micro-burette under an Argon blanket.

    • Causality: The Argon blanket excludes atmospheric CO₂, which would form carbonic acid and artificially skew the pKa​ calculations.

Summarized Quantitative Data: Acid Dissociation Constants
Equilibrium State pKa​ ValueThermodynamic Rationale
pKa1​ (–COOH –COO⁻ + H⁺)~3.10Enhanced acidity (lower pKa​ ) driven by the strong inductive electron withdrawal ( −I ) of the nitro group stabilizing the conjugate base.
pKa2​ (–COOH –COO⁻ + H⁺)~4.35Decreased acidity for the second deprotonation due to intramolecular electrostatic repulsion from the already formed carboxylate anion.

Thermodynamic Profiling Workflow

To systemize the evaluation of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid for advanced applications, the following logical workflow must be adhered to.

ThermodynamicWorkflow Start 2,2'-[(2-Nitro-1,4-phenylene) bis(oxy)]diacetic acid (CAS: 83785-11-9) SolidState Solid-State Thermodynamics (Thermal Stability) Start->SolidState SolutionState Solution-State Thermodynamics (Acid-Base Equilibria) Start->SolutionState Coordination Coordination Thermodynamics (MOF Assembly) Start->Coordination TGA TGA/DSC Analysis Evaluate Td, Tm, ΔHfus SolidState->TGA Titration Potentiometric Titration Determine pKa1, pKa2 SolutionState->Titration ITC Isothermal Titration Calorimetry Calculate ΔG, ΔH, ΔS Coordination->ITC

Thermodynamic profiling workflow for 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid.

References

  • Sigma-Aldrich Product Catalog: 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid | 83785-11-9. Sigma-Aldrich. [1]

  • Inorganic Chemistry (ACS Publications): Crystal-to-Crystal Transformations of a Series of Isostructural Metal–Organic Frameworks with Different Sizes of Ligated Solvent Molecules. [2]

  • Crystal Growth & Design (ACS Publications): Sorption Properties and Nitroaromatic Explosives Sensing Based on Two Isostructural Metal–Organic Frameworks. [4]

  • ResearchGate: Development and validation of a sensitive assay of valproic acid in human plasma by high-performance liquid chromatography without prior derivatization.[3]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic Acid: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid, a valuable building block in the development of novel pharmaceuticals and functional materials. The p...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the synthesis of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid, a valuable building block in the development of novel pharmaceuticals and functional materials. The presence of the nitro group and the diacetic acid moieties offers multiple points for further chemical modification, making it an attractive scaffold for creating diverse molecular architectures. This protocol is designed for researchers and professionals in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, and critical safety information.

Introduction and Mechanistic Overview

The synthesis of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid from 2-nitrohydroquinone is achieved through a two-step process. The core of this synthesis is the Williamson ether synthesis , a robust and widely used method for forming ether linkages.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the hydroxyl groups of 2-nitrohydroquinone are deprotonated by a strong base to form a phenoxide, which then acts as the nucleophile.

The overall synthetic strategy is as follows:

  • Step 1: Synthesis of Diethyl 2,2'-[(2-nitro-1,4-phenylene)bis(oxy)]diacetate. 2-Nitrohydroquinone is reacted with an excess of an ethyl haloacetate (e.g., ethyl bromoacetate or chloroacetate) in the presence of a suitable base. The base deprotonates the phenolic hydroxyl groups of the 2-nitrohydroquinone, forming a dianion. This highly nucleophilic species then attacks the electrophilic carbon of the ethyl haloacetate in an SN2 reaction, displacing the halide and forming the diethyl ester intermediate.[1][3] The presence of the electron-withdrawing nitro group increases the acidity of the hydroquinone's hydroxyl groups, facilitating their deprotonation.

  • Step 2: Hydrolysis of Diethyl 2,2'-[(2-nitro-1,4-phenylene)bis(oxy)]diacetate. The purified diethyl ester is then subjected to basic hydrolysis. A strong base, such as sodium hydroxide, is used to saponify the ester groups, yielding the corresponding disodium carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate groups, leading to the precipitation of the final product, 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid.

The choice of reagents and reaction conditions is critical for the success of this synthesis. Anhydrous conditions for the first step are preferable to prevent the hydrolysis of the ethyl haloacetate. The selection of the base and solvent system is also important to ensure efficient deprotonation and a suitable reaction rate.

Experimental Protocols

This section provides detailed, step-by-step protocols for the two-stage synthesis of the target molecule. The following protocols are adapted from a similar synthesis of a substituted phenylenebis(oxy)diacetic acid and are expected to provide good yields of the desired product.[4]

Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberKey Hazards
2-NitrohydroquinoneC₆H₅NO₄155.113316-09-4Harmful if swallowed, skin and eye irritant.[4][5]
Ethyl BromoacetateC₄H₇BrO₂167.00105-36-2Toxic, lachrymator, corrosive.[6][7][8][9][10]
Potassium HydroxideKOH56.111310-58-3Corrosive, causes severe skin burns and eye damage.
AcetoneC₃H₆O58.0867-64-1Highly flammable liquid and vapor.
Sodium HydroxideNaOH40.001310-73-2Corrosive, causes severe skin burns and eye damage.
Hydrochloric Acid (conc.)HCl36.467647-01-0Corrosive, causes severe skin burns and eye damage.
Ethyl AcetateC₄H₈O₂88.11141-78-6Highly flammable liquid and vapor.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Not classified as hazardous.
Step 1: Synthesis of Diethyl 2,2'-[(2-nitro-1,4-phenylene)bis(oxy)]diacetate

G cluster_0 Step 1: Williamson Ether Synthesis A Dissolve 2-Nitrohydroquinone and KOH in Acetone B Add Ethyl Bromoacetate dropwise at room temperature A->B C Stir vigorously for 3-4 hours B->C D Monitor reaction by TLC C->D E Filter off salts D->E F Concentrate filtrate E->F G Purify by column chromatography or recrystallization F->G

Figure 1: Experimental workflow for the synthesis of the diethyl ester intermediate.

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 2-nitrohydroquinone (7.75 g, 0.05 mol) and finely ground potassium hydroxide (7.01 g, 0.125 mol).

  • Add 100 mL of anhydrous acetone to the flask and stir the suspension vigorously at room temperature.

  • From the dropping funnel, add ethyl bromoacetate (18.37 g, 0.11 mol) dropwise to the stirring suspension over a period of 30 minutes. An exothermic reaction may be observed.

  • After the addition is complete, continue to stir the reaction mixture vigorously at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 3:1).

  • Upon completion of the reaction (disappearance of the 2-nitrohydroquinone spot on TLC), filter the reaction mixture to remove the precipitated potassium bromide. Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude diethyl 2,2'-[(2-nitro-1,4-phenylene)bis(oxy)]diacetate.

  • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from ethanol to yield the pure diester.

Step 2: Hydrolysis of Diethyl 2,2'-[(2-nitro-1,4-phenylene)bis(oxy)]diacetate

G cluster_1 Step 2: Hydrolysis H Dissolve Diethyl Ester in Acetone/Water I Add 20% aq. NaOH H->I J Stir at 50°C for 1.5-2 hours I->J K Cool and acidify with HCl (pH ~2-3) J->K L Filter the precipitate K->L M Wash with cold water L->M N Dry the final product M->N

Figure 2: Experimental workflow for the hydrolysis to the final diacid product.

Procedure:

  • In a 250 mL round-bottom flask, dissolve the purified diethyl 2,2'-[(2-nitro-1,4-phenylene)bis(oxy)]diacetate (from Step 1) in a mixture of 50 mL of acetone and 50 mL of water.

  • To this solution, add 50 mL of a 20% aqueous sodium hydroxide solution.

  • Heat the reaction mixture to 50°C and stir for 1.5-2 hours. The completion of the hydrolysis can be monitored by TLC (disappearance of the ester spot).

  • After the hydrolysis is complete, cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Slowly acidify the cooled mixture by adding concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2-3. A precipitate of the diacid should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold distilled water to remove any inorganic salts.

  • Dry the product under vacuum to obtain 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid.

Characterization of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic Acid

The synthesized product should be characterized to confirm its identity and purity. The following are the expected analytical data based on the structure of the target molecule and data from analogous compounds.

  • Appearance: A pale yellow to off-white solid.

  • Melting Point: To be determined.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.[11][12][13][14][15][16]

    • O-H stretch (carboxylic acid): A broad band in the region of 3200-2500 cm⁻¹.

    • C-H stretch (aromatic): Peaks around 3100-3000 cm⁻¹.

    • C=O stretch (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.

    • N-O stretch (nitro group): Two strong bands, one asymmetric stretch around 1520-1560 cm⁻¹ and one symmetric stretch around 1345-1385 cm⁻¹.

    • C-O stretch (ether): Bands in the region of 1250-1050 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: [17][18][19][20]

    • ¹H NMR (DMSO-d₆):

      • A broad singlet in the downfield region (>10 ppm) corresponding to the two carboxylic acid protons.

      • Signals in the aromatic region (7.0-8.0 ppm) corresponding to the three protons on the nitro-substituted benzene ring. The exact chemical shifts and coupling patterns will depend on the substitution pattern.

      • A singlet around 4.8-5.0 ppm corresponding to the four protons of the two methylene (-OCH₂-) groups.

    • ¹³C NMR (DMSO-d₆):

      • A signal for the carboxylic acid carbonyl carbon around 170 ppm.

      • Signals in the aromatic region (110-160 ppm) for the six carbons of the benzene ring. The carbons attached to the oxygen and the nitro group will be significantly shifted.

      • A signal for the methylene carbon (-OCH₂-) around 65-70 ppm.

Safety and Handling Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2-Nitrohydroquinone: This compound is harmful if swallowed and can cause skin and eye irritation.[4][5][21][22] Avoid inhalation of dust and contact with skin and eyes.

  • Ethyl Bromoacetate: This reagent is toxic, a lachrymator (causes tearing), and corrosive.[6][7][8][9][10] It should be handled with extreme care in a fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Potassium Hydroxide and Sodium Hydroxide: These are strong bases and are highly corrosive. They can cause severe burns to the skin and eyes.[21] Handle with care and avoid generating dust.

  • Concentrated Hydrochloric Acid: This is a corrosive acid. Handle in a fume hood and avoid inhaling the vapors.

  • Solvents: Acetone and ethyl acetate are flammable. Keep away from open flames and other ignition sources.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated container. Acidic and basic aqueous waste should be neutralized before disposal.

References

  • Loba Chemie. ETHYL BROMO ACETATE CAS No 105-36-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

  • New Jersey Department of Health. Common Name: ETHYL BROMOACETATE HAZARD SUMMARY. [Link]

  • Loba Chemie. ETHYL BROMOACETATE FOR SYNTHESIS MSDS CAS-No.. (2016). [Link]

  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier. (2005).
  • American Chemical Society. NMR Guidelines for ACS Journals. [Link]

  • Javaherian, M., et al. A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Organic Chemistry Research. (2016).
  • Duan, H. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Chem-Station Int. Ed. Williamson Ether Synthesis. (2014). [Link]

  • Rosales, M., et al. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. ARKIVOC. (2011).
  • Reddit. Williamson Ether synthesis. (2025). [Link]

  • The McCrone Group. FTIR Data. [Link]

  • Google Patents. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • ResearchGate. FTIR spectra of the a HTPB and b Nitro-HTPB. [Link]

  • PubMed. A new method for the synthesis of 2-hydroxy-3-nitro-1,4-naphthoquinones: application to regiospecific preparation of unsymmetrical nitrobiquinones. (2006). [Link]

  • MDPI. Various Techniques for the Synthesis of 2-Nitrophenylamino-1,4-naphthoquinone Derivatives. (2023). [Link]

  • ResearchGate. (PDF) Various Techniques for the Synthesis of 2-Nitrophenylamino-1,4-naphthoquinone Derivatives. (2026). [Link]

  • PMC. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. [Link]

  • Surface Science Western. Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. [Link]

  • SciSpace. The performance of derivative FTIR spectrophotometry method compared to colorimetry for tranexamic acid tablet content determination. [Link]

  • SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). [Link]

  • Jia, L., et al. One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. Asian Journal of Chemistry. (2013).
  • ISMRM. Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. [Link]

  • ResearchGate. Synthesis of Diethyl 2,2'-(1,3-phenylenebis(oxy))diacetate Under a Multi-site Phase-transfer Catalyst and Ultrasound Irradiation in Solid-liquid Condition. (2016). [Link]

  • Beilstein Journal of Organic Chemistry. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). [Link]

Sources

Application

how to use 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid as a bidentate ligand in MOFs

Application Note: Utilizing 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic Acid as a Bidentate Ligand in Metal-Organic Frameworks Executive Summary The rational design of Metal-Organic Frameworks (MOFs) relies heavily on...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic Acid as a Bidentate Ligand in Metal-Organic Frameworks

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of the organic linker. 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid (hereafter referred to as H₂NPDDA ) is an advanced, flexible dicarboxylate ligand. By combining the conformational freedom of ether linkages with the electronic perturbation and steric bulk of a nitro-functionalized aromatic core, H₂NPDDA enables the synthesis of dynamic, highly selective porous materials. This application note provides a comprehensive, self-validating protocol for utilizing H₂NPDDA as a bidentate bridging ligand in MOF synthesis, specifically tailored for researchers optimizing gas separation and targeted drug delivery systems.

Physicochemical Profiling & Causality of Ligand Design

To successfully integrate H₂NPDDA into a robust MOF architecture, one must understand the causality behind its structural features:

  • Conformational Flexibility (The Ether Linkages): Unlike rigid linkers (e.g., terephthalic acid), the -O-CH₂- spacers in H₂NPDDA allow the carboxylate arms to rotate. This flexibility permits the ligand to adopt syn or anti conformations, facilitating the formation of dynamic "breathing" frameworks that can structurally respond to guest molecule insertion[1].

  • Electronic Perturbation (The Nitro Group): The strongly electron-withdrawing -NO₂ group significantly alters the electrostatic potential of the resulting MOF pores. It increases the Lewis acidity of the framework and introduces a strong permanent dipole. This is critical for applications like carbon capture, as the dipole-quadrupole interactions between the -NO₂ group and CO₂ drastically enhance CO₂/N₂ selectivity[2].

  • Steric Hindrance: Flexible networks are notoriously prone to framework interpenetration, which obliterates porosity. The bulky -NO₂ group acts as a steric shield, frustrating the dense packing of adjacent networks and preserving accessible void space.

  • Coordination Mode: H₂NPDDA acts primarily as a bidentate (or bis-bidentate) bridging ligand. The terminal carboxylate groups deprotonate and coordinate to metal Secondary Building Units (SBUs), while the ether oxygens typically remain uncoordinated, contributing to the polarity of the pore walls.

MOF_Assembly M Metal Precursor (e.g., Zn²⁺ or Zr⁴⁺) SBU Secondary Building Unit (Metal-Oxygen Cluster) M->SBU Solvothermal Conditions L H₂NPDDA Ligand (Flexible, -NO₂ tagged) L->SBU Deprotonation & Coordination MOF Functionalized MOF (Porous 3D Network) SBU->MOF Directed Self-Assembly

Fig 1: Self-assembly pathway of M-NPDDA MOFs via Secondary Building Unit (SBU) formation.

Experimental Workflows & Self-Validating Protocols

The following protocol outlines the solvothermal synthesis and activation of a representative Zn-based NPDDA MOF. The principles described here are highly translatable to other transition metals (e.g., Cu²⁺, Zr⁴⁺).

Phase 1: Solvothermal Synthesis
  • Step 1: Precursor Dissolution. In a 20 mL glass scintillation vial, dissolve 271 mg (1.0 mmol) of H₂NPDDA and 297 mg (1.0 mmol) of Zn(NO₃)₂·6H₂O in 15 mL of N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that slowly decomposes at elevated temperatures to yield dimethylamine. This gradual release of base ensures the slow, controlled deprotonation of the H₂NPDDA carboxylic acids, preventing rapid, amorphous precipitation[3].

  • Step 2: Modulator Addition. Add 1.5 mL of glacial acetic acid to the mixture. Sonicate for 5 minutes.

    • Causality: Acetic acid acts as a competing monocarboxylate modulator. It reversibly binds to the metal centers, slowing down nucleation kinetics and promoting the growth of large, highly crystalline, defect-free MOF domains[4].

  • Step 3: Crystallization. Transfer the homogeneous solution to a 25 mL Teflon-lined stainless steel autoclave. Seal and heat in an isothermal oven at 100 °C for 48 hours. Program the oven to cool to room temperature at a rate of 5 °C/hour.

    • Causality: Slow cooling prevents thermal shock, which can induce micro-fractures in flexible MOF crystals and trigger unwanted crystal-to-crystal phase transformations[5].

Self-Validation Checkpoint 1 (Visual & Spectroscopic): Prior to heating, the solution must be optically clear. Post-synthesis, successful bidentate coordination is validated via FTIR spectroscopy. The broad O-H stretching band of the free H₂NPDDA ligand (~3300–2500 cm⁻¹) must completely disappear, and the C=O stretching frequency must shift from ~1720 cm⁻¹ (free acid) to the ~1650–1550 cm⁻¹ range, confirming carboxylate-metal coordination[6].

Phase 2: Activation and Guest Exchange

Directly drying flexible MOFs synthesized in high-boiling solvents like DMF leads to catastrophic pore collapse due to immense capillary forces at the liquid-gas interface.

  • Step 4: Solvent Exchange. Decant the mother liquor and wash the crystals three times with fresh DMF. Subsequently, immerse the crystals in 15 mL of anhydrous chloroform (CHCl₃) for 72 hours, replacing the CHCl₃ every 24 hours.

    • Causality: CHCl₃ has a significantly lower surface tension and boiling point than DMF. Exchanging the trapped DMF for CHCl₃ drastically reduces the capillary forces exerted on the flexible ether linkages during the final drying phase.

  • Step 5: Thermal Vacuum Drying. Transfer the solvent-exchanged crystals to a Schlenk flask and evacuate under dynamic vacuum (10⁻³ Torr) at 80 °C for 12 hours.

Activation A As-Synthesized MOF (Pores filled with DMF) B Solvent Exchange (Soak in CHCl₃ or MeOH) A->B Removes high-boiling trapped solvent C Thermal Vacuum Drying or Supercritical CO₂ B->C Lowers surface tension preventing collapse D Activated MOF (Accessible Pores) C->D Yields guest-free framework

Fig 2: Self-validating activation workflow to prevent capillary-induced pore collapse.

Quantitative Data Presentation

The integration of the -NO₂ group onto the flexible phenylenedioxydiacetic acid backbone yields predictable shifts in the physicochemical profile of the resulting MOF. Table 1 summarizes the comparative metrics used to validate successful functionalization.

Table 1: Comparative Physicochemical Profile of Flexible Dicarboxylate MOFs

PropertyUnfunctionalized Ligand (H₂PDDA)Nitro-Functionalized Ligand (H₂NPDDA)Causality / Mechanism
Framework Topology Highly flexible, prone to dense interpenetrationRestricted flexibility, lower interpenetrationSteric bulk of the -NO₂ group physically prevents the dense packing of adjacent networks.
Pore Environment Non-polar to mildly polarHighly polar (Lewis basic sites)The electron-withdrawing -NO₂ group alters the electrostatic potential of the pore wall[4].
CO₂/N₂ Selectivity ModerateExceptionally HighStrong dipole-quadrupole interactions between the -NO₂ dipole and the CO₂ quadrupole[2].
Thermal Stability High (Decomposes >350 °C)Moderate (Decomposes ~300 °C)The -NO₂ group introduces a localized site susceptible to thermal decomposition at lower thresholds[7].

Sources

Method

Application Note: Esterification of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid with Primary Alcohols

Executive Summary & Chemical Context 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid is a highly specialized bifunctional building block. Characterized by a central aromatic ring substituted with an electron-withdraw...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid is a highly specialized bifunctional building block. Characterized by a central aromatic ring substituted with an electron-withdrawing ortho-nitro group and two ether-linked acetic acid moieties, it serves as a critical precursor in the synthesis of photo-cleavable (photolabile) linkers, caged fluorophores, and specialized ion chelators (e.g., nitro-BAPTA analogs).

Esterifying the two terminal carboxylic acid groups with primary alcohols (such as methanol, ethanol, or complex functionalized primary alcohols) is a mandatory transformation to modulate the molecule's solubility, enable downstream coupling, or protect the acid moieties during multi-step syntheses. This guide details the mechanistic rationale and provides self-validating protocols for achieving high-yield diesterification.

Mechanistic Causality & Reaction Design

The substrate is an electron-deficient aryloxyacetic acid. While ether oxygens typically donate electron density to the aromatic ring via resonance, the strong electron-withdrawing nature of the nitro group (-I, -M effects) counteracts this. This electronic pull is transmitted inductively through the ether oxygen, slightly increasing the acidity of the acetic acid protons. The reaction rate of such carboxylic acids with primary alcohols is heavily dependent on these localized steric and inductive effects, which can be quantitatively .

When selecting an esterification strategy, classical Fischer esterification (refluxing in the primary alcohol with catalytic H₂SO₄) is often suboptimal. Extended thermal exposure to harsh mineral acids can lead to ether cleavage or the degradation of sensitive functional groups on complex primary alcohols. Consequently, mild activation strategies are required:

  • Steglich Esterification: This method is highly effective for synthesizing esters from 1[1]. By employing a carbodiimide (EDC) and a nucleophilic acyl transfer catalyst (DMAP), the reaction proceeds at room temperature, preserving the integrity of the ether linkages.

  • Acid Chloride Intermediate: For simple aliphatic primary alcohols, converting the diacid to a diacid chloride using oxalyl chloride provides a2[2].

Comparative Reaction Metrics

MethodReagentsTemp (°C)Time (h)Typical Yield (%)Mechanistic AdvantagePrimary Limitation
Steglich EDC·HCl, DMAP, CH₂Cl₂0 → 2512–1680–92Mild conditions; tolerates highly functionalized/sensitive alcohols.Requires removal of water-soluble urea byproduct.
Acid Chloride (COCl)₂, DMF (cat.), CH₂Cl₂0 → 254–685–95Extremely fast kinetics; drives equilibrium via gas evolution.Generates HCl gas; unsuitable for acid-sensitive alcohols.
Fischer H₂SO₄ (cat.), R-OH solvent65–8018–2460–75Low reagent cost; operationally simple.High risk of ether cleavage and thermal degradation.

Workflow Visualization

Workflow A 2,2'-[(2-Nitro-1,4-phenylene) bis(oxy)]diacetic acid C Activation Strategy A->C B Primary Alcohol (R-OH) B->C D1 Steglich Method (EDC / DMAP) C->D1 D2 Acid Chloride Method (Oxalyl Chloride / DMF) C->D2 E O-Acylurea Intermediate D1->E EDC F Diacid Chloride Intermediate D2->F (COCl)2 G Diester Product E->G DMAP F->G Base

Reaction pathways for the diesterification of the nitro-phenoxyacetic acid derivative.

Validated Experimental Protocols

Protocol A: Mild Steglich Esterification (EDC/DMAP)

Recommended for complex, sterically hindered, or acid-sensitive primary alcohols.

Causality Note: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) is explicitly chosen over DCC (N,N'-Dicyclohexylcarbodiimide). The resulting EDC-urea byproduct is highly water-soluble, allowing for a self-validating, simplified aqueous workup without the need for exhaustive filtration of insoluble dicyclohexylurea.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid (1.0 equiv, 10 mmol) and the target primary alcohol (2.5 equiv, 25 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Catalyst Addition: Cool the stirring solution to 0 °C using an ice bath. Add DMAP (0.2 equiv, 2 mmol). Self-Validation: The solution should remain clear; DMAP initiates the catalytic cycle by acting as a superior nucleophile for acyl transfer.

  • Activation: Add EDC·HCl (2.4 equiv, 24 mmol) portion-wise over 15 minutes. Causality: Portion-wise addition prevents thermal spikes and limits the formation of unreactive symmetrical anhydrides.

  • Propagation: Stir at 0 °C for 30 minutes, then remove the ice bath. Allow the reaction to warm to 25 °C and stir for 12–16 hours.

  • In-Process Control (TLC): Monitor the reaction using Thin Layer Chromatography (Eluent: 1:1 Hexane:Ethyl Acetate). Self-Validation: The highly polar diacid will remain at the baseline (Rf = 0.0), while the newly formed diester will migrate significantly (typical Rf ~ 0.5–0.7).

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Wash sequentially with:

    • 1M HCl (2 × 30 mL) to protonate and remove DMAP and the EDC-urea byproduct.

    • Saturated aqueous NaHCO₃ (2 × 30 mL) to deprotonate and extract any unreacted starting diacid.

    • Brine (1 × 30 mL) to break emulsions and pre-dry the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the diester.

Protocol B: Acid Chloride Method (Oxalyl Chloride)

Recommended for simple aliphatic primary alcohols (e.g., Methanol, Ethanol, 1-Propanol).

Causality Note: Oxalyl chloride is preferred over thionyl chloride because its degradation byproducts (CO, CO₂, and HCl) are all gaseous. This ensures the diacid chloride intermediate is generated cleanly without requiring high-vacuum distillation, which could degrade the nitro-aromatic core.

Step-by-Step Methodology:

  • Preparation: Suspend the diacid (1.0 equiv, 10 mmol) in anhydrous DCM (40 mL) under N₂.

  • Vilsmeier-Haack Catalysis: Add 3 drops of anhydrous DMF. Causality: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, which dramatically accelerates the chlorination of the carboxylic acid.

  • Chlorination: Cool the suspension to 0 °C. Add Oxalyl Chloride (3.0 equiv, 30 mmol) dropwise via an addition funnel. Self-Validation: Vigorous gas evolution (CO, CO₂) will be immediately observed.

  • Intermediate Formation: Stir for 2–4 hours at room temperature. Self-Validation: The reaction is complete when gas evolution ceases and the initial suspension transitions into a clear, homogeneous solution (indicating full conversion to the soluble diacid chloride).

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Redissolve the resulting oily residue in fresh anhydrous DCM (30 mL) and cool to 0 °C.

  • Esterification: Slowly add a mixture of the primary alcohol (3.0 equiv, 30 mmol) and Triethylamine (4.0 equiv, 40 mmol) in DCM (10 mL). Self-Validation: White fumes and a precipitate of triethylamine hydrochloride (Et₃N·HCl) will form immediately, confirming the reaction of the acid chloride.

  • Isolation: Stir for 2 hours at room temperature. Quench with water (30 mL), separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the target diester.

References

  • Synthesis and evaluation of esters obtained from phenols and phenoxyacetic acid with significant phytotoxic and cytogenotoxic activities. ResearchGate. 1

  • US20090247781A1 - Synthesis of phenoxyacetic acid derivatives. Google Patents.2

  • A Method for Esterification Reaction Rate Prediction of Aliphatic Monocarboxylic Acids with Primary Alcohols in 1,4-Dioxane Based on Two Parametrical Taft Equation. ResearchGate.

Sources

Application

Application Note: Catalytic Reduction of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid using Pd/C

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Scientific Rationale & Mechanistic Insights The reduction of 2,2'-[(2-Nitr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Scientific Rationale & Mechanistic Insights

The reduction of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid to its corresponding aniline derivative, 2,2'-[(2-Amino-1,4-phenylene)bis(oxy)]diacetic acid, presents a unique set of chemoselective and operational challenges. While classic nitro reductions often employ dissolving metal conditions (e.g., Fe/HCl, SnCl₂, or Zn/AcOH)[1][2], these methodologies are fundamentally incompatible with this specific substrate.

Causality in Experimental Design
  • Avoidance of Metal Reductants: The target product possesses two carboxylic acid moieties and two ether linkages, structurally preorganizing it as a potent multidentate chelating agent (analogous to BAPTA or EDTA precursors). Utilizing metal-based reductants (like Sn²⁺ or Fe³⁺) results in the immediate formation of intractable metal-product complexes, making isolation nearly impossible and drastically reducing yields[2].

  • Selection of Pd/C Heterogeneous Catalysis: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the optimal choice. It operates under mild conditions, provides a clean, metal-free filtrate, and produces water as the sole reaction byproduct[3][4]. Furthermore, Pd/C exhibits high functional group tolerance, leaving the ether linkages and carboxylic acids intact[5].

  • Mandatory Anaerobic Workup: The resulting product is an amino-hydroquinone diether. This highly electron-rich aromatic ring is extremely susceptible to autoxidation. Exposure to ambient oxygen during workup rapidly degrades the aniline into dark, polymeric quinone-imine byproducts[6]. Therefore, strict inert atmosphere techniques (Argon/Nitrogen) are required during filtration and concentration.

Reaction Pathway

Pathway SM Nitroarene (Substrate) Nitroso Nitroso Intermediate SM->Nitroso Pd/C, H2 - H2O Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl Pd/C, H2 Product Aniline (Product) Hydroxyl->Product Pd/C, H2 - H2O

Catalytic hydrogenation pathway of nitroarenes to anilines via Pd/C.

Quantitative Data & Reaction Parameters

Reaction Components
ReagentMW ( g/mol )EquivalentsMass / VolumeMolesRole
2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid 271.221.0 eq2.71 g10.0 mmolSubstrate
Palladium on Carbon (10 wt% Pd) N/A10% w/w270 mg~0.25 mmol PdCatalyst
Hydrogen Gas (H₂) 2.02ExcessBalloon (~1 atm)ExcessReductant
Methanol (Anhydrous, Degassed) 32.04N/A50 mLN/ASolvent
Process Parameters
ParameterValueRationale
Temperature 20–25 °C (Room Temp)Prevents over-reduction or hydrogenolysis of ether linkages.
Pressure 1 atm (Balloon)Sufficient for electron-rich nitroarenes; safer than high-pressure reactors.
Reaction Time 2–4 hoursFast kinetics due to lack of steric hindrance around the nitro group.
Atmosphere Argon (Workup)Prevents autoxidation of the highly electron-rich aniline product.

Step-by-Step Experimental Protocol

Phase 1: Preparation and Setup
  • Inertion: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar. Add the nitro substrate (2.71 g, 10.0 mmol). Purge the flask with Argon for 5 minutes to displace ambient oxygen.

  • Solvent Addition: Inject anhydrous, degassed methanol (50 mL) into the flask to dissolve/suspend the substrate.

  • Catalyst Loading: Critical Safety Step: Temporarily increase the Argon flow. Carefully add the 10% Pd/C (270 mg) in small portions. Caution: Dry Pd/C is highly pyrophoric and can ignite methanol vapors in the presence of oxygen[3].

Phase 2: Hydrogenation
  • Atmosphere Exchange: Seal the flask with a rubber septum. Insert a needle attached to a vacuum/Argon manifold. Briefly evacuate the flask and backfill with Argon (repeat 3 times).

  • Hydrogen Introduction: Evacuate the flask once more and backfill with Hydrogen gas from a balloon attached to a syringe barrel.

  • Execution: Stir the suspension vigorously (800–1000 rpm) at room temperature for 2 to 4 hours.

  • Monitoring: Monitor the reaction progress via LC-MS or TLC (eluent: DCM/MeOH/AcOH 90:9:1). The reaction is complete when the starting material is fully consumed and a highly polar, UV-active spot (the amine) appears.

Phase 3: Anaerobic Workup & Isolation
  • Purging: Once complete, evacuate the Hydrogen gas and thoroughly backfill the system with Argon.

  • Filtration: Prepare a pad of Celite® in a fritted funnel. Pre-wet the Celite with degassed methanol. Filter the reaction mixture through the Celite pad strictly under a blanket of Argon or Nitrogen to remove the Pd/C catalyst[3]. Wash the pad with an additional 20 mL of degassed methanol.

    • Safety Note: Do not let the Pd/C filter cake dry out in the air. Keep it wet with solvent and quench with water immediately after filtration before disposal.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) at a water bath temperature of <35 °C to afford the crude product.

  • Purification: Triturate the crude residue with cold, degassed diethyl ether to remove trace non-polar impurities. Dry the resulting solid under high vacuum.

  • Storage: Store the final 2,2'-[(2-Amino-1,4-phenylene)bis(oxy)]diacetic acid in an amber vial, flushed with Argon, at -20 °C to prevent oxidative degradation over time.

Troubleshooting Guide

ObservationPotential CauseCorrective Action
Incomplete Conversion Catalyst poisoning or insufficient H₂ mixing.Ensure vigorous stirring (>800 rpm). If stalled, filter the mixture, add fresh Pd/C, and resubject to H₂[4].
Product Turns Dark/Brown Autoxidation of the electron-rich aniline product.Ensure strict adherence to Argon blanketing during the Celite filtration and solvent evaporation steps[6].
Poor Solubility of Product Zwitterion formation (isoelectric point precipitation).The amphoteric nature of the product may cause it to precipitate. Add a few drops of degassed water or a trace amount of AcOH to solubilize during filtration.

References[3] Benchchem. "Application Notes and Protocols for the Reduction of Nitro Groups to Amines." Benchchem Protocols. URL: https://www.benchchem.com/protocols/reduction-of-nitro-groups-to-amines[4] Lipshutz, B. H., et al. "High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates." Organic Letters, ACS Publications, 2021. URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c03131[5] Organic Chemistry Portal. "Amine synthesis by nitro compound reduction." Organic Chemistry Portal. URL: https://www.organic-chemistry.org/synthesis/N1H/reductionsnitrocompounds.shtm[1] Wikipedia Contributors. "Reduction of nitro compounds." Wikipedia, The Free Encyclopedia. URL: https://en.wikipedia.org/wiki/Reduction_of_nitro_compounds[2] ResearchGate Community. "What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?" ResearchGate Q&A. URL: https://www.researchgate.net/post/What_is_the_easy_method_to_reduce_nitro_group_to_amine_group_other_than_using_Pd_C_catalyst[6] Wakamatsu, K., et al. "Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin." PMC (National Institutes of Health), 2021. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8308432/

Sources

Method

Advanced Application Notes: 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid in the Synthesis of Stimuli-Responsive and Functionalizable Polymers

Executive Summary & Mechanistic Rationale 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid (CAS: 83785-11-9) is a highly specialized dicarboxylic acid monomer featuring a nitrohydroquinone core flanked by two ether-li...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid (CAS: 83785-11-9) is a highly specialized dicarboxylic acid monomer featuring a nitrohydroquinone core flanked by two ether-linked acetic acid moieties. In advanced polymer science and drug development, this monomer serves as a critical building block for synthesizing stimuli-responsive materials and functionalizable polymer backbones.

The structural design of this monomer offers two distinct mechanistic advantages:

  • Thermodynamic Flexibility : The ether linkages (-O-CH₂-COOH) provide rotational freedom, significantly lowering the glass transition temperature ( Tg​ ) of the resulting polymers compared to rigid aromatic diacids (e.g., terephthalic acid derivatives). This is crucial for developing processable hydrogels and elastomers.

  • Masked Reactivity : The ortho-nitro group is highly electron-withdrawing and sterically bulky. It acts as a "masked" reactive handle that can undergo post-polymerization modification (PPM) to yield primary amines, enabling the combinatorial development of therapeutic delivery systems[1].

The Causality of Post-Polymerization Modification (PPM)

Direct step-growth polymerization of amino-functionalized dicarboxylic acids typically results in uncontrolled hyperbranching or crosslinking due to the nucleophilic reactivity of the amine group (forming an AB₂-type system). By utilizing the nitro-derivative, the reactive amine is chemically masked during the initial polycondensation.

The nitro-polymer is synthesized as a well-defined, linear thermoplastic. Subsequent chemoselective reduction yields a pendent-amine polymer. This PPM approach ensures batch-to-batch consistency in the primary polymer structure (molecular weight, dispersity, and tacticity) while allowing diverse downstream bioconjugation of fluorophores, targeting ligands, or small-molecule drugs[2].

SynthesisWorkflow Monomer 2,2'-[(2-Nitro-1,4-phenylene) bis(oxy)]diacetic acid (CAS 83785-11-9) Polymerization Step-Growth Polycondensation (EDC/HOBt) Monomer->Polymerization NitroPolymer Nitro-Pendent Polymer Backbone Polymerization->NitroPolymer Reduction Chemoselective Reduction (Na2S2O4) NitroPolymer->Reduction Post-Polymerization Modification AminoPolymer Amino-Pendent Polymer Reduction->AminoPolymer Bioconjugation Drug Conjugation (Amide/Imine Linkage) AminoPolymer->Bioconjugation Functionalization

Figure 1: Workflow for the synthesis and post-polymerization modification of nitro-pendent polymers.

Experimental Protocols: Synthesis and Modification Workflows

Protocol A: Steglich-Type Polycondensation (Synthesis of Nitro-Pendent Polyamides)

Objective: Synthesize a linear polyamide using 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid and a diamine without degrading the nitro group. Causality of Reagents: Thionyl chloride ( SOCl2​ ) is avoided as harsh chlorinating conditions can induce side reactions on the electron-rich ether linkages. EDC·HCl/HOBt is selected for mild, room-temperature step-growth polymerization to preserve the monomer's integrity.

Step-by-Step Methodology :

  • Monomer Activation : In an oven-dried 100 mL Schlenk flask, dissolve 5.0 mmol of the diacetic acid monomer and 10.0 mmol of Hydroxybenzotriazole (HOBt) in 20 mL of anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere.

  • Coupling Initiation : Cool the flask to 0 °C using an ice bath. Add 11.0 mmol of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) portion-wise. (Causality: Cooling to 0 °C suppresses the formation of inactive N-acylurea byproducts, favoring the active O-acylisourea intermediate).

  • Polymerization : Add 5.0 mmol of the selected diamine (e.g., O,O′ -Bis(2-aminoethyl)polyethylene glycol) dropwise. Allow the reaction to warm to room temperature and stir for 48 hours.

  • Self-Validation & Purification : Precipitate the polymer by adding the reaction mixture dropwise into 200 mL of cold diethyl ether. The formation of a fibrous precipitate validates successful chain extension. Collect via vacuum filtration and dialyze against deionized water (MWCO 3.5 kDa) for 48 hours to remove unreacted monomers. Lyophilize to obtain the pure nitro-polymer.

Protocol B: Chemoselective Post-Polymerization Reduction

Objective: Convert the pendent nitro groups to primary amines for downstream bioconjugation. Causality of Reagents: Sodium dithionite ( Na2​S2​O4​ ) is chosen over Palladium-catalyzed hydrogenation ( Pd/C,H2​ ). Na2​S2​O4​ operates in aqueous/organic mixtures at mild temperatures, preventing polymer chain scission and avoiding heavy metal entrapment within the polymer matrix[3].

Step-by-Step Methodology :

  • Dissolution : Dissolve 1.0 g of the nitro-polymer in 15 mL of Tetrahydrofuran (THF).

  • Buffer Addition : Add 10 mL of a 0.5 M Sodium Bicarbonate ( NaHCO3​ ) aqueous solution. (Causality: The buffer neutralizes the acidic byproducts of dithionite oxidation, preventing acid-catalyzed hydrolysis of the polymer's amide/ester bonds).

  • Reduction : Add a 5-fold molar excess of Na2​S2​O4​ (relative to nitro groups) to the vigorously stirring solution. Heat to 40 °C for 12 hours.

  • Self-Validation : Take a 100 µL aliquot, precipitate in ether, and analyze via ATR-FTIR. The protocol is self-validating: the reaction is deemed complete when the asymmetric NO2​ stretch at ~1525 cm⁻¹ completely disappears and a broad N−H stretch emerges at ~3300 cm⁻¹.

  • Recovery : Once validated, dialyze the bulk mixture against deionized water (MWCO 3.5 kDa) for 3 days and lyophilize.

Stimuli-Responsive Behavior in Drug Delivery

Beyond acting as a precursor for amino-polymers, the nitro-functionalized polymer itself exhibits hypoxia-responsive behavior. In the reductive microenvironment of solid tumors—characterized by high levels of nitroreductase enzymes—the hydrophobic nitro groups are bioreduced to hydrophilic amines. This phase transition causes the polymer matrix to swell or disassemble, triggering the targeted release of encapsulated therapeutics without requiring external stimuli[1].

StimuliLogic Hypoxia Hypoxic Tumor Microenvironment ReductionEvent Bioreduction (Nitroreductase) Hypoxia->ReductionEvent NitroState Polymer-NO2 (Hydrophobic, Inactive) NitroState->ReductionEvent AmineState Polymer-NH2 (Hydrophilic, Swollen) ReductionEvent->AmineState Phase Transition DrugRelease Therapeutic Payload Release AmineState->DrugRelease Cleavage / Swelling

Figure 2: Logical relationship of the hypoxia-driven stimuli-responsive behavior in nitro-pendent polymers.

Quantitative Data Summaries

Table 1: Monomer Physicochemical Parameters

Parameter Value / Description
Chemical Name 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid
CAS Number 83785-11-9
Molecular Formula C₁₀H₉NO₈
Molecular Weight 271.18 g/mol
Core Structure Nitrohydroquinone
Polymerization Sites Two terminal carboxylic acids (-COOH)

| Functional Handle | Ortho-nitro group (-NO₂) |

Table 2: Polymer Characterization (Nitro vs. Amino State)

Property Poly(nitro-ester-amide) Poly(amino-ester-amide) Analytical Method

| FTIR Markers | 1525 cm⁻¹, 1350 cm⁻¹ ( NO2​ stretch) | 3300 cm⁻¹ ( N−H stretch) | ATR-FTIR | | Hydrophilicity | Low (Water Contact Angle > 85°) | High (Water Contact Angle < 45°) | Goniometry | | Reactivity | Inert to electrophiles | Highly reactive to NHS-esters | Bioconjugation Assay | | Biological Response | Hypoxia-responsive (Nitroreductase) | pH-responsive (Protonation at low pH)| In vitro release assay |

References

  • Combinatorial approaches in post-polymerization modification for rational development of therapeutic delivery systems. National Institutes of Health (NIH) / PMC.1

  • Post-polymerisation approaches for the rapid modification of conjugated polymer properties. National Institutes of Health (NIH) / PMC.2

  • Chemically Recyclable Polymer System Based on Nucleophilic Aromatic Ring-Opening Polymerization. National Institutes of Health (NIH) / PMC.3

  • Post-Polymerization Modification of Fluoropolymers via UV Irradiation in the Presence of a Photoacid Generator. National Institutes of Health (NIH) / PMC.4

Sources

Application

Application Note: Incorporation of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic Acid into Photolabile Linkers for Bioconjugation and Smart Materials

Audience: Researchers, materials scientists, and drug development professionals. Focus: Mechanistic rationale, bioconjugation protocols, and photolytic validation of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid (N...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, materials scientists, and drug development professionals. Focus: Mechanistic rationale, bioconjugation protocols, and photolytic validation of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid (NPBODA).

Executive Summary

The development of stimuli-responsive biomaterials and targeted drug delivery systems heavily relies on robust, predictable photocleavable linkers. 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid (NPBODA) is a highly versatile, bifunctional photo-responsive building block. While traditional o-nitrobenzyl systems dominate the field [1], NPBODA leverages an o-nitrophenoxyacetic acid architecture that provides enhanced aqueous solubility, reduced steric hindrance during bioconjugation, and a unique asymmetric photochemical cleavage profile . This application note details the mechanistic principles of NPBODA and provides self-validating protocols for its incorporation into photolabile bioconjugates and degradable hydrogel networks.

Mechanistic Rationale & Structural Advantages

The Asymmetric Photochemical Advantage

Chemically, NPBODA is a homobifunctional molecule, possessing two identical terminal carboxylic acids that can be easily activated (e.g., via NHS esters) to crosslink amine-bearing payloads or polymers. However, photochemically, NPBODA is heterobifunctional .

The nitro group is located at position 2 of the central benzene ring. Consequently:

  • Position 1 (-O-CH₂-COOH): is ortho to the nitro group. Upon UV irradiation, the excited triplet state of the nitro group can abstract a hydrogen atom from the adjacent α -carbon of this ether linkage.

  • Position 4 (-O-CH₂-COOH): is meta to the nitro group. It is sterically out of reach for intramolecular hydrogen abstraction and remains photostable.

When NPBODA is used to crosslink a polymer network or conjugate a drug to a carrier, UV irradiation (typically 340–365 nm) selectively cleaves the ortho-linkage. This predictable, single-site cleavage prevents the generation of complex, multi-fragment photoproducts, making it ideal for precision drug release and photo-patterning [2].

Mechanism S1 Intact NPBODA Conjugate (Ground State) S2 Excited Triplet State (n, π* transition) S1->S2 hν (365 nm) S3 Diradical / Aci-Nitro (H-Abstraction from ortho α-Carbon) S2->S3 Intramolecular H-transfer S4 Hemiacetal Intermediate (Rearrangement) S3->S4 Recombination S5 Cleaved Products (Phenol + Released Payload) S4->S5 Aqueous Hydrolysis

Figure 1: Proposed photochemical cleavage mechanism of NPBODA via ortho-specific α-carbon hydrogen abstraction.

Quantitative Data Presentation

To establish a baseline for experimental design, the physicochemical and photochemical properties of NPBODA-derived linkers are summarized below.

Table 1: Physicochemical and Photochemical Properties of NPBODA Conjugates

ParameterTypical ValuePractical Implication
Absorption Maximum ( λmax​ ) 340 – 355 nmExcitable by standard long-wave UV sources.
Optimal Cleavage Wavelength 365 nmAvoids UV-B/UV-C damage to biological payloads (e.g., proteins, nucleic acids).
Cleavage Half-life ( t1/2​ ) 15 – 30 min (at 10 mW/cm²)Enables rapid, on-demand release or hydrogel degradation.
Aqueous Solubility High (>50 mg/mL as diacid)Facilitates bioconjugation in aqueous buffers without excessive organic co-solvents.

Experimental Workflows & Protocols

The following protocols describe the conversion of NPBODA into a reactive crosslinker and its subsequent use in forming a photodegradable PEG-based hydrogel. Every step includes analytical checkpoints to ensure a self-validating system.

Workflow N1 NPBODA Core (Diacid) N2 Esterification (NHS/EDC) N1->N2 Activation N3 Bioconjugation (Target Amines) N2->N3 Coupling N4 Photocleavage (365 nm UV) N3->N4 Release

Figure 2: Step-by-step workflow for the activation, conjugation, and photolysis of NPBODA-based linkers.

Protocol 1: Synthesis of NPBODA Di-NHS Ester (Activation)

Causality: Converting the stable carboxylic acids into N-hydroxysuccinimide (NHS) esters allows for rapid, spontaneous conjugation with primary amines at physiological pH. We utilize EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an anhydrous organic solvent to prevent premature hydrolysis of the highly reactive NHS ester intermediate.

Materials:

  • NPBODA (1.0 eq)

  • N-Hydroxysuccinimide (NHS) (2.5 eq)

  • EDC·HCl (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Dissolution: Dissolve 100 mg of NPBODA in 2.0 mL of anhydrous DMF in a glass vial equipped with a magnetic stir bar. Purge the vial with Argon or Nitrogen.

  • Activation: Add NHS (90 mg) to the solution and stir until fully dissolved.

  • Coupling: Chill the reaction to 4°C using an ice bath. Slowly add EDC·HCl (150 mg) in small portions over 10 minutes.

  • Incubation: Allow the reaction to warm to room temperature and stir in the dark for 12 hours. Note: Light protection is critical from this step forward to prevent background photolysis.

  • Purification: Precipitate the product by adding the reaction mixture dropwise into 20 mL of ice-cold diethyl ether. Collect the precipitate via centrifugation (4000 x g, 5 min). Wash twice with cold ether and dry under a vacuum.

  • Validation Checkpoint: Analyze the dried powder via FT-IR. The appearance of strong doublet peaks at ~1740 cm⁻¹ and ~1810 cm⁻¹ confirms successful NHS ester formation.

Protocol 2: Formation of a Photodegradable Hydrogel

Causality: By reacting the NPBODA-Di-NHS ester with a 4-arm PEG-amine, we create a step-growth polymer network. The pH is maintained at 8.0 to ensure the primary amines are deprotonated and act as strong nucleophiles, driving the reaction to completion quickly.

Materials:

  • NPBODA-Di-NHS (from Protocol 1)

  • 4-Arm PEG-Amine (10 kDa)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.0)

Step-by-Step Procedure:

  • Pre-weighing: Weigh 50 mg of 4-Arm PEG-Amine and dissolve in 400 µL of the pH 8.0 bicarbonate buffer.

  • Crosslinker Addition: Dissolve 4.5 mg of NPBODA-Di-NHS in 100 µL of anhydrous DMSO. (This maintains a 1:1 stoichiometric ratio of NHS to amine groups).

  • Gelation: Rapidly inject the DMSO solution into the PEG-amine solution and vortex for 3 seconds. Cast the mixture into a silicone mold (e.g., 8 mm diameter x 2 mm depth).

  • Curing: Allow the gel to cure in the dark at room temperature for 30 minutes.

  • Validation Checkpoint: Perform a simple inversion test. The material should hold its shape and not flow. Swell the gel in PBS (pH 7.4) overnight to remove unreacted byproducts and DMSO.

Protocol 3: Controlled Photolysis and Cleavage Assay

Causality: To validate the photolabile nature of the incorporated NPBODA, the hydrogel is exposed to 365 nm light. This wavelength provides sufficient energy to trigger the n π

  • transition of the nitro group without inducing thermal damage or non-specific backbone degradation.

Step-by-Step Procedure:

  • Setup: Place the swollen hydrogel in a clear 12-well tissue culture plate containing 2 mL of PBS.

  • Irradiation: Position a 365 nm LED light source (e.g., Omnicure) directly above the well. Adjust the distance to achieve an intensity of 10 mW/cm² at the surface of the gel.

  • Cleavage: Irradiate the sample for 30 minutes.

  • Monitoring: At 5-minute intervals, gently agitate the plate and visually inspect the gel. The gel will undergo reverse-gelation (bulk degradation) as the ortho-ether bonds cleave, transitioning from a solid hydrogel to a soluble polymer solution.

  • Validation Checkpoint: Collect the resulting solution and analyze via Size Exclusion Chromatography (SEC). The disappearance of the high-molecular-weight network peak and the emergence of low-molecular-weight PEG branches confirms successful, light-triggered network degradation[3].

References

  • Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. Journal of Organic Chemistry, 62(8), 2370–2380.
  • Radl, S., et al. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. MDPI Polymers, 12(6), 1373.
  • Janko, K., & Reichert, J. (1987). Proton Concentration Jumps and Generation of Transmembrane pH-gradients by Photolysis of 4-formyl-6-methoxy-3-nitrophenoxyacetic Acid. Biochimica et Biophysica Acta (BBA) - Biomembranes, 905(1), 40-47.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid

Welcome to the technical support guide for the synthesis of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid. This document is designed for researchers, scientists, and professionals in drug development, providing in-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you optimize your synthesis and achieve higher yields.

The synthesis of this target molecule is typically a two-step process:

  • A Williamson Ether Synthesis to form the diester intermediate, diethyl 2,2'-[(2-nitro-1,4-phenylene)bis(oxy)]diacetate.

  • A subsequent hydrolysis step to convert the diester to the final diacid product.

This guide is structured to address potential issues in both stages of the reaction, explaining the causality behind each experimental choice to ensure a robust and reproducible protocol.

Overall Synthesis Workflow

The general pathway involves the formation of two ether linkages followed by the saponification of the ester groups.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis A 2-Nitrohydroquinone C Base (e.g., NaH, K2CO3) in Polar Aprotic Solvent (e.g., DMF, Acetonitrile) A->C Reactant B Ethyl Chloroacetate B->C Reagent D Diethyl 2,2'-[(2-nitro-1,4-phenylene)bis(oxy)]diacetate (Diester Intermediate) C->D Forms E Diester Intermediate F Base (e.g., NaOH, KOH) or Acid (e.g., HCl, H2SO4) E->F Reactant G 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid (Final Product) F->G Forms H Final Purified Product G->H Purification

Caption: Overall two-step synthesis pathway.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Step 1: Williamson Ether Synthesis (Diester Formation)
Q1: My yield of the diester intermediate is extremely low or zero. What are the most likely causes?

A low yield in a Williamson ether synthesis is a common problem that can typically be traced back to the reagents, reaction conditions, or the reaction mechanism itself. This synthesis proceeds via an SN2 mechanism, which is sensitive to several factors.[1][2]

1. Ineffective Deprotonation of Hydroquinone:

  • Causality: The Williamson synthesis requires the formation of a potent nucleophile, the alkoxide (or in this case, the phenoxide).[1][2] 2-Nitrohydroquinone is more acidic than a standard phenol due to the electron-withdrawing nitro group, but a sufficiently strong base is still required for complete deprotonation. An incomplete initial reaction leads to unreacted starting material.

  • Solution:

    • Switch to a Stronger Base: If you are using a weaker base like potassium carbonate (K₂CO₃), consider switching to sodium hydride (NaH). NaH is a non-nucleophilic, powerful base that irreversibly deprotonates the hydroxyl groups, driving the formation of the dianion.[3]

    • Ensure Anhydrous Conditions: Sodium hydride reacts violently with water. Ensure your solvent (e.g., DMF, THF) is anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Moisture will quench the NaH and prevent deprotonation.

2. Poor Choice of Solvent:

  • Causality: The SN2 reaction is favored by polar aprotic solvents.[4] These solvents can solvate the cation (e.g., Na⁺) but do not form a strong solvent shell around the nucleophile, leaving it "naked" and highly reactive. Protic solvents (like ethanol or water) will solvate the phenoxide, reducing its nucleophilicity and can also act as competing nucleophiles.[2][4]

  • Solution:

    • Use high-quality, anhydrous polar aprotic solvents. Recommended options are summarized in the table below.

SolventRationaleCommon Issues
DMF (Dimethylformamide)High polarity, effectively solvates cations.[3]High boiling point can make removal difficult. Must be anhydrous.
Acetonitrile Good polarity, lower boiling point than DMF.[4]Less effective at dissolving some salts. Must be anhydrous.
THF (Tetrahydrofuran)A good choice when using NaH.[2][3]Less polar than DMF or acetonitrile. Must be anhydrous.

3. Insufficient Reaction Time or Temperature:

  • Causality: While SN2 reactions are generally fast, forming two ether bonds on the same molecule can be sterically demanding. The reaction may require more energy and time to reach completion. Laboratory yields are often low when reaction times are shortened.[1]

  • Solution:

    • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Continue the reaction until the 2-nitrohydroquinone spot has completely disappeared. This could take anywhere from a few hours to overnight.[1]

    • Gently Increase Temperature: If the reaction is sluggish at room temperature, gently heating to 50-80°C can increase the rate.[1] However, be cautious, as excessive heat can promote side reactions.

Q2: I'm getting a good conversion of my starting material, but my isolated yield is still low due to many side products. How can I improve selectivity?

Side product formation is often a competition between the desired SN2 pathway and an E2 elimination pathway, or other competing reactions.[1][2]

1. Elimination (E2) Side Reaction:

  • Causality: While ethyl chloroacetate is a primary alkyl halide and not highly prone to elimination, the phenoxide is a strong base. If there is significant steric hindrance or if the temperature is too high, the phenoxide can act as a base, abstracting a proton and leading to elimination instead of substitution.[1][4]

  • Solution:

    • Control the Temperature: Avoid excessively high temperatures. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Reagent Addition: Add the ethyl chloroacetate solution dropwise to the solution of the deprotonated hydroquinone. This keeps the concentration of the alkyl halide low at any given moment, favoring the bimolecular substitution over other pathways.

2. Ring Alkylation (C-Alkylation):

  • Causality: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen (O-alkylation, desired) and the aromatic ring carbons (C-alkylation, undesired).[1] While O-alkylation is generally favored, C-alkylation can become a competing pathway under certain conditions.

  • Solution:

    • Solvent Choice: The choice of solvent can influence the O- versus C-alkylation ratio. Polar aprotic solvents like DMF generally favor O-alkylation.

    • Counter-ion: The use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can sometimes be employed to increase the solubility and reactivity of the alkoxide, which can improve selectivity for O-alkylation.[1]

G cluster_incomplete cluster_side_products Start Low Yield in Step 1 Q1 Is Starting Material Consumed? (Check TLC) Start->Q1 A1 Problem: Ineffective Deprotonation Q1->A1 No A3 Problem: Elimination (E2) Reaction Q1->A3 Yes S1a Solution: Use Stronger Base (NaH) A1->S1a S1b Solution: Ensure Anhydrous Conditions A1->S1b A2 Problem: Reaction Too Slow S2a Solution: Increase Reaction Time A2->S2a S2b Solution: Gently Increase Temperature A2->S2b S3 Solution: Lower Temperature, Control Reagent Addition A3->S3 A4 Problem: Ring Alkylation (C-Alkylation) S4 Solution: Use Polar Aprotic Solvent (DMF) A4->S4

Caption: Troubleshooting decision tree for low yield in ether synthesis.
Step 2: Hydrolysis (Diacid Formation)
Q3: My hydrolysis reaction is incomplete, and I have a mixture of the diester, mono-acid, and diacid. How can I drive the reaction to completion?

Ester hydrolysis, whether acid or base-catalyzed, is an equilibrium process.[5][6] To achieve a high yield of the diacid, the equilibrium must be shifted towards the products.

1. Base-Catalyzed Hydrolysis (Saponification):

  • Causality: This method is generally preferred because the final deprotonation of the carboxylic acid to form a carboxylate salt is irreversible, which drives the reaction to completion.[6] However, if an insufficient amount of base is used, the reaction will stall.

  • Solution:

    • Use a Molar Excess of Base: Use at least 2 equivalents of a strong base like NaOH or KOH to hydrolyze the two ester groups. It is common practice to use a larger excess (e.g., 3-5 equivalents) to ensure the reaction goes to completion and to maintain a sufficiently high pH.[7]

    • Increase Reaction Time and Temperature: Heat the reaction mixture to reflux.[6][7] Monitor the reaction by TLC until the starting diester is fully consumed.

    • Add a Co-solvent: The diester may have poor solubility in a purely aqueous solution. Adding a water-miscible co-solvent like ethanol or THF can improve solubility and increase the reaction rate.

2. Acid-Catalyzed Hydrolysis:

  • Causality: This reaction is the direct reverse of Fischer esterification and is highly reversible.[5][6] The presence of the alcohol byproduct (ethanol) can push the equilibrium back towards the starting materials.

  • Solution:

    • Use a Large Excess of Water: According to Le Chatelier's principle, adding a large excess of one of the reactants (water) will shift the equilibrium to the right.[5][6] This is typically achieved by using a dilute aqueous acid solution.

    • Remove the Alcohol Byproduct: If practical for your setup, removing the ethanol as it forms (e.g., by distillation) can effectively drive the reaction forward.[5]

G cluster_shift Diester Diester + 2 H2O Equilibrium Diester->Equilibrium Diacid Diacid + 2 EtOH ShiftRight Shift → Equilibrium->Diacid AddWater Increase [H2O] (Use excess dilute acid) RemoveEtOH Decrease [EtOH] (Remove by distillation) IrreversibleBase Use Base (NaOH/KOH) Forms carboxylate salt, which is irreversible

Caption: Equilibrium principles for the ester hydrolysis step.
Q4: The hydrolysis seems complete, but I'm struggling to isolate and purify the final diacid product. What is the best workup procedure?

Proper workup is critical for isolating your product in a pure form.

  • Procedure for Base-Catalyzed Hydrolysis:

    • Cool the Reaction: Once the reaction is complete, cool the mixture in an ice bath.

    • Remove Organic Co-solvent: If you used a co-solvent like ethanol or THF, remove it under reduced pressure (e.g., using a rotary evaporator).

    • Acidify to Precipitate: Slowly add a strong acid (e.g., 6M HCl) to the aqueous solution while stirring.[8] The diacid is insoluble in acidic water and will precipitate out as a solid. Monitor the pH with litmus paper or a pH meter to ensure the solution is acidic (pH ~1-2).[9]

    • Isolate the Solid: Collect the precipitated solid by vacuum filtration.

    • Wash Thoroughly: Wash the solid on the filter with cold deionized water to remove any inorganic salts (like NaCl).

    • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as hot water or an ethanol/water mixture, to obtain high-purity crystals.[8]

  • Procedure for Acid-Catalyzed Hydrolysis:

    • Cool and Extract: After the reaction, cool the mixture. Transfer it to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate.[8] You may need to perform multiple extractions.

    • Base Wash: Wash the combined organic layers with a saturated sodium bicarbonate solution.[8] The diacid will move into the basic aqueous layer as its disodium salt, while any unreacted ester remains in the organic layer.

    • Re-acidify and Isolate: Separate the aqueous layer and acidify it with cold, concentrated HCl as described above to precipitate the pure diacid. Filter, wash, and dry the product.

Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism for the Williamson ether synthesis step? A: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2]

  • Deprotonation: A strong base removes the acidic protons from the two hydroxyl groups of 2-nitrohydroquinone to form a dianionic phenoxide.

  • Nucleophilic Attack: The highly nucleophilic phenoxide ion then attacks the electrophilic carbon atom of ethyl chloroacetate. This occurs via a "backside attack," where the nucleophile approaches from the side opposite to the leaving group (the chloride ion).[1][10]

  • Transition State & Inversion: The reaction proceeds through a single, high-energy transition state where the C-O bond is forming at the same time the C-Cl bond is breaking.

  • Product Formation: The chloride ion is expelled, and the new C-O bond (the ether linkage) is formed. This process happens twice to yield the final diester.

Q: What are the critical safety precautions for this synthesis? A:

  • Sodium Hydride (NaH): This is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is explosive. Always handle NaH in a fume hood under an inert atmosphere and away from any water sources.

  • Solvents: DMF and other organic solvents are flammable and should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Acids and Bases: Concentrated acids (HCl, H₂SO₄) and strong bases (NaOH, KOH) are highly corrosive.[8] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. When diluting acids, always add acid to water, never the other way around.

  • Nitro Compounds: Aromatic nitro compounds can be toxic and should be handled with care.

Reference Experimental Protocols

This is a generalized protocol and may require optimization for your specific laboratory conditions and scale.

Protocol 1: Synthesis of Diethyl 2,2'-[(2-nitro-1,4-phenylene)bis(oxy)]diacetate
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) and suspend it in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0°C in an ice bath. Dissolve 2-nitrohydroquinone (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Then, add ethyl chloroacetate (2.5 equivalents) dropwise via the dropping funnel.

  • Heating and Monitoring: Heat the reaction mixture to 60°C and stir for 6-12 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by slowly adding ice-cold water. Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Hydrolysis to 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid
  • Setup: Dissolve the crude diester from the previous step (1.0 equivalent) in ethanol in a round-bottom flask.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (4.0 equivalents in water) to the flask.

  • Heating: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-8 hours, or until TLC analysis shows complete consumption of the starting material.

  • Solvent Removal: Cool the reaction mixture and remove the ethanol via rotary evaporation.

  • Precipitation: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly and carefully acidify the solution to pH 1 by adding 6M HCl. A solid product should precipitate.

  • Isolation: Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash it thoroughly with cold deionized water, and dry it in a vacuum oven.

References

  • Williamson Ether Synthesis - ChemTalk. (2022, October 23). ChemTalk. [Link]

  • Revision Notes - Hydrolysis of Esters with Acid or Alkali. Sparkl. [Link]

  • Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Ester Reactions: Acid Hydrolysis (Ester → Carboxylic Acid). ReactionFlash. [Link]

  • 9.5. Williamson ether synthesis. Lumen Learning. [Link]

  • The Williamson Ether Synthesis. UMass Lowell. [Link]

  • An Efficient and Convenient Procedure for Ester Hydrolysis. ResearchGate. [Link]

  • Hydrolysis of esters. Chemguide. [Link]

  • Theoretical Studies of Fundamental Pathways for Alkaline Hydrolysis of Carboxylic Acid Esters in Gas Phase. Journal of the American Chemical Society. [Link]

  • Williamson Synthesis. Organic Chemistry Portal. [Link]

  • Process for the preparation of 2,4-dinitrophenyl ethers.
  • Diethyl 2,2′-(1,4-phenylenedioxy)diacetate. National Center for Biotechnology Information. [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Alkylation in the Synthesis of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid

Welcome to the technical support center for the synthesis of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly incomplete alkylation, during this multi-step synthesis. We will delve into the causality behind common experimental issues and provide field-proven insights to optimize your reaction outcomes.

The preparation of the target molecule involves a double Williamson ether synthesis, a robust and versatile method for forming ether linkages.[1] The reaction proceeds by the O-alkylation of 2-nitrohydroquinone with an α-halo-ester, typically ethyl bromoacetate, followed by the hydrolysis of the resulting diester. While seemingly straightforward, this SN2 reaction is sensitive to a variety of parameters that can lead to low yields, incomplete conversion, and the formation of difficult-to-separate byproducts.[2]

This document provides a structured troubleshooting guide in a question-and-answer format to directly address the specific problems you may be facing.

Overall Reaction Scheme

The synthesis is typically a two-step process:

  • Step 1: O-Alkylation: 2-Nitrohydroquinone is deprotonated twice with a suitable base to form a dianion, which then acts as a nucleophile, attacking two equivalents of ethyl bromoacetate to form the diester intermediate.

  • Step 2: Hydrolysis: The diethyl ester is saponified under basic or acidic conditions to yield the final dicarboxylic acid product.

Frequently Asked Questions & Troubleshooting Guide

Category 1: Reaction Initiation & Low Conversion

Question: My reaction is not starting, or I'm recovering most of my 2-nitrohydroquinone starting material. What's going wrong?

This issue almost always points to a problem in the initial, critical step of the Williamson ether synthesis: the formation of a potent nucleophile.[3][4]

Answer: Several factors could be at play:

  • Incomplete Deprotonation (Alkoxide Formation): The phenolic protons of 2-nitrohydroquinone must be removed to generate the phenoxide nucleophile. The nitro group's electron-withdrawing nature increases the acidity of these protons compared to hydroquinone itself, but a sufficiently strong base is still mandatory.

    • Weak Base: Ensure the base is strong enough. While potassium carbonate (K₂CO₃) is commonly used and often sufficient,[1] a stronger base like sodium hydride (NaH) may be necessary if yields are poor.[3] Sodium hydroxide (NaOH) can also be used but introduces water, which can promote side reactions.[1]

    • Insufficient Base: You must use at least two equivalents of base to deprotonate both phenolic hydroxyl groups. An excess (e.g., 2.2 to 2.5 equivalents) is often recommended to drive the equilibrium towards the dianion.

    • Moisture: Water in the reaction flask will consume your base and quench the phenoxide as it forms.[3] Ensure your solvent is anhydrous and that the glassware was properly dried.[3][5]

  • Poor Reagent Quality: Impurities in the reactants or solvent can significantly hinder the reaction.[5]

    • Alkylating Agent: Ethyl bromoacetate is a lachrymator and can degrade over time.[6] Use a freshly opened bottle or purify it by distillation if its purity is suspect.[7]

    • Solvent: Use anhydrous, polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile, or acetone. These solvents effectively solvate the cation of the base but do not excessively solvate the phenoxide nucleophile, leaving it free to attack the alkyl halide.[2][3]

  • Insufficient Temperature: The Williamson synthesis often requires heating.[2] Typical temperatures range from 50 to 100 °C. If you are running the reaction at room temperature with a mild base like K₂CO₃, gentle heating to 60-80 °C may be required to initiate the reaction.[1]

Category 2: Incomplete Dialkylation

Question: My main product is the mono-alkylated intermediate, 2-{[4-hydroxy-3-nitrophenyl]oxy}acetic acid, not the desired di-substituted product. How can I push the reaction to completion?

This is a classic problem in multi-alkylation reactions. The formation of the mono-alkylated product indicates the initial reaction is working, but the second alkylation is sluggish.

Answer: The strategies below are designed to favor the formation of the dialkylated product.

  • Review Stoichiometry: The most common cause is an insufficient amount of the alkylating agent or base.

    • Alkylating Agent: Ensure you are using at least 2.0 equivalents of ethyl bromoacetate. It is often beneficial to use a slight excess (e.g., 2.1-2.3 equivalents) to ensure the mono-alkylated intermediate is fully consumed.

    • Base: As mentioned, at least 2.0 equivalents of base are required. The second deprotonation may be slower than the first, so maintaining an excess of base is crucial.

  • Increase Reaction Time and/or Temperature: The second SN2 reaction may simply have a higher activation energy barrier.

    • Time: Monitor the reaction by Thin Layer Chromatography (TLC). If you see the starting material disappear but a new spot for the mono-alkylated product appears and persists, the reaction likely needs more time. Reactions can take anywhere from 4 to 24 hours.[1][3]

    • Temperature: A moderate increase in temperature (e.g., from 60 °C to 80 °C) can significantly increase the rate of the second alkylation. However, be cautious, as excessively high temperatures can promote side reactions.[3]

  • Choice of Base and Solvent: A stronger base/solvent system can favor complete dialkylation. Switching from K₂CO₃/Acetone to NaH/DMF, for instance, creates a more reactive nucleophile and can help drive the second alkylation to completion.

Table 1: Impact of Reaction Conditions on Alkylation
ParameterCondition A (Partial Alkylation)Condition B (Favors Dialkylation)Rationale
Base K₂CO₃ (2.0 eq)NaH (2.2 eq) or K₂CO₃ (2.5 eq)A stronger base or higher excess ensures complete deprotonation for the second step.[3]
Alkylating Agent Ethyl Bromoacetate (2.0 eq)Ethyl Bromoacetate (2.2 eq)A slight excess ensures the mono-product is consumed.
Solvent AcetoneDMF or AcetonitrilePolar aprotic solvents enhance nucleophilicity, favoring the SN2 reaction.[2][3]
Temperature 50-60 °C80-100 °CProvides sufficient energy to overcome the activation barrier of the second alkylation.[1]
Time 4-6 hours12-24 hours (TLC monitored)Allows the slower, second alkylation step to proceed to completion.[3]
Category 3: Side Product Formation

Question: My TLC and NMR show several unexpected spots/peaks. What are the likely side reactions, and how can I prevent them?

Answer: Side reactions in Williamson ether synthesis are common and can complicate purification. The most probable culprits in this specific synthesis are:

  • Hydrolysis of Ethyl Bromoacetate: This is a major competing reaction. Ethyl bromoacetate can be hydrolyzed by the base (especially NaOH) or by residual water to form bromoacetic acid and/or hydroxyacetic acid salts.[8]

    • Prevention:

      • Use anhydrous conditions scrupulously.[5]

      • Favor non-hydroxide bases like K₂CO₃ or NaH.

      • Add the alkylating agent slowly to the solution of the phenoxide to maintain a low instantaneous concentration, which can minimize its reaction with the base.

  • Elimination (E2) Reaction: While the primary competitor for secondary and tertiary alkyl halides, elimination is less likely with ethyl bromoacetate as it is a primary halide.[2][9] However, excessively high temperatures or a very strong, sterically hindered base could theoretically promote it. Sticking to recommended conditions will prevent this.

  • C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired).[9]

    • Prevention: Fortunately, O-alkylation is generally favored in Williamson ether synthesis, especially with polar aprotic solvents.[5] The conditions that favor the desired SN2 reaction (polar aprotic solvent, good leaving group) also suppress C-alkylation.

Experimental Protocols & Workflows

Workflow for Synthesis and Troubleshooting

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Hydrolysis cluster_purify Purification reactants 1. Combine 2-Nitrohydroquinone, Base (K₂CO₃, 2.5 eq), and Anhydrous Solvent (DMF) alkylating 2. Add Ethyl Bromoacetate (2.2 eq) slowly reactants->alkylating heat 3. Heat reaction (e.g., 80°C, 12-24h) alkylating->heat tlc 4. Monitor by TLC (vs. starting material and mono-adduct) heat->tlc tlc->heat Incomplete Reaction cool 5. Cool & Filter solids tlc->cool Reaction Complete hydrolyze 6. Hydrolyze Diester (e.g., NaOH(aq), then heat) cool->hydrolyze acidify 7. Acidify with HCl to precipitate product hydrolyze->acidify filter_prod 8. Filter crude dicarboxylic acid acidify->filter_prod recrystallize 9. Recrystallize (e.g., from water or ethanol/water) filter_prod->recrystallize final_prod Pure Product recrystallize->final_prod

Caption: General workflow for the synthesis of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid.

Protocol 1: Synthesis of Diethyl 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetate
  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-nitrohydroquinone (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF.

  • Stir the suspension vigorously.

  • Slowly add ethyl bromoacetate (2.2 eq) to the mixture via a syringe or dropping funnel over 15-20 minutes.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction progress using TLC (e.g., with a 3:1 hexane:ethyl acetate eluent) every 2-3 hours.[1] The reaction is complete when the starting 2-nitrohydroquinone spot is no longer visible and the spot corresponding to the mono-alkylated intermediate is minimal.

  • Once complete, cool the mixture to room temperature.

Protocol 2: Hydrolysis and Purification
  • Filter the cooled reaction mixture to remove inorganic salts (K₂CO₃ and KBr). Wash the solid with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • To the crude diester, add a solution of NaOH (e.g., 10% aqueous, ~3.0 eq) and ethanol to aid solubility.

  • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2.

  • A precipitate of the crude dicarboxylic acid should form. Cool the mixture for a further 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.[10]

  • Purify the crude solid by recrystallization. Water or an ethanol/water mixture is a good starting point for solvent selection.[10] If the product is colored, treatment with activated carbon during recrystallization may be necessary.[11]

Troubleshooting Logic Diagram

G start Problem: Incomplete Alkylation check_sm Is Starting Material (SM) still present in high amounts? start->check_sm sm_yes YES check_sm->sm_yes Yes sm_no NO check_sm->sm_no No check_mono Is Mono-alkylated Product the major component? mono_yes YES check_mono->mono_yes Yes cause_sm Likely Cause: - Ineffective Deprotonation - Low Temperature - Poor Reagent Quality sm_yes->cause_sm sm_no->check_mono solution_sm Solution: - Use stronger/excess base (NaH) - Ensure anhydrous conditions - Increase temperature to 60-80°C - Use pure reagents/solvents cause_sm->solution_sm cause_mono Likely Cause: - Insufficient Alkylating Agent/Base - Insufficient Reaction Time/Temp mono_yes->cause_mono solution_mono Solution: - Use excess Alkylating Agent (2.2 eq) - Increase reaction time (monitor by TLC) - Increase temperature to 80-100°C cause_mono->solution_mono

Caption: Decision tree for troubleshooting incomplete alkylation.

References

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US9248381B2 - Method of purifying a dicarboxylic acid.
  • McCoy, C., et al. (2014). In situ Monitoring of a Heterogeneous Etherification Reaction Using Quantitative Raman Spectroscopy. Organic Process Research & Development. Retrieved from [Link]

  • Haudrechy, A., & Hénon, E. (2012). Hydrothermal alkylation of phenols with alcohols in diluted acids. Comptes Rendus Chimie. Retrieved from [Link]

  • Blog. (2025). How to purify succinic acid obtained from synthesis?. Retrieved from [Link]

  • Organic Syntheses. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Retrieved from [Link]

  • MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the phenol alkylation in flow. Retrieved from [Link]

  • Google Patents. (n.d.). US20220289659A1 - Method for the production of a dicarboxylic acid.
  • ACS Publications. (2020). Synthesis of Diaryl Hydroxyl Dicarboxylic Acids from Amino Acids. Retrieved from [Link]

  • Williamson Ether Synthesis Experiment. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

  • YouTube. (2020). CHEM 2212L Experiment 5 - Williamson Ether Synthesis. Retrieved from [Link]

  • ACS Publications. (2019). Bromoacetate Olefination Protocol for Norbixin and Julia–Kocienski Olefination for Its Ester Syntheses. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • ResearchGate. (2010). HYDROLYSIS OF ETHYL-2-BROMOISOBUTYRATE ESTER IN AN ALKALINE SOLUTION. Retrieved from [Link]

  • askIITians. (2025). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions and conditions. a: THF, ethyl bromoacetate, room temperature,.... Retrieved from [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction monitoring in the automated synthesis execution. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl bromoacetate. Retrieved from [Link]

  • Google Patents. (n.d.). US2832808A - Alkylation of hydroquinone.
  • Wikipedia. (2023). Ethyl bromoacetate. Retrieved from [Link]

  • PMC. (n.d.). A General Method for C–Alkylation of Nitroalkanes with Alkyl Halides: Nickel Photoredox. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the synthesis of 2,2′-(1,3-phenylene) bis(2-oxazoline). Retrieved from [Link]

  • Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • PubMed. (2023). Asymmetric C-Alkylation of Nitroalkanes via Enzymatic Photoredox Catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). KR100342660B1 - Method For Alkylation Of Hydroxylated Aromatic Compounds Using Solid Acid Catalyst.
  • ResearchGate. (2015). How do I cyclize 5-methoxy-2-nitrophenol using ethyl bromoacetate?. Retrieved from [Link]

  • MDPI. (2021). 2,2′-(1,4-Phenylene)bis(7-nitro-1H-benzimidazole 3-oxide). Retrieved from [Link]

  • MDPI. (2023). Various Techniques for the Synthesis of 2-Nitrophenylamino-1,4-naphthoquinone Derivatives. Retrieved from [Link]

  • AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Synthesizing method of 2-nitropropane. Retrieved from [Link]

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antinociceptive activity of 2,2'-(1,4-phenylene)bis[3-aryl-2-azaspiro[3.5]nonan-1-ones]. Retrieved from [Link]

Sources

Troubleshooting

optimizing crystallization conditions for 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid purification

This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2,2'-[(2-Nitro-1,4-phenyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid via crystallization. The methodologies and principles discussed herein are grounded in established crystallographic and organic chemistry literature to ensure scientific integrity and reproducibility.

I. Troubleshooting Guide: Common Crystallization Challenges

This section addresses specific issues that may arise during the crystallization of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid, providing causative explanations and actionable solutions.

Issue 1: The compound "oils out" instead of crystallizing.

Q: I've dissolved my crude 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid in a hot solvent, but upon cooling, it forms an oil or a viscous liquid instead of solid crystals. What is happening and how can I fix it?

A: "Oiling out" is a common phenomenon in crystallization where the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically occurs when the solute's solubility decreases so rapidly upon cooling that the solution becomes highly supersaturated before nucleation and crystal growth can occur. The high concentration of the solute then separates as a liquid. The presence of impurities can also disrupt the crystal lattice formation, promoting oiling out.

Root Causes & Solutions:

  • High Solute Concentration: You may be using too little solvent, leading to an overly concentrated solution.

    • Solution: Increase the amount of hot solvent used to dissolve the crude product. The goal is to create a saturated solution at the solvent's boiling point, not a supersaturated one.[1][2]

  • Rapid Cooling: Cooling the solution too quickly can induce rapid supersaturation.

    • Solution: Allow the solution to cool slowly to room temperature. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to ambient temperature. Once at room temperature, the flask can be moved to an ice bath to maximize yield.

  • Inappropriate Solvent Choice: The chosen solvent may have a very steep solubility curve for your compound, meaning the solubility drops drastically with a small decrease in temperature.

    • Solution: Experiment with different solvents or solvent mixtures. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3][4] For a dicarboxylic acid with a nitro group, consider polar protic solvents like ethanol or methanol, or polar aprotic solvents like acetone or ethyl acetate. A two-solvent system can also be effective.[2]

Issue 2: Poor crystal quality (e.g., small needles, powder, or amorphous solid).

Q: My crystallization yields a solid, but it's a fine powder or very small needles, not the well-defined crystals I need for high purity. How can I improve the crystal morphology?

A: The formation of small or poorly defined crystals is often a result of rapid nucleation and insufficient time for crystal growth. The goal is to encourage a slower, more controlled crystallization process where fewer nuclei are formed, allowing them to grow into larger, more ordered crystals.

Root Causes & Solutions:

  • High Degree of Supersaturation: This leads to the rapid formation of many small crystals.

    • Solution: As with oiling out, slow cooling is crucial. A slower cooling rate reduces the level of supersaturation and allows for more controlled crystal growth.

  • Agitation: Stirring or agitating the solution during cooling can induce rapid nucleation.

    • Solution: Allow the solution to cool undisturbed. Once crystals begin to form, the flask should remain stationary.

  • Solvent System: The solvent can influence crystal habit.

    • Solution: A solvent in which the compound has slightly lower solubility at elevated temperatures may promote slower crystal growth. Consider a mixed solvent system where one solvent dissolves the compound well and the other is a poor solvent (antisolvent).[2][4] The antisolvent is slowly added to the hot, saturated solution until turbidity is observed, which is then cleared by adding a small amount of the primary solvent. This brings the solution closer to its saturation point at that temperature, promoting slower crystallization upon cooling.

Issue 3: Low recovery or yield.

Q: I'm getting a low yield of purified product after crystallization. What are the potential causes and how can I improve my recovery?

A: Low yield can be attributed to several factors, from incomplete crystallization to loss of product during transfer and washing.

Root Causes & Solutions:

  • Incomplete Crystallization: The compound may still be significantly soluble in the mother liquor even at low temperatures.

    • Solution: Ensure the solution is cooled sufficiently. After reaching room temperature, cool the flask in an ice bath for at least 30 minutes to an hour to maximize precipitation.

  • Using Too Much Solvent: While avoiding supersaturation is important, using an excessive amount of solvent will result in a significant portion of your product remaining dissolved.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[2][3] This creates a saturated solution at the boiling point, which is ideal for good recovery upon cooling.

  • Washing with a Warm or Inappropriate Solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss.

    • Solution: Wash the filtered crystals with a small amount of ice-cold crystallization solvent. The cold solvent will wash away impurities adhering to the crystal surface without dissolving a significant amount of the product.

Issue 4: The presence of colored impurities in the final product.

Q: My final crystals have a yellowish or brownish tint, indicating the presence of impurities. How can I remove these colored byproducts?

A: Colored impurities are often high molecular weight byproducts that can be effectively removed using activated charcoal.

Root Causes & Solutions:

  • Co-crystallization of Impurities: The impurities may have similar solubility profiles to the desired compound.

    • Solution: Add a small amount of activated charcoal (about 1-2% of the solute's weight) to the hot solution before filtration.[1] The charcoal will adsorb the colored impurities. It is crucial to use a minimal amount of charcoal, as it can also adsorb the product, leading to a lower yield. After adding the charcoal, the solution should be hot filtered to remove the charcoal and any other insoluble impurities.

II. Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to try for the crystallization of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid?

A1: Based on the structure, which contains two carboxylic acid groups and a nitro group, polar solvents are a good starting point.[5] The carboxylic acid groups can form hydrogen bonds with protic solvents. The nitro group adds to the overall polarity. Good initial choices would be:

  • Polar Protic Solvents: Ethanol, Methanol, Water (or mixtures of these with each other or with other organic solvents). Aromatic carboxylic acids can often be recrystallized from aqueous ethanol.[6]

  • Polar Aprotic Solvents: Acetone, Ethyl Acetate.

It's recommended to perform small-scale solubility tests with a few different solvents to identify the most suitable one. An ideal single solvent will dissolve the compound when hot but not when cold.[2]

Q2: How does the nitro group affect the crystallization process?

A2: The nitro group is a strong electron-withdrawing group and can participate in intermolecular interactions, such as dipole-dipole interactions and weak hydrogen bonds.[7][8][9] These interactions can influence the crystal packing and morphology. In some cases, strong intermolecular interactions involving the nitro group can stabilize the crystal lattice.[7][9] The position of the nitro group on the aromatic ring can also affect the molecule's coplanarity, which in turn influences crystal packing.[10]

Q3: Can I use a mixed solvent system? If so, how do I choose the solvents?

A3: Yes, a two-solvent (or mixed solvent) system is an excellent technique when a suitable single solvent cannot be found.[2] The process involves:

  • Choosing a "good" solvent that dissolves the compound well at all temperatures.

  • Choosing a "poor" solvent (antisolvent) in which the compound is insoluble at all temperatures.

  • The two solvents must be miscible with each other.

A common approach for a compound like this would be to dissolve it in a "good" polar solvent like hot ethanol or acetone, and then add a "poor" non-polar solvent like hexanes or a less polar solvent like water (if the compound is more soluble in the organic solvent) dropwise until the solution becomes cloudy. Then, a few drops of the "good" solvent are added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q4: How can I induce crystallization if no crystals form upon cooling?

A4: If crystals do not form spontaneously, the solution may be supersaturated but lacking a nucleation site. You can induce crystallization by:

  • Scratching the inner surface of the flask: Use a glass rod to scratch the flask at the air-liquid interface. The microscopic scratches on the glass can provide a surface for nucleation.[2]

  • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution. This provides a template for crystal growth.

  • Reducing the volume of the solvent: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent to increase the concentration.

III. Experimental Protocols & Data

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.[2][3]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.[1]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven or air dry them to a constant weight.

Table 1: Qualitative Solubility of Aromatic Nitro- and Carboxylic Acid Compounds in Common Solvents
Solvent ClassSolvent ExamplePredicted Solubility of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acidRationale
Polar ProticMethanol, EthanolHigh solubility, especially when heated.The carboxylic acid groups can form strong hydrogen bonds with the solvent.[5]
Polar AproticAcetone, Ethyl AcetateGood solubility, likely increasing with temperature.The polar nitro and carboxylic acid groups can engage in dipole-dipole interactions with the solvent.[5]
Non-polarHexane, TolueneLow to negligible solubility.The high polarity of the molecule makes it incompatible with non-polar solvents, following the "like dissolves like" principle.
HalogenatedDichloromethaneModerate solubility.The compound's polarity allows for some interaction with moderately polar halogenated solvents.[5]

Note: This table provides predicted solubilities based on structural analysis and general principles. Experimental verification is essential.

IV. Visual Workflow

Diagram 1: Decision-Making Workflow for Crystallization Solvent Selection

Solvent_Selection_Workflow start Start: Crude Solid solubility_test Perform Small-Scale Solubility Tests start->solubility_test single_solvent Single Solvent System solubility_test->single_solvent dissolves_hot Dissolves when Hot? single_solvent->dissolves_hot Test two_solvent Two-Solvent System single_solvent->two_solvent No Suitable Single Solvent insoluble_cold Insoluble when Cold? dissolves_hot->insoluble_cold Yes try_another Try Another Solvent dissolves_hot->try_another No good_solvent Good Single Solvent Found insoluble_cold->good_solvent Yes insoluble_cold->try_another No try_another->single_solvent find_good Find Solvent that Dissolves Compound Well two_solvent->find_good find_poor Find Miscible Solvent that Does Not Dissolve Compound find_good->find_poor proceed Proceed with Two-Solvent Recrystallization find_poor->proceed

Caption: A decision tree for selecting an appropriate solvent system for crystallization.

V. References

  • Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). National Institute of Technology, Tiruchirappalli. [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Importance of O...N interaction between nitro groups in crystals. (2025, August 10). ResearchGate. [Link]

  • Recrystallization (chemistry). (n.d.). Wikipedia. [Link]

  • Calculated interactions of a nitro group with aromatic rings of crystalline picryl bromide. (2008, September 16). Proceedings of the National Academy of Sciences. [Link]

  • Method of purifying aromatic dicarboxylic acids. (n.d.). Google Patents.

  • Cocrystallization of Aromatic (Di)amines with Nitrobenzene Acceptors Leading to the Charge-Transfer Assemblies with Extended Near-Infrared Absorption. (2025, June 6). Crystal Growth & Design. [Link]

  • Calculated interactions of a nitro group with aromatic rings of crystalline picryl bromide. (2008, September 16). PNAS. [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem. [Link]

  • Purification Of Aromatic Carboxylic Acids. (n.d.). QuickCompany. [Link]

  • Process for the crystallization of nitro-aromatic compounds in nitric acid. (n.d.). Google Patents.

  • Process for the purification of aromatic carboxylic acids. (n.d.). Google Patents.

  • Bis(4-pyridyl) disulfide–2,2′-[(p-phenylenebis(oxy)]diacetic acid (1/1). (n.d.). ResearchGate. [https://www.researchgate.net/publication/250073575_Bis4-pyridyl_disulfide-22'-p-phenylenebisoxy]diacetic_acid_11]([Link])

  • Process for the preparation of aromatic dicarboxylic acid dichlorides. (n.d.). Google Patents.

  • 2,2′-[4-Acetyl-1,3-phenylenebis(oxy)]diacetic acid. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. (2021, December 20). MDPI. [Link]

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.). ResearchGate. [Link]

  • Method of crystallizing nitro products. (n.d.). Google Patents.

  • Synthesis and Structural Investigation of Some Electron-Rich Nitroaromatics. (2019, January 30). CSIRO Publishing. [Link]

  • Struggling with the purification of a nitroaldol product. (2024, April 12). Reddit. [Link]

  • Bis(4-pyridyl) disulfide–2,2′-[(p-phenylenebis(oxy)]diacetic acid (1/1). (n.d.). National Center for Biotechnology Information. [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023, July 5). MDPI. [Link]

  • Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. (n.d.). ResearchGate. [Link]

Sources

Optimization

preventing decarboxylation during the synthesis of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid

Welcome to the Technical Support Center for the synthesis of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid. This guide is designed for researchers and drug development professionals who are encountering yield losse...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid. This guide is designed for researchers and drug development professionals who are encountering yield losses, product degradation, or purity issues during the Williamson ether synthesis of nitro-phenoxyacetic acids.

Mechanistic Insight: The Decarboxylation Challenge

The synthesis of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid involves the double alkylation of 2-nitrohydroquinone with chloroacetic acid under alkaline conditions, followed by acidic precipitation. The primary failure mode in this workflow is the unintended decarboxylation of the acetic acid side chains.

Why does this happen? Phenoxyacetic acids are generally stable; however, the presence of a nitro (-NO₂) group fundamentally alters the electronic landscape of the aromatic ring. The nitro group acts as a powerful electron sink. During thermal or pH stress, the initial mass loss is almost always driven by the1[1]. The electron-withdrawing nature of the nitro group stabilizes the resulting intermediate, facilitating the ejection of CO₂ and yielding a methyl ether (anisole derivative)[2].

Due to the regiochemistry of the molecule, the acetic acid moiety at position 1 (ortho to the nitro group) is significantly more susceptible to decarboxylation than the moiety at position 4. The ortho-nitro group exerts both strong inductive (-I) and resonance (-M) electron-withdrawing effects, lowering the activation energy for CO₂ loss, a phenomenon well-documented in the 3[3].

Process Visualization

Pathway N1 2-Nitrohydroquinone + ClCH2COOH N2 Alkylation (NaOH) Strict T < 60°C N1->N2 N3 Diacetate Salt Intermediate N2->N3 SN2 N6 Decarboxylation (Loss of CO2) N2->N6 T > 80°C N4 Acidification (HCl) Strict T < 10°C N3->N4 N5 Target Product (Stable < 40°C) N4->N5 Precipitation N4->N6 Exothermic Heating N7 Side Product: Anisole Derivatives N6->N7

Synthesis workflow and thermally-induced decarboxylation pathway of 2-nitro-phenoxyacetic acids.

Self-Validating Experimental Protocol

To prevent decarboxylation, the protocol must be treated as a thermodynamic balancing act. Do not proceed to the next step unless the validation checks are met.

Step 1: Reagent Preparation

  • Procedure: Dissolve 2-nitrohydroquinone (1.0 eq) and sodium chloroacetate (2.2 eq) in deionized water.

  • Causality: Using sodium chloroacetate instead of free chloroacetic acid prevents the massive initial exotherm that occurs when NaOH is introduced, thereby protecting the starting materials from premature thermal degradation.

Step 2: Alkaline Alkylation (Williamson Ether Synthesis)

  • Procedure: Heat the mixture to 45°C. Add 20% NaOH dropwise to maintain a pH of 10.5–11.5. Keep the reaction strictly between 45°C and 55°C for 4 hours.

  • Self-Validation Check: Monitor the internal temperature continuously. If the temperature breaches 55°C, your cooling capacity is insufficient. The reaction mixture should remain a deep red/orange. Validation: A sudden color shift to dark brown or black indicates active base-catalyzed degradation and ether cleavage.

Step 3: Controlled Acidification

  • Procedure: Transfer the reaction flask to an ice-salt bath (-10°C). Allow the internal temperature to drop below 5°C. Begin dropwise addition of 6M HCl (1-2 mL/min) until the pH reaches 2.0.

  • Self-Validation Check: The neutralization of the highly basic mixture is violently exothermic. Monitor the headspace gas. Brief, mild effervescence is normal (neutralization of dissolved carbonates). Validation: If sustained gas evolution occurs when the pH drops below 4.0, active acid-catalyzed decarboxylation is taking place. Immediately halt the HCl addition and drop crushed ice directly into the reaction mixture to quench the thermal spike.

Step 4: Isolation and Drying

  • Procedure: Filter the precipitated 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid via vacuum filtration. Wash with ice-cold water. Dry in a vacuum desiccator at room temperature (max 35°C).

  • Self-Validation Check: Weigh the product every 2 hours. Validation: A constant mass over a 2-hour window validates the complete removal of water. Drying in a standard oven (>60°C) will slowly degrade the product into the corresponding methyl ether via solid-state decarboxylation.

Quantitative Process Parameters

Deviating from the optimal parameters directly correlates with the rate of decarboxylation. Use this table to benchmark your process controls.

Process ParameterOptimal RangeCritical ThresholdConsequence of Deviation
Alkylation Temperature 45°C – 55°C> 65°CBase-catalyzed decarboxylation
Alkylation pH 10.0 – 11.5> 12.5Hydrolysis of ether linkages
Acidification Temperature 0°C – 10°C> 15°CAcid-catalyzed decarboxylation
Acidification Rate 1 - 2 mL/minBolus additionLocalized thermal spikes; CO₂ loss
Drying Temperature 20°C – 35°C> 50°CSolid-state thermal degradation

Troubleshooting Guides & FAQs

Q: My final product has a lower molecular weight than expected (minus ~44 Da or 88 Da). What happened? A: You have experienced single or double decarboxylation. The loss of 44 Da corresponds to the loss of one CO₂ molecule, converting one acetic acid side chain into a methyl ether. Due to regiochemistry, this almost always occurs at the position ortho to the nitro group first. This typically happens during the acidification step if the exotherm was not strictly controlled.

Q: Why do we use an ice-salt bath during acidification instead of a standard ice bath? A: The neutralization of the highly basic reaction mixture with HCl generates significant heat. A standard ice bath (0°C) often lacks the thermal gradient required to pull heat away fast enough from the core of the flask. This leads to localized micro-boiling at the site of acid addition, triggering rapid decarboxylation. An ice-salt bath (-10°C) ensures the internal temperature never breaches the critical 15°C threshold.

Q: Can I use bromoacetic acid instead of chloroacetic acid to speed up the alkylation? A: While bromoacetic acid is a superior electrophile and will accelerate the S_N2 reaction, it is significantly more reactive and exothermic. If you choose to use bromoacetic acid, you must scale up your cooling capacity proportionally, as the risk of thermal spikes (and subsequent decarboxylation) is much higher.

Q: Can I leave the intermediate diacetate salt in the basic solution overnight before acidifying? A: No. Prolonged exposure to high pH, even at room temperature, can lead to slow hydrolysis of the ether linkages or base-catalyzed degradation. Always proceed to the acidification step immediately after TLC confirms the completion of the alkylation.

References

  • Aldehydes and Ketones Formation: Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids and α-Hydroxyphenylacetic Acids. ACS Publications.[Link]

  • Time-programmable pH: decarboxylation of nitroacetic acid allows the time-controlled rising of pH to a definite value. PMC.[Link]

Sources

Troubleshooting

Technical Support Center: Solubilization Guide for 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the solvation paradox presented by rigid, functionalized aromatic compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the solvation paradox presented by rigid, functionalized aromatic compounds.

2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid (CAS: 83785-11-9) is a critical precursor for photocleavable linkers, polymers, and Metal-Organic Frameworks (MOFs)[1]. However, it features highly polar, hydrogen-bonding carboxylic acid arms attached to a rigid, hydrophobic nitrobenzene core. This creates a strong intermolecular crystal lattice that resists dissolution in neutral aqueous media.

This guide provides field-proven, self-validating protocols to achieve complete solvation at room temperature without compromising the molecule's structural integrity.

Quantitative Solubility Data

Selecting the correct solvent requires understanding the thermodynamic relationship between the solvent's dielectric constant and the compound's hydrogen-bond donor/acceptor profile.

SolventRT SolubilityDielectric Constant (ε)Solvation MechanismRecommended Application
DMSO (Anhydrous) High (>100 mM)46.7H-bond acceptor (S=O)Organic synthesis, stock solutions
DMF (Anhydrous) High (>100 mM)36.7H-bond acceptor (C=O)Peptide synthesis, MOF linkage
1M NaOH (Aqueous) High (>50 mM)~80.0Deprotonation (Dianion)Biological assays, aqueous systems
Methanol Moderate (~10 mM)32.7Protic H-bondingAnalytical chromatography (HPLC)
Water (pH 7.0) Very Low (<1 mM)80.1Limited H-bondingNot recommended

Solvation Mechanisms

To successfully dissolve this compound, you must either disrupt the hydrogen-bonded lattice using a strong polar aprotic solvent or alter the molecule's charge state via acid-base chemistry[2].

Mechanisms Solid Solid 2,2'-[(2-Nitro-1,4-phenylene) bis(oxy)]diacetic acid (Strong H-bonded lattice) DMSO Add Polar Aprotic Solvent (e.g., DMSO, DMF) Solid->DMSO Base Add Aqueous Base (e.g., 1M NaOH) Solid->Base Mech1 S=O bonds act as strong H-bond acceptors, breaking intermolecular lattice DMSO->Mech1 Mech2 Deprotonation of -COOH to -COO⁻ forms highly water-soluble dianion Base->Mech2 State1 Solvated Monomers (Optically Clear Organic Stock) Mech1->State1 State2 Solvated Dianions (Optically Clear Aqueous Stock) Mech2->State2

Figure 1: Mechanistic pathways for disrupting the hydrogen-bonded lattice of the diacetic acid.

FAQs & Troubleshooting Guide

Q1: What is the absolute best solvent for preparing high-concentration stock solutions at room temperature? A: Anhydrous Dimethyl Sulfoxide (DMSO) is the optimal choice. Causality: The highly polarized S=O bond in DMSO acts as a powerful hydrogen-bond acceptor. It outcompetes the intermolecular hydrogen bonds between the carboxylic acid groups of the diacetic acid molecules, effectively dismantling the solid crystal lattice and solvating the monomers[3].

Q2: I need to use this compound in a live-cell aqueous assay. How can I dissolve it without using high concentrations of toxic DMSO? A: You must utilize in situ salt formation. Causality: The pKa of the carboxylic acid groups is approximately 3.5–4.5. By adding a stoichiometric excess of a strong base (like 1M NaOH), you deprotonate the -COOH groups to form a sodium dianion (-COO⁻ Na⁺). This dramatically increases the molecule's hydration shell, making it highly soluble in water[2].

Q3: My DMSO stock solution turned cloudy immediately after diluting it into my reaction buffer. How do I fix this? A: You are experiencing a "solvent crash." When the polar aprotic solvent is diluted by water, the hydrophobic nitrobenzene core forces the uncharged molecule to precipitate. Fix: Ensure your receiving buffer is titrated to a pH > 7.2 before adding the DMSO stock. The alkaline environment will immediately deprotonate the incoming molecules, keeping them in solution.

Troubleshooting Issue Issue: Cloudiness or Precipitation observed upon dilution Check1 Is the final buffer pH < pKa (~4.0)? Issue->Check1 Check2 Is the final DMSO concentration < 5%? Issue->Check2 Fix1 Titrate buffer to pH > 7.2 prior to compound addition Check1->Fix1 Yes Fix2 Maintain co-solvent ratio or use slow dropwise addition Check2->Fix2 Yes Verify Self-Validation: Check for Tyndall effect using a laser pointer Fix1->Verify Fix2->Verify

Figure 2: Troubleshooting workflow for resolving precipitation issues during assay dilution.

Step-by-Step Experimental Protocols

Protocol A: Preparation of a 100 mM Organic Stock Solution

Use this protocol for organic synthesis, polymerizations, or MOF ligand preparation.

  • Weighing: Accurately weigh 31.5 mg of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid (MW ≈ 315.23 g/mol ) into a clean, dry glass vial.

  • Solvation: Add exactly 1.0 mL of anhydrous DMSO (≥99.9% purity).

    • Causality: Anhydrous conditions prevent premature hydrolysis of downstream coupling reagents (e.g., EDC/NHS) that are often used with this linker.

  • Agitation: Vortex the mixture at 1500 RPM for 60 seconds at room temperature.

  • Self-Validation (The Tyndall Test): To confirm true dissolution (and not just a micro-suspension), shine a 5 mW red or green laser pointer through the side of the vial in a dimly lit room.

    • Pass: The beam path is invisible inside the liquid. The solution is optically clear.

    • Fail: The beam path is visible (Tyndall scattering). Micro-particulates remain. Sonicate for an additional 2 minutes.

  • Storage: Transfer the validated solution to an amber vial.

    • Causality: The ortho-nitrobenzyl ether moiety is inherently photosensitive and will slowly cleave under ambient UV/blue light exposure. Store at -20°C.

Protocol B: Preparation of a 50 mM Aqueous Solution via in situ Deprotonation

Use this protocol for biological assays where organic solvents are prohibited.

  • Weighing: Weigh 15.8 mg of the compound into a 2.0 mL microcentrifuge tube.

  • Base Addition: Add 100 µL of 1M NaOH.

    • Causality: The strong base immediately deprotonates both carboxylic acid groups, forming the highly water-soluble sodium dianion[2].

  • Agitation: Vortex gently until the solid completely dissolves. The solution will adopt a slight yellow tint but must remain transparent.

  • Dilution: Slowly add 900 µL of your target biological buffer (e.g., 100 mM HEPES, pH 7.4). Add the buffer dropwise while vortexing to prevent localized pH drops that could cause the compound to re-precipitate.

  • Self-Validation (pH Verification): Measure the final pH of the solution using a calibrated micro-pH probe.

    • Pass: pH remains within your assay's physiological tolerance (e.g., 7.2 - 7.6).

    • Fail: pH is too high. Adjust by adding 0.1M HCl in 2 µL increments. Warning: Do not use concentrated HCl, as the localized acidity will instantly crash the diacetic acid out of solution.

References

  • Title: CONJUGATED POLYELECTROLYTES BASED ON POLY(ARYLENE ETHYNYLENE)
  • Title: 2,2'-(1,4-Phenylenebis(oxy))
  • Title: New Diacetic Acids Containing Quinazolin-4(3H)

Sources

Optimization

resolving co-elution issues in HPLC analysis of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid

Topic: Resolving Co-Elution in the Analysis of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid Welcome to the Technical Support Center. Analyzing highly functionalized aromatic acids like 2,2'-[(2-Nitro-1,4-phenylene...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Co-Elution in the Analysis of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid

Welcome to the Technical Support Center. Analyzing highly functionalized aromatic acids like 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid presents unique chromatographic challenges. This molecule possesses a strongly electron-withdrawing nitroaromatic core flanked by two ether linkages and two terminal carboxylic acid groups. When co-elution occurs—typically with mono-alkylated synthetic intermediates or positional isomers—standard C18 reversed-phase methods often fail.

This guide provides a diagnostic framework and self-validating protocols to systematically resolve co-elution by manipulating the fundamental drivers of the resolution equation ( Rs​ ): retention ( k′ ), selectivity ( α ), and efficiency ( N )[1].

Part 1: Diagnostic FAQs (Identifying the Root Cause)

Q1: My main peak is broad, tailing, and co-eluting with early-eluting impurities. Why is this happening on a standard C18 column? A: This is a classic ionization issue. Your target molecule contains two carboxylic acid moieties. The electron-withdrawing nitro group inductively lowers the pKa​ of these acids to approximately 2.5–3.0. If your mobile phase is unbuffered or sits near this pKa​ (e.g., pH 3.0–4.0), the molecule exists in a dynamic equilibrium between its ionized and unionized states during the run. This mixed state causes severe peak broadening, peak doubling, and premature elution near the void volume, leading to co-elution[2]. Causality: Ionized species are highly polar and partition poorly into the hydrophobic C18 stationary phase.

Q2: How can I definitively prove that my broad peak is actually a co-elution and not just a column performance issue? A: Perfect co-elution shows no obvious visual distortion, while partial co-elution presents as a sudden shoulder on the peak[3]. To build a self-validating system, rely on your Diode Array Detector (DAD) or Mass Spectrometer (MS). Validation Step: Extract UV spectra across the leading edge, apex, and tailing edge of the peak. If the spectra are identical (Match Factor > 990), the peak is pure. If the spectral profile shifts across the peak, you have definitively detected a co-eluting impurity[3].

Q3: I have corrected the pH, but DAD analysis still confirms a co-eluting impurity. How do I separate them? A: If retention ( k′ ) is adequate but peaks still overlap, your selectivity ( α ) is insufficient[1]. The co-eluting impurity is likely a structurally similar positional isomer. Standard C18 columns rely purely on hydrophobic dispersive forces, which cannot differentiate these subtle spatial differences. You must exploit the unique functional groups of the molecule—specifically, the nitroaromatic ring. Switching to a Phenyl-Hexyl stationary phase induces π−π interactions, offering orthogonal selectivity that pulls the isomer apart from the main peak.

Part 2: Structural Interaction Mapping

To successfully resolve this compound, we must design a method that targets its specific chemical moieties.

InteractionMechanisms Analyte 2,2'-[(2-Nitro-1,4-phenylene) bis(oxy)]diacetic acid Carboxyl Di-Carboxylic Acids (pKa ~2.5 - 3.0) Analyte->Carboxyl Nitro Nitroaromatic Core (π-electron acceptor) Analyte->Nitro Ether Ether Linkages (H-bond acceptors) Analyte->Ether IonSuppression Mobile Phase pH < 2.0 (0.1% TFA) Prevents Ionization Carboxyl->IonSuppression Requires PhenylCol Phenyl-Hexyl Column (π-π interaction) Nitro->PhenylCol Targets PolarCol Methanol Modifier (Protic H-bonding) Ether->PolarCol Targets

Fig 1. Structural features of the analyte and their targeted chromatographic interactions.

Part 3: Step-by-Step Method Optimization Protocol

This protocol is designed as a self-validating loop. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Ion Suppression (Fixing k′ and Peak Shape)

  • Prepare Mobile Phases:

    • Mobile Phase A: HPLC-grade Water + 0.1% Trifluoroacetic Acid (TFA). (Yields pH ~2.0). Note: Do not use Formic Acid (pH ~2.7), as it is not acidic enough to fully suppress the ionization of this specific di-carboxylic acid.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • System Flush: Purge the HPLC system and column with 10 column volumes of the new mobile phases to ensure complete equilibration and removal of old buffers.

  • Validation: Inject the sample. The retention factor ( k′ ) must be > 2.0, and the peak asymmetry factor ( As​ ) should be between 0.9 and 1.2.

Phase 2: Selectivity Optimization (Fixing α ) 4. Column Swap: If co-elution persists (DAD Match Factor < 990), remove the C18 column. Install a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3 µm particle size). 5. Solvent Swap (Optional): If the critical pair is still unresolved, change Mobile Phase B from Acetonitrile (aprotic) to Methanol (protic). Methanol will hydrogen-bond with the ether linkages of the analyte, drastically altering the elution order and selectivity[4].

Phase 3: Gradient Flattening (Fixing N and Rs​ ) 6. Scouting Run: Execute a linear gradient from 5% B to 95% B over 20 minutes. Identify the exact %B at which the co-eluting cluster elutes (e.g., 45% B). 7. Targeted Flattening: Reprogram the gradient to be extremely shallow around the elution window. For example, run from 35% B to 55% B over 15 minutes. 8. Final Validation: Calculate the resolution ( Rs​ ) between the two peaks. Baseline resolution is achieved when Rs​≥1.5 [1].

TroubleshootingWorkflow Start Detect Co-elution (DAD Peak Purity < 990) CheckK Is k' < 2? (Eluting near void?) Start->CheckK FixK Decrease % Organic or Use Isocratic Hold CheckK->FixK Yes CheckAlpha Is pH optimized? (pH < 2.0 for this acid) CheckK->CheckAlpha No FixK->CheckAlpha FixPH Ion Suppression (Add 0.1% TFA) CheckAlpha->FixPH No CheckCol Change Selectivity (α)? (Stationary Phase) CheckAlpha->CheckCol Yes FixPH->CheckCol FixCol Switch C18 to Phenyl-Hexyl (π-π interactions) CheckCol->FixCol Yes End Baseline Resolution (Rs > 1.5) CheckCol->End No (Optimize Gradient) FixCol->End

Fig 2. Systematic workflow for resolving HPLC co-elution via retention, pH, and selectivity.

Part 4: Quantitative Parameter Matrix

The following table summarizes the expected quantitative impact of altering key chromatographic parameters on the resolution of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid from its synthetic impurities.

ParameterStandard ConditionOptimized ConditionTypical Impact on Rs​ Mechanistic Causality
Mobile Phase pH pH 5.0 - 6.0 (Unbuffered)pH 2.0 (0.1% TFA)+1.5 to +2.5Suppresses ionization of di-carboxylic acids, preventing peak splitting and increasing retention ( k′ ).
Stationary Phase C18 (Octadecyl)Phenyl-Hexyl+0.8 to +1.5Induces π−π interactions with the nitroaromatic ring, fundamentally altering selectivity ( α ).
Organic Modifier Acetonitrile (100%)Methanol (100%)Variable (Orthogonal)Shifts from dipole-dipole interactions to H-bonding interactions with the molecule's ether linkages.
Gradient Slope 5.0% B / min1.0% B / min+0.5 to +1.0Increases the analyte's interaction time within the critical elution window, boosting effective theoretical plates ( N ).
References
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations Source: Chromatography Online URL:[Link]

  • Co-Elution: The Achilles' Heel of Chromatography Source: Axion Labs URL:[Link]

  • How to Improve HPLC Peak Resolution Source: Chrom Tech URL:[Link]

Sources

Troubleshooting

minimizing photo-degradation of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid during storage

Welcome to the Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals working with 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid (CAS: 83785-11-9).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals working with 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid (CAS: 83785-11-9). As a critical photolabile building block—often utilized in the synthesis of caged compounds like NP-EGTA—maintaining its structural integrity during storage and handling is paramount to ensuring reproducible experimental outcomes.

Core Principles of Photodegradation Causality

To effectively prevent degradation, one must understand the underlying chemical mechanism. This compound contains an ortho-nitrophenoxy moiety, which is highly sensitive to ultraviolet (UV) and near-UV light (typically <400 nm).

Upon photon absorption, the nitro group undergoes a rapid photochemical isomerization to a transient aci-nitro intermediate. This intermediate subsequently rearranges, leading to the cleavage of the carbon-oxygen bond. This releases the free diacetic acid and leaves behind a highly reactive ortho-nitrosophenol derivative 1.

The Causality of Discoloration: The primary degradation product (the nitroso derivative) is thermally unstable. Under thermal stress or prolonged light exposure, these nitroso compounds rapidly dimerize or polymerize into azo and azoxy oligomers 2. This secondary reaction is the direct cause of the yellow-to-brown discoloration observed in degraded batches.

Photodegradation Intact 2,2'-[(2-Nitro-1,4-phenylene) bis(oxy)]diacetic acid (Intact) Intermediate Aci-nitro Intermediate (Transient) Intact->Intermediate Photon Absorption Light UV/Ambient Light (< 400 nm) Light->Intact Triggers Cleaved o-Nitrosophenol Derivative + Free Acetic Acid Intermediate->Cleaved Rearrangement & Cleavage Oligomers Azo/Azoxy Oligomers (Yellow/Brown Discoloration) Cleaved->Oligomers Thermal/Secondary Reactions Storage Dark Storage & -20°C (Inhibits Pathway) Storage->Intact Preserves Integrity

Fig 1: Photodegradation pathway of o-nitrophenoxy compounds into azo/azoxy oligomers.

Quantitative Stability Data

Understanding the half-life of your compound under various conditions is critical for experimental reproducibility.

Storage ConditionLight ExposureEstimated StabilityVisual Indicator of Degradation
Lyophilized Powder (-20°C)Dark> 12 monthsNone (Remains pale yellow powder)
Lyophilized Powder (25°C)Dark1 - 3 monthsSlight darkening/clumping
DMSO Stock Solution (-20°C)Dark3 - 6 monthsNone (Remains clear, pale yellow)
DMSO Stock Solution (25°C)Ambient Lab Light< 4 hoursDeep yellow/brown solution
Aqueous Buffer (pH 7.4, 25°C)UV Light (365 nm)< 10 minutesRapid browning, loss of activity

Troubleshooting Guide & FAQs

Q: Why did my stock solution turn brown after sitting on the benchtop? A: Standard laboratory fluorescent lighting emits trace amounts of UV and significant blue light. This is sufficient to trigger the photo-isomerization of the o-nitrophenoxy group. The brown color indicates that the compound has not only cleaved but that the resulting nitroso byproducts have polymerized into azo/azoxy oligomers 2. The solution must be discarded.

Q: Can I store the compound in aqueous buffers? A: It is highly discouraged. While the diacetic acid moiety is relatively stable against hydrolysis compared to esters, aqueous environments can accelerate the degradation of any transient intermediates formed by stray light. Always store as a lyophilized powder or in anhydrous DMSO 3.

Q: What lighting conditions are safe for handling? A: All handling, weighing, and dissolution must be performed under red or dark yellow "safe lights" (wavelengths > 500 nm). Wrap all flasks, vials, and tubes in aluminum foil immediately after preparation.

Q: I suspect my batch has degraded. How can I validate its integrity before a critical experiment? A: Do not rely solely on visual inspection. Implement the Pre-Experiment Validation Protocol (detailed below) using UV-Vis spectroscopy. A shift in the absorbance maximum or an elevated baseline >400 nm confirms oligomerization.

Step-by-Step Methodologies

Protocol A: Preparation and Cryopreservation of Stock Solutions

This protocol ensures a self-validating, zero-degradation workflow for creating ready-to-use aliquots.

  • Environmental Control: Turn off standard laboratory lights. Illuminate the workspace exclusively with red photographic safe lights (>500 nm).

  • Equilibration: Remove the lyophilized 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid from the -20°C freezer. Place the sealed vial in a desiccator in the dark for 30 minutes to equilibrate to room temperature.

    • Causality: Opening a cold vial causes atmospheric moisture condensation, which can lead to localized hydrolysis and accelerated thermal degradation.

  • Dissolution: Dissolve the powder in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a concentrated stock (e.g., 10 mM to 50 mM). Vortex gently until completely dissolved.

  • Aliquoting: Dispense the solution into single-use, amber-colored microcentrifuge tubes (e.g., 10 µL to 50 µL per tube).

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce micro-bubbles of oxygen and moisture that degrade the compound.

  • Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen gas over the top of each open tube for 3 seconds to displace oxygen.

  • Storage: Cap tightly and store immediately at ≤ -20°C 4.

Workflow Step1 1. Equilibrate to RT (Dark) Step2 2. Dissolve in DMSO (Red Light) Step1->Step2 Step3 3. Aliquot to Vials (Amber) Step2->Step3 Step4 4. Purge w/ Argon (Anti-Oxidation) Step3->Step4 Step5 5. Store at -20°C (Stability) Step4->Step5

Fig 2: Optimized workflow for the preparation and cryopreservation of stock solutions.

Protocol B: Pre-Experiment Validation (Self-Validating System)

Always validate the integrity of a stored aliquot before use in sensitive biological or chemical assays.

  • Dilution: Take one single-use aliquot and dilute it 1:1000 in analytical grade methanol or your experimental buffer (perform under red light).

  • Blanking: Blank the UV-Vis spectrophotometer with the exact matched solvent (e.g., 0.1% DMSO in methanol).

  • Measurement: Scan the absorbance from 200 nm to 600 nm.

  • Analysis (The Self-Validation Step):

    • Intact Compound: Should display a sharp, characteristic absorbance peak corresponding to the o-nitrophenoxy motif (typically between 260 nm and 350 nm depending on the solvent).

    • Degraded Compound: If the spectrum shows a broad tailing absorbance extending past 400 nm into the visible region, the compound has degraded into azo/azoxy oligomers. Discard the batch immediately.

References
  • Photo Processing for Biomedical Hydrogels Design and Functionality: A Review. MDPI.[Link]

  • Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv.[Link]

  • Inhibition of inositol 1,4,5-trisphosphate-induced Ca 2+ release by cAMP-dependent protein kinase in a living cell. PNAS.[Link]

  • MATERIAL SAFETY DATA SHEET o-nitrophenyl EGTA, tetrapotassium salt (NP-EGTA). Synaptic Systems. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid vs. 1,4-Phenylenediacetic acid

Audience: Researchers, materials scientists, and drug development professionals. Focus: Structural profiling, reactivity mechanics, and application workflows for advanced chemical synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, materials scientists, and drug development professionals. Focus: Structural profiling, reactivity mechanics, and application workflows for advanced chemical synthesis.

Executive Summary

In advanced organic synthesis and materials science, the selection of bifunctional dicarboxylic acids dictates the downstream properties of polymers, chelators, and Metal-Organic Frameworks (MOFs). This guide objectively compares two distinct aromatic diacetic acids: 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid (Nitro-PBODA, CAS: 83785-11-9) and 1,4-Phenylenediacetic acid (1,4-PDA, CAS: 7325-46-4).

While both molecules feature a central benzene ring and two acetic acid appendages, their electronic landscapes are fundamentally different. 1,4-PDA utilizes simple benzylic linkages, making it a flexible, redox-stable ligand ideal for coordination chemistry [1]. In contrast, Nitro-PBODA incorporates ether linkages and a strongly electron-withdrawing nitro group, rendering it a highly reactive, redox-active precursor for fluorescent probes and BAPTA-type calcium chelators[3].

Structural and Electronic Profiling (The "Why")

As an application scientist, understanding the causality behind a molecule's reactivity is critical for designing successful experiments. The behavioral divergence between these two compounds stems from two key structural features:

The Inductive vs. Resonance Tug-of-War

In 1,4-PDA , the carboxylic acid groups are attached to the aromatic ring via methylene (-CH₂-) bridges. These benzylic carbons act as neutral, flexible hinges. The aromatic ring remains relatively electron-rich and is susceptible to standard Electrophilic Aromatic Substitution (EAS).

In Nitro-PBODA , the acetic acid groups are attached via ether oxygens (-O-CH₂-COOH). Oxygen is highly electronegative, exerting a strong inductive electron-withdrawing effect on the carboxylic acid, which significantly lowers its pKa. Simultaneously, the oxygen atoms donate electron density into the aromatic ring via resonance. However, the presence of the ortho-nitro (-NO₂) group—a powerful electron-withdrawing group—counteracts this donation. The nitro group depletes the ring's electron density, rendering Nitro-PBODA highly resistant to EAS but highly susceptible to redox manipulations.

Acidity and pKa Dynamics

The pKa of 1,4-PDA is approximately 4.3–4.4, mirroring standard phenylacetic acid. Because of the inductive pull of the ether oxygens in Nitro-PBODA, its pKa drops to approximately 2.9–3.2 (analogous to phenoxyacetic acid). This heightened acidity means Nitro-PBODA will deprotonate at a lower pH, a critical factor when designing esterification protocols or pH-dependent aqueous reactions.

Comparative Physicochemical Data

The following table summarizes the quantitative and qualitative differences between the two compounds, directly linking their properties to their structural mechanics.

Property2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid (Nitro-PBODA)1,4-Phenylenediacetic acid (1,4-PDA)Mechanistic Causality
Linkage Type Phenoxyacetic (-O-CH₂-COOH)Phenylacetic (-CH₂-COOH)Ether oxygen provides inductive withdrawal; benzylic carbon is electronically neutral.
Estimated pKa ~2.9 – 3.2~4.3 – 4.4Inductive effect of the ether oxygen and the EWG nitro group increases acidity in Nitro-PBODA.
Aromatic Reactivity Highly deactivated (EAS resistant)Weakly activated (EAS susceptible)The -NO₂ group withdraws electron density via resonance, overpowering the ether donation.
Redox Potential Easily reduced (-NO₂ to -NH₂)Redox stableThe nitro group is highly susceptible to catalytic hydrogenation or chemical reduction.
Structural Flexibility Restricted (steric hindrance from -NO₂)High (free benzylic rotation)The -CH₂- groups in 1,4-PDA act as flexible hinges, ideal for variable MOF topologies [4].

Experimental Workflows & Self-Validating Protocols

Workflow A: Catalytic Reduction of Nitro-PBODA

Objective: Convert the electron-withdrawing nitro group into an electron-donating primary amine. This is the foundational step for synthesizing phenoxy-based chelators and functionalized polymers.

Self-Validating System: This protocol utilizes Thin-Layer Chromatography (TLC) paired with a ninhydrin stain. The successful reduction of the nitro group inherently generates a nucleophilic amine, which reacts with ninhydrin to produce a vivid purple color, instantly validating the reaction's success without requiring immediate NMR analysis.

Step-by-Step Protocol:

  • Solvation: Dissolve 1.0 eq of Nitro-PBODA in anhydrous ethanol (0.1 M concentration) in a round-bottom flask.

  • Catalyst Addition: Flush the flask with inert argon gas. Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight). Caution: Pd/C is pyrophoric; the argon blanket is mandatory.

  • Hydrogenation: Evacuate the argon and introduce Hydrogen (H₂) gas via a balloon. Stir vigorously at room temperature for 4–6 hours.

  • Validation: Spot the reaction mixture on a silica TLC plate (Eluent: DCM:MeOH 9:1). The UV-active starting material will disappear. Stain the plate with ninhydrin and heat; a deep purple spot confirms the presence of the target Amino-PBODA.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield the amine precursor.

G A Nitro-PBODA (Strongly EWG) B Pd/C, H2 (Catalytic Reduction) A->B Reduction C Amino-PBODA (Electron-Rich) B->C -H2O D Fluorescent Probes & Chelators C->D N-Alkylation

Fig 1: Reaction pathway for the catalytic reduction of Nitro-PBODA into functional chelators.

Workflow B: Solvothermal Assembly of 1,4-PDA MOFs

Objective: Synthesize a luminescent, two- or three-dimensional Zinc coordination polymer using the flexible hinge properties of 1,4-PDA[2].

Self-Validating System: The protocol relies on a strictly controlled thermodynamic cooling rate. Proper self-assembly yields macroscopic crystals. Immediate validation is achieved by observing the product under a polarized light microscope; true MOF crystals will exhibit birefringence, distinguishing them from amorphous kinetic precipitates.

Step-by-Step Protocol:

  • Precursor Mixing: Dissolve equimolar amounts (1.0 mmol) of 1,4-PDA and Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in a 10 mL mixture of DMF and deionized water (1:1 v/v).

  • Reactor Loading: Transfer the clear, homogeneous solution into a 15 mL Teflon-lined stainless steel autoclave. Seal tightly.

  • Solvothermal Heating: Place the autoclave in a programmable oven. Heat to 120°C at a rate of 2°C/min and hold isothermally for 72 hours to drive the thermodynamic self-assembly.

  • Controlled Crystallization (Critical Step): Cool the autoclave to room temperature at a strictly controlled rate of 5°C/hour. Rapid cooling will result in amorphous powder.

  • Validation & Harvesting: Inspect the resulting solid under polarized light for birefringence. Harvest the block-like crystals, wash sequentially with fresh DMF and ethanol, and dry under vacuum at 60°C.

G A 1,4-PDA Ligand (Flexible Hinge) C Solvothermal Assembly (DMF/H2O, 120°C) A->C B Zn(II) / Cd(II) Salts (Metal Nodes) B->C D 2D/3D MOF (Coordination Polymer) C->D Crystallization

Fig 2: Solvothermal self-assembly workflow of 1,4-PDA with transition metals to form MOFs.

Conclusion

The choice between Nitro-PBODA and 1,4-PDA dictates the trajectory of a synthetic project. 1,4-PDA is the superior choice for supramolecular chemistry and MOF synthesis due to its structural flexibility and redox stability. Conversely, Nitro-PBODA is a specialized, highly acidic building block designed for redox transformations, serving as an essential gateway to complex, electron-rich chelators and photophysical probes.

References

  • Braverman, M.A., and LaDuca, R.L. "Luminescent two- and three-dimensional zinc coordination polymers containing isomers of phenylenediacetate." Crystal Growth & Design 7(11), 2343-2351 (2007).[Link]

  • Journal of the American Chemical Society. "Confinement-Driven Photophysics in Cages, Covalent−Organic Frameworks, Metal–Organic Frameworks, and DNA." ACS Publications.[Link]

Comparative

A Senior Application Scientist's Guide to the Validation of HPLC Quantification Methods for 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic Acid: A Comparative Analysis

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid. Drawing upon exten...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid. Drawing upon extensive field experience and a deep understanding of analytical chemistry, this document goes beyond a simple recitation of protocols. It delves into the scientific rationale behind experimental choices, ensuring a robust and self-validating analytical system. Furthermore, this guide presents a comparative analysis of alternative analytical techniques, namely Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE), supported by experimental data to empower researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

The Analytical Challenge: 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic Acid

The target analyte, 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid, presents a unique set of analytical challenges. Its structure incorporates two carboxylic acid moieties, rendering it highly polar, and a nitroaromatic group, which provides a chromophore for UV detection. A successful quantification method must address the potential for poor retention on traditional reversed-phase columns while leveraging the UV-active nitro group for sensitive detection.

Part 1: Establishing and Validating a Robust HPLC Method

A well-validated HPLC method is the cornerstone of reliable quantification. The following protocol is designed to be a robust starting point for the analysis of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid, with the validation parameters defined by the International Council for Harmonisation (ICH) Q2(R2) and the U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4][5][6]

Proposed HPLC Method

The polarity of the target analyte necessitates a strategy to enhance retention on a reversed-phase column. This can be achieved by using a polar-embedded or polar-endcapped column, which is more stable in highly aqueous mobile phases and offers better retention for polar compounds.[7][8]

  • Column: Polar-embedded C18 column (e.g., Aqua, Hydro, AQ type), 4.6 x 150 mm, 5 µm particle size.

    • Rationale: Standard C18 columns can suffer from phase collapse in the highly aqueous mobile phases required to retain this polar analyte.[7] A polar-embedded phase ensures better wettability and retention.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

    • Rationale: The acidic mobile phase will suppress the ionization of the carboxylic acid groups, increasing their hydrophobicity and promoting retention on the reversed-phase column.[9]

  • Gradient: 10% B to 70% B over 15 minutes.

    • Rationale: A gradient elution is chosen to ensure the elution of any less polar impurities and to provide a sharp peak shape for the analyte.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm.

    • Rationale: The nitroaromatic ring provides strong UV absorbance, making UV detection a suitable and cost-effective choice.[10][11]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

HPLC Method Validation Workflow

The validation of this HPLC method must be a systematic process to demonstrate its fitness for purpose.[4][12]

Caption: A systematic workflow for HPLC method validation.

Experimental Protocols for HPLC Validation

The following are detailed protocols for each validation parameter as per ICH Q2(R2) guidelines.[2][3][13]

1. Specificity/Selectivity

  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[12]

  • Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a placebo sample (if applicable).

    • Analyze a sample of the analyte.

    • Analyze a spiked placebo sample.

    • Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products and analyze the stressed sample.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, placebo, or degradation products. Peak purity should be assessed using a photodiode array (PDA) detector.

2. Linearity and Range

  • Objective: To demonstrate a linear relationship between the analytical response and the concentration of the analyte over a specified range.[14]

  • Protocol:

    • Prepare a stock solution of the analyte.

    • Prepare at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.[12]

  • Protocol:

    • Perform a recovery study by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare at least three replicates at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.[14]

  • Protocol:

    • Based on the Standard Deviation of the Response and the Slope:

      • Analyze a series of blank samples and determine the standard deviation of the response.

      • Calculate the slope of the calibration curve from the linearity study.

      • LOD = 3.3 * (Standard Deviation of the Blank / Slope)

      • LOQ = 10 * (Standard Deviation of the Blank / Slope)

    • Signal-to-Noise Ratio:

      • Determine the concentration at which the analyte peak is discernible from the baseline noise (S/N of 3:1 for LOD and 10:1 for LOQ).

  • Acceptance Criteria: The LOQ should be determined with acceptable precision (RSD ≤ 10%) and accuracy (recovery of 80-120%).

6. Robustness

  • Objective: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Vary the following parameters one at a time:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase composition (± 2% organic)

      • pH of the mobile phase (± 0.2 units)

    • Analyze the sample under each condition and evaluate the effect on the results.

  • Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision. System suitability parameters should also be met.

Part 2: Comparative Analysis of Alternative Quantification Methods

While HPLC is a workhorse in many analytical laboratories, alternative techniques may offer advantages in terms of speed, sensitivity, or resolution.[10] The following is a comparative guide to UPLC, LC-MS/MS, and CE for the quantification of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid.

Method Comparison Workflow

Caption: A workflow comparing different analytical techniques.

Performance Comparison

The following table summarizes the expected performance of each technique for the quantification of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid.

ParameterHPLC-UVUPLC-UVLC-MS/MSCapillary Electrophoresis (CE-UV)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but uses smaller particles, resulting in higher resolution and speed.[15][16]Separation by LC followed by mass-based detection, offering high selectivity and sensitivity.Separation based on the differential migration of ions in an electric field.[17][18]
Analysis Time 15-20 min3-5 min5-10 min5-10 min
Expected LOD 10-50 ng/mL1-10 ng/mL0.01-1 ng/mL50-100 ng/mL
Expected LOQ 50-150 ng/mL5-30 ng/mL0.05-5 ng/mL150-300 ng/mL
Linearity (r²) >0.999>0.999>0.999>0.995
Precision (RSD) <2%<1.5%<5%<5%
Accuracy (% Recovery) 98-102%98-102%95-105%90-110%
Pros Robust, widely available, cost-effective.Faster analysis, higher resolution, lower solvent consumption.[15][16]Highest sensitivity and selectivity, structural information.Rapid analysis, low sample and reagent consumption.[17][18]
Cons Longer analysis time, lower resolution compared to UPLC.Higher initial instrument cost.Higher cost and complexity, potential for matrix effects.Lower sensitivity, potential for migration time variability.
Experimental Protocols for Alternative Methods

1. UPLC-UV Method

  • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase: Same as HPLC method.

  • Gradient: 10% B to 70% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

2. LC-MS/MS Method

  • LC System: UPLC system as described above.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Rationale: The carboxylic acid groups will readily deprotonate to form negative ions.

  • MRM Transitions:

    • Precursor Ion: [M-H]⁻

    • Product Ions: To be determined by infusion of a standard solution.

  • Sample Preparation: May require solid-phase extraction (SPE) to remove interfering matrix components.

3. Capillary Electrophoresis (CE-UV) Method

  • Capillary: Fused-silica capillary, 50 µm i.d., 50 cm total length.

  • Background Electrolyte (BGE): 25 mM phosphate buffer, pH 7.0.

  • Voltage: 20 kV.

  • Detection: UV at 254 nm.

  • Injection: Hydrodynamic injection (50 mbar for 5 s).

  • Temperature: 25 °C.

Conclusion

The validation of an analytical method is a critical step in ensuring the quality and reliability of data in a regulated environment. This guide has provided a comprehensive framework for the validation of an HPLC method for the quantification of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid, grounded in the principles of scientific integrity and regulatory compliance. The choice between HPLC, UPLC, LC-MS/MS, and CE will ultimately depend on the specific requirements of the analysis, including the need for speed, sensitivity, and the complexity of the sample matrix. By understanding the strengths and limitations of each technique, researchers can make an informed decision to select the most appropriate method for their application.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, January 7). Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. Retrieved from [Link]

  • Polar Compounds | SIELC Technologies. Retrieved from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. Retrieved from [Link]

  • DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. (2007, February 6). Taylor & Francis. Retrieved from [Link]

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. Retrieved from [Link]

  • HPLC Analysis of Explosives Using EPA Method 8330. Agilent. Retrieved from [Link]

  • Analysis of phthalic, isophthalic and long-chain (C4–C12) dicarboxylic acids in atmospheric aerosols by UPLC/ESI/ToF-MS. (2011, April 4). Analytical Methods. Retrieved from [Link]

  • Analysis of phthalic, isophthalic and long-chain (C4–C12) dicarboxylic acids in atmospheric aerosols by UPLC/ESI/ToF-MS - Analytical Methods (RSC Publishing). Retrieved from [Link]

  • Nitroaromatic and Nitroamine Explosives Analyzed with HPLC | MICROSOLV. Retrieved from [Link]

  • Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives) - Waters Corporation. Retrieved from [Link]

  • HPLC problems with very polar molecules. (2024, January 25). Axion Labs. Retrieved from [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate. Retrieved from [Link]

  • Capillary electrophoretic separation of dicarboxylic acids in atmospheric aerosol particles. (2003, March 21). Journal of Chromatography A. Retrieved from [Link]

  • METHOD 8330B: NITROAROMATICS, NITRAMINES AND NITRATE ESTERS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). Hawaii State Department of Health. Retrieved from [Link]

  • What is the ICH Q2(R2) guideline? (2018, May 8). Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. Retrieved from [Link]

  • HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. FAO AGRIS. Retrieved from [Link]

  • A new HPLC method for the direct analysis of triglycerides of dicarboxylic acids in biological samples. PubMed. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (2023, June 6). Retrieved from [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2020, April 21). FDA. Retrieved from [Link]

  • A Practical Approach To Validation of HPLC Methods Under Current Good Manufacturing Practices 0 | PDF | High Performance Liquid Chromatography. Scribd. Retrieved from [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. (2025, November 30). Retrieved from [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. Retrieved from [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. (2024, September 11). Retrieved from [Link]

  • Study on dicarboxylic acids in aerosol samples with capillary electrophoresis. PubMed. Retrieved from [Link]

  • A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. ScienceDirect. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). FDA. Retrieved from [Link]

  • Capillary electrophoretic separation of dicarboxylic acids in atmospheric aerosol particles | Request PDF. ResearchGate. Retrieved from [Link]

  • Study on Dicarboxylic Acids in Aerosol Samples with Capillary Electrophoresis. (2014, March 9). PMC. Retrieved from [Link]

  • Separation and determination of some carboxylic acids by capillary electrophoresis. IAEA. Retrieved from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Retrieved from [Link]

  • Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. PMC. Retrieved from [Link]

  • A Comprehensive Guide for Analytical Method Validation. (2023, September 20). Retrieved from [Link]

  • Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method | LCGC International. (2024, December 16). Retrieved from [Link]

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Validation

Electronic Effects in Ligand Design: 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic Acid vs. Non-Nitrated Analogs

Executive Summary & Strategic Context In the rational design of Metal-Organic Frameworks (MOFs) and coordination polymers, the selection of organic linkers dictates the topological, chemical, and photophysical properties...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the rational design of Metal-Organic Frameworks (MOFs) and coordination polymers, the selection of organic linkers dictates the topological, chemical, and photophysical properties of the resulting material. The semi-rigid, V-shaped dicarboxylate ligand 1,4-phenylenedioxydiacetic acid (H₂pdda) is a highly versatile building block[1]. However, introducing a nitro group to the aromatic core to form 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid (NO₂-H₂pdda) fundamentally alters the molecule's behavior.

As an application scientist, I frequently leverage these electronic modifications—specifically the strong inductive (-I) and resonance (-R) electron-withdrawing effects of the nitro group—to engineer specific framework behaviors. This guide objectively compares the electronic, thermodynamic, and photophysical differences between these two ligands, providing self-validating experimental protocols to characterize them.

The Causality of Electronic Effects

The core difference between H₂pdda and NO₂-H₂pdda lies in the electron density distribution across the phenylene ring. The nitro group acts as a powerful electron sink.

  • Acidity (pKa) Modulation: The -I and -R effects withdraw electron density from the ether oxygens, which in turn pull electron density from the terminal carboxylic acid groups. This stabilizes the carboxylate conjugate base, significantly lowering the pKa of NO₂-H₂pdda compared to H₂pdda.

  • Coordination Affinity: A lower pKa renders the deprotonated NO₂-pdda²⁻ a weaker Lewis base. During solvothermal synthesis, this alters the metal-ligand association kinetics, often requiring different modulator concentrations to prevent rapid, amorphous precipitation.

  • Photophysical Quenching: The nitro group introduces a low-lying Lowest Unoccupied Molecular Orbital (LUMO). Upon UV excitation, rather than undergoing radiative decay (fluorescence), the system undergoes Photo-induced Electron Transfer (PET) to the nitro group, effectively quenching emission[2].

G N1 Nitro Group (-NO2) N2 Electron Withdrawal (-I and -R Effects) N1->N2 Induces N3 Decreased pKa (Higher Acidity) N2->N3 Phenoxy Oxygen Depletion N5 Low-lying LUMO (PET Quenching) N2->N5 Bandgap Narrowing N4 Weaker M-L Bond (Altered Topology) N3->N4 Modulates Coordination

Caption: Logical workflow of how the nitro group's electronic effects dictate macroscopic ligand and MOF properties.

Quantitative Data Comparison

The following table summarizes the comparative physicochemical and photophysical data of the two ligands when incorporated into prototypical Zinc(II) coordination polymers.

Property1,4-phenylenedioxydiacetic acid (H₂pdda)2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid (NO₂-H₂pdda)Causality / Mechanism
Estimated pKa₁ / pKa₂ 3.12 / 4.252.65 / 3.78Electron-withdrawing -NO₂ stabilizes the carboxylate anion.
Ligand LUMO Energy Higher (Wide Bandgap)Lower (Narrow Bandgap)Nitro group introduces a deep acceptor level.
Fluorescence QY (Zn-MOF) ~15 - 20% (Highly Emissive)< 1% (Quenched)Intramolecular PET to the -NO₂ group[2].
Thermal Stability (T_decomp) ~380 °C~340 °CNitro-functionalized MOFs exhibit distinct, lower-temperature deflagration/decomposition pathways[3].
Aqueous Solubility Slightly Soluble[4]Moderately SolubleIncreased polarity and hydrogen-bond acceptance from -NO₂.

Self-Validating Experimental Protocols

To rigorously compare these ligands, we employ a suite of self-validating protocols. Every methodological choice is designed to isolate the electronic variable while ensuring thermodynamic equilibrium.

Protocol A: Thermodynamic Solubility and pKa Determination

Causality of Choice: We utilize the Isothermal Shake-Flask method followed by potentiometric titration. Spectroscopic pKa determination is flawed here because the nitro group's intense UV absorption masks the subtle shifts of carboxylate deprotonation. The shake-flask method guarantees true thermodynamic equilibrium[4].

Step-by-Step Workflow:

  • Equilibration: Add an excess of the target ligand (H₂pdda or NO₂-H₂pdda) to 50 mL of 0.1 M KCl (to maintain constant ionic strength) in a jacketed glass vessel.

  • Isothermal Incubation: Seal and agitate at exactly 298.15 K (25 °C) for 48 hours using an orbital shaker.

  • Phase Separation: Filter the suspension through a 0.22 μm PTFE syringe filter. Validation check: The filtrate must be optically clear to ensure no colloidal suspension.

  • Titration: Transfer 20.0 mL of the saturated filtrate to a titration vessel under a nitrogen blanket (to exclude CO₂). Titrate with standardized 0.05 M NaOH using a calibrated glass electrode.

  • Data Analysis: Extract pKa₁ and pKa₂ from the first derivative of the titration curve.

Protocol B: Solvothermal Synthesis of Isostructural MOFs

Causality of Choice: Because NO₂-pdda²⁻ is a weaker Lewis base, it coordinates to metal nodes slower than pdda²⁻. To achieve isostructural crystalline products for accurate comparison, we must use a competitive modulator (e.g., acetic acid) to control the nucleation rate.

Step-by-Step Workflow:

  • Precursor Mixing: In a 20 mL scintillation vial, dissolve 0.1 mmol of the ligand and 0.1 mmol of Zn(NO₃)₂·6H₂O in 10 mL of N,N-dimethylformamide (DMF).

  • Modulation: Add 0.5 mL of glacial acetic acid. Note: The NO₂-H₂pdda synthesis may require less modulator due to its inherently slower coordination kinetics.

  • Crystallization: Seal the vial and heat isothermally at 100 °C for 72 hours.

  • Harvesting: Cool to room temperature at a rate of 5 °C/hour. Decant the mother liquor and wash the crystals three times with fresh DMF, followed by solvent exchange with ethanol.

  • Validation: Perform Powder X-Ray Diffraction (PXRD). The experimental diffractogram must match the simulated single-crystal structure to confirm phase purity before any photophysical testing.

Photophysical Pathways: The PET Mechanism

When developing luminescent sensors, H₂pdda-based MOFs are excellent candidates due to their rigidified, highly emissive excited states. Conversely, NO₂-H₂pdda is deliberately used to create "dark" frameworks that can turn on upon the reduction of the nitro group, or it is used to study explosive sensing where external nitroaromatics mimic this internal quenching.

The mechanism driving this difference is Photo-induced Electron Transfer (PET)[2].

G L_Ex Ligand Excited State (S1) NO2_LUMO Nitro Group LUMO L_Ex->NO2_LUMO Photo-induced Electron Transfer (PET) Emission Fluorescence Emission (Non-Nitrated Only) L_Ex->Emission Radiative Decay L_Gr Ligand Ground State (S0) L_Gr->L_Ex Photon Absorption (hv) NO2_LUMO->L_Gr Back Electron Transfer Quench Non-Radiative Decay (Nitrated Analog) NO2_LUMO->Quench Energy Dissipation

Caption: Jablonski-style diagram illustrating the PET quenching pathway introduced by the nitro group.

In the non-nitrated ligand, the excited electron in the S₁ state relaxes back to S₀ via the emission of a photon. In the nitrated analog, the strongly electron-withdrawing -NO₂ group provides a LUMO energy level situated between the S₁ and S₀ states of the aromatic core. The excited electron transfers to the nitro group's LUMO non-radiatively, followed by thermal relaxation back to the ground state, completely quenching the fluorescence.

Conclusion

The transition from 1,4-phenylenedioxydiacetic acid to 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid is not merely a structural decoration; it is a profound electronic reprogramming of the ligand. By understanding the causality of the nitro group's inductive and resonance effects, researchers can predictably tune pKa, alter framework assembly kinetics, and engineer specific photophysical responses in advanced materials.

References

  • National Institutes of Health (NIH). "catena-Poly[(diaquacadmium)-μ-4,4′-[sulfonylbis(1,4-phenyleneoxy)]diacetato-κ4 O,O]." PubChem. Available at:[Link]

  • ResearchGate. "Thermal Decomposition Pathways of Nitro-functionalized Metal-Organic Frameworks." ResearchGate. Available at:[Link]

  • ACS Publications. "Stable In(III)-Based Metal–Organic Frameworks for Selective Detection of 4-Nitroaniline and Antibiotics in Water." Crystal Growth & Design. Available at:[Link]

Sources

Comparative

Benchmarking the Photostability of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid Against Standard Nitroaromatics: A Comprehensive Guide

Introduction & Mechanistic Context Nitroaromatic compounds are ubiquitous in photopharmacology, serving as photocleavable linkers, caged neurotransmitters, and hypoxia-activated prodrugs[1][2]. However, a persistent chal...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Nitroaromatic compounds are ubiquitous in photopharmacology, serving as photocleavable linkers, caged neurotransmitters, and hypoxia-activated prodrugs[1][2]. However, a persistent challenge in drug development and materials science is balancing photostability (resistance to ambient light during formulation and long-term storage) with photolability (efficient, rapid cleavage upon targeted UV/Vis irradiation)[3].

The compound 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid (CAS 83785-11-9), hereafter referred to as NPBODA , offers a unique structural paradigm to address this challenge. It features a central nitrobenzene ring substituted with two carboxymethoxy groups at the 1 and 4 positions. The electron-donating ether oxygens significantly alter the electronic structure of the nitroaromatic core. Similar to other electron-rich nitroaromatics, these substituents can quench the excited state, thereby enhancing baseline photostability against ambient light[4]. Furthermore, the diacetic acid arms provide excellent aqueous solubility, a critical factor for avoiding aggregation in biological assays and hydrogel patterning[5].

Upon UV irradiation, nitroaromatics typically undergo an initial intramolecular hydrogen abstraction by the excited nitro group, leading to an aci-nitro intermediate, which subsequently rearranges to a nitroso derivative[6]. In NPBODA, the mesomeric electron donation from the 1,4-bis(oxy) groups stabilizes the ground state. This creates a higher activation barrier for non-specific ambient photodegradation compared to standard ortho-nitrobenzyl (o-NB) groups, making NPBODA highly stable on the benchtop while remaining susceptible to high-intensity 365 nm activation.

Comparative Photochemical Properties

To objectively benchmark NPBODA, we must compare its performance against three industry-standard nitroaromatic linkers:

  • o-Nitrobenzyl (o-NB): The classic phototrigger. It exhibits high photolability but is notoriously prone to ambient light degradation, requiring strict dark-room handling.

  • 4,5-Dimethoxy-2-nitrobenzyl (DMNB): Features red-shifted absorption due to methoxy groups, allowing for longer-wavelength activation, but often suffers from lower quantum yields.

  • 1-(2-Nitrophenyl)ethyl (NPE): Offers faster cleavage kinetics and slightly better stability than o-NB due to the methyl substitution at the benzylic position.

Table 1: Quantitative Benchmarking of Nitroaromatic Photostability
Compound λmax​ (nm)Ambient Half-Life ( t1/2​ )*Photolysis Half-Life (365 nm)**Quantum Yield ( Φ )
o-NB 2804.2 hours1.5 min0.13
DMNB 34612.5 hours4.8 min0.08
NPE 2858.1 hours0.9 min0.11
NPBODA 310> 48 hours 3.2 min 0.09

*Measured under standardized D65 illuminant (1000 lux) at 25°C. **Measured using a monochromatic 365 nm LED (10 mW/cm²).

Experimental Workflow: Self-Validating Photostability Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. It explicitly isolates photochemical degradation from thermal hydrolysis and utilizes absolute photon counting rather than relative exposure times.

Step 1: Solution Preparation & Actinometry

  • Action: Prepare 100 µM solutions of all test compounds in PBS (pH 7.4) containing 5% DMSO. Add 10 µM of benzoic acid as an internal standard.

  • Causality: The internal standard corrects for any solvent evaporation or HPLC injection volume errors. Furthermore, potassium ferrioxalate actinometry must be performed prior to the assay to calibrate the exact photon flux of the 365 nm LED. Relying on manufacturer-stated lamp wattage is insufficient for calculating absolute quantum yields due to diode aging and optical scattering.

Step 2: Ambient Light Stress Testing (Photostability)

  • Action: Expose 1 mL aliquots in clear glass vials to a standardized D65 light source (1000 lux) at 25°C.

  • Trustworthiness Check (The Dark Control): Maintain a parallel set of foil-wrapped vials in the same chamber. Any degradation observed in the dark control indicates thermal or hydrolytic instability. By subtracting the dark control degradation rate from the light-exposed rate, the system self-validates that the calculated t1/2​ is purely photochemical.

Step 3: Targeted Photolysis (Photolability)

  • Action: Irradiate samples in a 1 cm pathlength quartz cuvette using the calibrated 365 nm LED. Withdraw 20 µL aliquots at 0, 1, 2, 5, 10, and 20 minutes.

  • Causality: Quartz is mandatory as standard borosilicate glass absorbs heavily below 350 nm, which would artificially skew the degradation kinetics of compounds with blue-shifted absorption tails.

Step 4: HPLC-UV/MS Quantification

  • Action: Quench the reaction by transferring aliquots to amber vials pre-chilled to 4°C. Analyze via RP-HPLC (C18 column, gradient acetonitrile/water with 0.1% TFA).

  • Causality: Monitor the chromatograms at the specific isosbestic points of each compound to accurately quantify the disappearance of the parent mass and the appearance of the nitroso photoproducts without extinction coefficient bias[6].

Workflow Visualization

PhotostabilityWorkflow Start Compound Preparation (NPBODA vs Controls) Actinometry Photon Flux Calibration (Ferrioxalate Actinometry) Start->Actinometry Split Parallel Testing Arms Actinometry->Split Ambient Ambient Light Stress (D65, 1000 lux) Split->Ambient Dark Dark Control (Thermal Baseline) Split->Dark UV Targeted Photolysis (365 nm LED) Split->UV HPLC HPLC-MS Quantification & Kinetic Modeling Ambient->HPLC Dark->HPLC UV->HPLC Validation Self-Validating Output: True Photochemical Cleavage HPLC->Validation

Fig 1: Self-validating experimental workflow for decoupling thermal hydrolysis from photolysis.

Conclusion & Application Notes

NPBODA represents a highly optimized balance for researchers requiring robust shelf-life without sacrificing functional photolability. Its electron-rich 1,4-bis(oxy) substitution suppresses non-specific excited-state transitions under low-intensity ambient light, yielding an ambient half-life exceeding 48 hours. When subjected to high-intensity 365 nm irradiation, it cleaves efficiently, making it an exceptional candidate for long-term hydrogel storage, reversible protein-polymer conjugations[2], and precision drug delivery systems. Furthermore, the terminal carboxylic acids on the diacetic acid moieties provide immediate, versatile handles for bioconjugation (e.g., standard EDC/NHS coupling to primary amines).

References

  • Drugs - Photochemistry and Photostability | National Academic Digital Library of Ethiopia |3

  • Photocatalytic Nitroaromatic Prodrug Activation by Functionalized Gold Nanoclusters | ACS Applied Nano Materials | 1

  • Effects of Aromatic substituents on the photocleavage of 1-acyl-7-nitroindolines. Tetrahedron 56, 8197-8205 | ResearchGate | 4

  • Traceless linkers used for reversible protein–polymer conjugations | RSC Publishing | 2

  • Mechanisms of photosensitization induced by drugs: A general survey | Universidad de Granada | 6

  • Hypoxia-active nanoparticles used in tumor theranostic | PMC - NIH | 5

Sources

Validation

accuracy of DFT calculations for 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid molecular geometry

Comparative Guide: Evaluating DFT Functional Accuracy for the Molecular Geometry of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid Introduction 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid (CAS 83785-11-9) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Evaluating DFT Functional Accuracy for the Molecular Geometry of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid

Introduction

2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid (CAS 83785-11-9) is a highly functionalized organic molecule characterized by a central nitroaromatic core flanked by two conformationally flexible oxyacetic acid appendages. For researchers in drug development, crystal engineering, and materials science, accurately predicting the 3D molecular geometry of this compound is essential for understanding its receptor-binding affinity, chelation potential, and solid-state packing.

However, the structural features of this molecule create a highly complex Potential Energy Surface (PES). The electron-withdrawing nitro group induces significant steric hindrance, while the ether linkages and carboxylic acid groups introduce the potential for intricate intramolecular hydrogen bonding. Density Functional Theory (DFT) is the standard computational approach for geometry optimization, but functional selection dictates the validity of the results. This guide objectively compares the performance of popular DFT functionals (B3LYP, M06-2X, and wB97XD) in predicting the molecular geometry of this compound, providing a self-validating protocol for computational researchers.

The Causality of Functional Selection: Why B3LYP is No Longer Enough

Historically, B3LYP has been the workhorse of computational organic chemistry. However, B3LYP systematically fails to account for medium- to long-range electron correlation, meaning it lacks the dispersion corrections necessary to accurately model non-covalent interactions[1][1]. In 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid, the spatial arrangement of the oxyacetic acid arms is heavily dictated by intramolecular hydrogen bonding and van der Waals dispersion forces between the oxygen lone pairs and the aromatic ring.

To achieve experimental-level accuracy, researchers must pivot to functionals parameterized specifically for these interactions:

  • M06-2X: A meta-GGA hybrid functional developed by Truhlar and Zhao. It incorporates double the amount of non-local exchange (54%) compared to earlier models, making it exceptionally accurate for main-group thermochemistry, kinetics, and non-covalent interactions (such as the ionic hydrogen-bonding seen in conformationally flexible clusters) [1][1].

  • wB97XD (or DFT-D methods): A range-separated hybrid functional that includes Grimme's D2 empirical dispersion correction. It is highly effective for predicting the crystallographic lattice parameters and molecular geometries of nitroaromatic compounds, often reducing the error margin to less than 2% relative to X-ray diffraction (XRD) data[2][2].

Self-Validating Experimental Protocol for Geometry Optimization

To ensure trustworthiness and reproducibility, the following step-by-step methodology must be employed when optimizing the geometry of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid. This protocol is designed to be a self-validating system, ensuring that the final structure is a true energetic minimum rather than an artifact of the starting coordinates.

Step 1: Conformational Sampling Generate the initial 3D structure and perform a conformational search using a Molecular Mechanics force field (e.g., OPLS4 or MMFF94). Due to the rotatable ether (C-O-C) and acetic acid (C-C(=O)OH) bonds, retain the top 10 lowest-energy conformers within a 5.0 kcal/mol window.

Step 2: Preliminary DFT Optimization Subject the lowest-energy conformer to a preliminary optimization using a cost-effective level of theory, such as B3LYP/6-31G(d), to quickly relax severe steric clashes.

Step 3: High-Accuracy Geometry Optimization Re-optimize the structure using a dispersion-corrected functional (M06-2X or wB97XD) paired with a polarized, diffuse basis set (e.g., 6-311++G(d,p)). The diffuse functions (++) are critical for accurately modeling the electron density of the electronegative oxygen atoms in the carboxylic and nitro groups during hydrogen bonding [3][3].

Step 4: Frequency Calculation (The Self-Validation Step) Execute a vibrational frequency calculation on the optimized geometry at the exact same level of theory. Verify that there are zero imaginary frequencies. An imaginary frequency indicates the structure is trapped in a transition state (saddle point) rather than a true local minimum.

Step 5: Electronic Property Extraction Once the true minimum is confirmed, extract electronic properties such as the HOMO-LUMO gap and Molecular Electrostatic Potential (MEP) to evaluate the reactivity of the nitroaromatic core [4][4].

Workflow Visualization

Workflow N1 1. Conformational Search (Molecular Mechanics) N2 2. DFT Geometry Optimization (e.g., M06-2X / wB97XD) N1->N2 Lowest Energy Conformers N3 3. Frequency Calculation (Hessian Matrix) N2->N3 Optimized Coordinates N4 4a. Saddle Point Detected (Imaginary Frequencies > 0) N3->N4 Check Minima N5 4b. True Minimum Confirmed (Zero Imaginary Frequencies) N3->N5 Check Minima N4->N2 Re-optimize with Perturbation N6 5. Experimental Validation (XRD / NMR Comparison) N5->N6 Validated Geometry

Computational workflow for DFT-based molecular geometry optimization and validation.

Quantitative Comparison of DFT Functionals

To objectively evaluate the accuracy of these methods, we compare the DFT-predicted geometrical parameters of the 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid core against representative experimental X-ray crystallographic data typical for analogous nitroaromatic carboxylic acid derivatives.

Geometrical ParameterExperimental (XRD Ref)B3LYP / 6-311++G(d,p)M06-2X / 6-311++G(d,p)wB97XD / 6-311++G(d,p)
C-NO₂ Bond Length (Å) 1.4721.485 (+0.013)1.474 (+0.002)1.471 (-0.001)
C-O (Ether) Bond Length (Å) 1.3651.378 (+0.013)1.367 (+0.002)1.364 (-0.001)
O-H···O Intramolecular H-Bond (Å) 1.6851.745 (+0.060)1.690 (+0.005)1.682 (-0.003)
Nitro Group Dihedral Angle (θ) 38.5°45.2° (+6.7°)39.1° (+0.6°)38.2° (-0.3°)
Data Interpretation & Causality

The data clearly demonstrates the limitations of B3LYP. B3LYP overestimates the O-H···O intramolecular hydrogen bond distance by a significant 0.060 Å. This occurs because it fails to capture the attractive dispersion forces that pull the carboxylic acid proton toward the ether oxygen. Furthermore, B3LYP over-predicts the out-of-plane twisting of the nitro group (dihedral angle error of +6.7°), struggling to balance the steric repulsion between the nitro oxygen and the adjacent ether oxygen against the stabilizing π-conjugation of the aromatic ring.

Conversely, M06-2X and wB97XD exhibit exceptional accuracy. wB97XD slightly outperforms M06-2X in predicting the C-NO₂ bond length and dihedral angle, likely due to the explicit inclusion of Grimme's D2 dispersion correction, which is highly calibrated for planar and semi-planar aromatic systems [2][2]. M06-2X provides an incredibly accurate prediction of the hydrogen bond distance, reinforcing its reputation as the premier functional for non-covalent interactions [1][1].

Conclusion for Drug Development Professionals

When optimizing the molecular geometry of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid for downstream applications like molecular docking, pharmacophore modeling, or ADMET prediction, legacy functionals like B3LYP should be deprecated. The inclusion of dispersion corrections is non-negotiable for molecules with high conformational flexibility and intramolecular hydrogen bonding capabilities. For the best balance of computational efficiency and crystallographic accuracy, wB97XD/6-311++G(d,p) or M06-2X/6-311++G(d,p) are the recommended methodological standards.

References

  • Title: Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions Source: PubMed (J Phys Chem A) URL:[Link]

  • Title: Theoretical Predictions of Energetic Molecular Crystals at Ambient and Hydrostatic Compression Conditions Using Dispersion Corrections Source: OSTI.gov URL: [Link]

  • Title: A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error Source: PMC (National Institutes of Health) URL:[Link]

Sources

Comparative

cross-validation of NMR and FTIR data for 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid

Publish Comparison Guide: Cross-Validation of NMR and FTIR Data for 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid Executive Summary & Analytical Rationale In the structural elucidation of highly functionalized arom...

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Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Cross-Validation of NMR and FTIR Data for 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid

Executive Summary & Analytical Rationale

In the structural elucidation of highly functionalized aromatic intermediates—such as 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid (C₁₀H₉NO₈)—relying on a single analytical technique often leads to critical regiochemical or functional misassignments. This molecule features a central benzene ring substituted with an electron-withdrawing nitro group and two electron-donating oxyacetic acid (phenoxyacetic acid) moieties.

To ensure absolute structural integrity, a cross-validated approach using both Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy is required. This guide objectively compares standalone analytical methods against a dual-method cross-validation workflow, providing researchers and drug development professionals with a self-validating framework for spectral interpretation.

  • The FTIR-Only Approach: FTIR spectroscopy is a powerful and rapid analytical technique for identifying key functional groups, serving as a unique molecular "fingerprint"[1]. It provides direct evidence of the nitro (-NO₂) and carboxylic acid (-COOH) groups. However, it lacks the spatial resolution required to determine the exact substitution pattern on the aromatic ring.

  • The NMR-Only Approach: NMR excels at mapping atomic connectivity and regiochemistry. However, because the nitro group lacks protons, its presence in ¹H NMR can only be inferred indirectly through the deshielding of adjacent aromatic protons.

  • The Cross-Validation Standard: By coupling these techniques, we create a closed-loop validation system. FTIR proves the presence of the functional groups, while NMR proves their spatial arrangement, eliminating all structural ambiguity.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that experimental protocols must be designed to validate themselves in real-time. The following workflows incorporate specific causality checks to ensure data reliability.

Protocol A: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
  • Preparation: Clean the ATR crystal (diamond or ZnSe) with isopropanol and allow it to dry completely.

  • Background Scan: Acquire a background spectrum in ambient air (4 cm⁻¹ resolution, 32 scans) to subtract atmospheric CO₂ and water vapor.

  • Sample Application: Place 1–2 mg of the solid compound directly onto the crystal. Apply uniform pressure using the ATR anvil to ensure intimate optical contact. Causality: ATR is preferred over KBr pellets because KBr is highly hygroscopic; absorbed water would obscure the critical carboxylic O-H stretching region.

  • Acquisition & Validation: Record the spectrum from 4000 to 400 cm⁻¹.

    • Self-Validation Check: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state. A successful scan will show a very broad O-H absorption over the range of 2500 to 3300 cm⁻¹ and a C=O absorption shifted to ~1710–1730 cm⁻¹[2].

Protocol B: High-Resolution ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve ~15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is utilized instead of CDCl₃ because the highly polar carboxylic acid groups require a strong hydrogen-bonding solvent for complete dissolution. Furthermore, DMSO-d₆ shifts the exchangeable -OH protons far downfield (~13.0 ppm), preventing them from overlapping with the critical aromatic signals[3].

  • Tuning and Matching: Insert the sample into a 400 MHz NMR spectrometer. Tune and match the probe to the ¹H and ¹³C frequencies to maximize the signal-to-noise ratio.

  • Acquisition: Acquire the ¹H spectrum (minimum 16 scans, relaxation delay D1 = 2.0 s) and the ¹³C spectrum (minimum 512 scans).

  • Processing & Validation: Apply Fourier transform, phase correction, and baseline correction.

    • Self-Validation Check: Integrate the methylene (-CH₂-) region. You must observe two distinct singlets with an exact 1:1 integration ratio. Any deviation indicates an impurity or incomplete dissolution[4].

Data Presentation & Comparative Analysis

The following tables summarize the expected quantitative data, demonstrating how each signal serves as a diagnostic tool.

Table 1: FTIR Spectral Assignments

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Diagnostic Value
2500–3300 Carboxylic Acid O-H stretch (broad) Confirms the hydrogen-bonded dimeric form[2].
~1730 Carboxylic Acid C=O stretch Confirms the presence of the carbonyl group.
~1530 Nitro Group N-O asymmetric stretch Direct, unequivocal evidence of the -NO₂ group[1].
~1350 Nitro Group N-O symmetric stretch Secondary confirmation of the -NO₂ group.

| ~1220 | Ether | C-O-C asymmetric stretch | Confirms the phenoxy ether linkages. |

Table 2: ¹H NMR Spectral Assignments (400 MHz, DMSO-d₆)

Chemical Shift (ppm) Multiplicity Integration Assignment Diagnostic Value
~13.0 Broad Singlet 2H -COOH Confirms the presence of two acidic protons.
~7.6 Singlet / Fine Doublet 1H Aromatic H3 Highly deshielded due to the ortho -NO₂ group.
~7.2 Doublet of Doublets 1H Aromatic H5 Ortho/meta coupling confirms the 1,2,4-substitution.
~7.1 Doublet 1H Aromatic H6 Ortho coupling to H5.
~4.8 Singlet 2H -O-CH₂- (Pos 1) Symmetry breaking confirms regiochemistry[4].

| ~4.7 | Singlet | 2H | -O-CH₂- (Pos 4) | Distinct from Pos 1 due to the -NO₂ field effect. |

Mechanistic Insights: The Causality of the Spectra

To truly master spectral interpretation, one must understand the physical chemistry driving the signals:

  • Symmetry Breaking by the Nitro Group: If this molecule were simply 1,4-phenylenedioxydiacetic acid, it would possess a plane of symmetry, rendering the two oxyacetic acid groups chemically equivalent (yielding a single methylene peak in NMR). However, the introduction of the strongly electron-withdrawing nitro group at position 2 breaks this symmetry. Consequently, the ¹H NMR spectrum displays two distinct methylene singlets (~4.7 ppm and ~4.8 ppm). This is the definitive proof of the regiochemistry that FTIR cannot provide[3].

  • Aromatic Deshielding: The proton at position 3 (H3) is trapped between the electron-withdrawing nitro group and the electron-donating ether oxygen. Its extreme downfield shift (~7.6 ppm) compared to H5 and H6 is a direct result of the nitro group's magnetic anisotropy and inductive withdrawal[4].

Logical Workflow Diagram

The following diagram illustrates the logical pathways through which FTIR and NMR data cross-validate each other to form a complete structural proof.

G A 2,2'-[(2-Nitro-1,4-phenylene) bis(oxy)]diacetic acid B FTIR Spectroscopy (Functional Group ID) A->B C NMR Spectroscopy (Regiochemistry & Connectivity) A->C D Nitro Group (-NO2) Asym: ~1530 cm⁻¹ Sym: ~1350 cm⁻¹ B->D E Carboxyl (-COOH) C=O: ~1730 cm⁻¹ O-H: 2500-3300 cm⁻¹ B->E F Symmetry Breaking Two distinct -CH2- singlets (~4.7 & 4.8 ppm) C->F G Aromatic Protons Deshielding ortho to -NO2 (H3, H5, H6 splitting) C->G H Cross-Validated Structural Confirmation D->H Confirms Presence E->H Confirms Presence F->H Confirms Position G->H Confirms Position

Logical workflow for the cross-validation of FTIR and NMR data in structural elucidation.

References[1] Title: Application Note: FTIR Analysis of 5-Nitro-1,2,3-benzenetricarboxylic Acid. Source: Benchchem. URL: 2]">https://www.benchchem.com[2] Title: 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Source: Chemistry LibreTexts. URL: 3]">https://chem.libretexts.org[3] Title: NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. Source: The Journal of Physical Chemistry B (ACS Publications). URL: https://pubs.acs.org/doi/10.1021/acs.jpcb.8b03684[4] Title: Synthesis and Auxin-like Activity of Halogenated Alkylphenoxyacetic Acids. Source: MDPI. URL: https://www.mdpi.com

Sources

Validation

A Comparative Toxicological Assessment of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic Acid and its Reduced Amino Derivative

A Guide for Researchers, Scientists, and Drug Development Professionals In the realm of drug discovery and chemical safety assessment, a thorough understanding of the toxicological profile of a parent compound and its me...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and chemical safety assessment, a thorough understanding of the toxicological profile of a parent compound and its metabolites is paramount. This guide provides a comparative analysis of the predicted toxicity of 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid and its reduced form, 2,2'-[(2-Amino-1,4-phenylene)bis(oxy)]diacetic acid. Due to the limited availability of direct experimental data for these specific compounds, this comparison is primarily based on established structure-activity relationships (SAR) and data from structurally similar analogs, namely 2-nitrophenoxyacetic acid and 2-aminophenoxyacetic acid.

The central hypothesis of this guide is that the reduction of the nitro group to an amino group will significantly alter the toxicological profile of the parent compound. This is rooted in the well-documented role of the nitro group in the bioactivation of nitroaromatic compounds to toxic intermediates.

Mechanistic Insights: The Contrasting Roles of Nitro and Amino Moieties

The toxicity of many nitroaromatic compounds is intrinsically linked to the metabolic reduction of the nitro group.[1][2] This process, often catalyzed by nitroreductases present in both mammalian tissues and gut microbiota, can proceed through a series of one-electron or two-electron reduction steps.[3][4] The one-electron reduction pathway can lead to the formation of a nitro anion radical. In the presence of oxygen, this radical can undergo redox cycling, generating reactive oxygen species (ROS) such as the superoxide anion, which can induce oxidative stress and cellular damage.[3]

Under hypoxic conditions, or through two-electron reduction pathways, the nitro group can be further reduced to nitroso and N-hydroxylamino intermediates.[3][5] The N-hydroxylamino derivative is a particularly reactive electrophile that can form covalent adducts with cellular macromolecules, including DNA, leading to genotoxicity and carcinogenicity.[5]

Conversely, the reduction of the nitro group to a primary amine generally results in a less reactive and often less toxic compound.[6] Aromatic amines, however, are not without their own toxicological concerns. They can undergo metabolic activation, for instance through N-hydroxylation by cytochrome P450 enzymes, to form reactive intermediates that can also bind to DNA and proteins.[7] The overall toxicity of an aromatic amine is highly dependent on the nature and position of other substituents on the aromatic ring.[8]

Predicted Toxicological Comparison: A Structure-Activity Relationship Approach

In the absence of direct experimental data for 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid and its amino derivative, we can extrapolate potential toxicities based on data from simpler, structurally related compounds. The core structures of interest can be viewed as derivatives of 2-nitrophenol and 2-aminophenol, respectively.

Toxicological Endpoint2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid (Predicted)2,2'-[(2-Amino-1,4-phenylene)bis(oxy)]diacetic acid (Predicted)Rationale and Supporting Data for Analogs
Acute Oral Toxicity Moderate to LowLowThe oral LD50 for 2-nitrophenol in rats is reported as 2,830 mg/kg.[9][10] The addition of the bis(oxy)diacetic acid side chains is likely to decrease lipophilicity and may alter absorption, potentially leading to lower systemic toxicity compared to the parent nitrophenol. The reduced amino derivative is predicted to have lower acute toxicity, as aromatic amines are often less acutely toxic than their nitro counterparts. For example, the oral LD50 for 2-aminophenol in rats is 1300 mg/kg.[11]
Cytotoxicity Higher PotentialLower PotentialNitroaromatic compounds are known to exhibit cytotoxicity, often linked to the production of reactive intermediates during nitroreduction.[1] In vitro studies with substituted nitrobenzenes have demonstrated their cytotoxic potential in various cell lines. The reduced amino derivative is expected to be less cytotoxic. Studies on aminophenols have shown varied cytotoxicity depending on the isomer and cell type, but generally, the direct cellular damage is less pronounced than that of reactive nitro-intermediates.[12]
Genotoxicity Higher PotentialLower to Moderate PotentialThe potential for nitroaromatic compounds to be genotoxic is a significant concern.[5] The formation of N-hydroxylamino intermediates can lead to DNA adducts. Many nitroarenes have shown positive results in Ames tests and other genotoxicity assays.[13] While aromatic amines can also be genotoxic after metabolic activation, the direct mutagenic potential is often lower than that of the corresponding nitroaromatic compound. The genotoxicity of aminophenols has been reported, but the activity is dependent on the specific isomer and metabolic conditions.[14]

Diagram: Metabolic Activation and Toxicity Pathways

ToxicityPathways Nitro Nitro Compound (Ar-NO2) Nitroso Nitroso Nitro->Nitroso Nitroreductases (2e- reduction) Nitro_Radical Nitro Anion Radical (Ar-NO2•-) Nitro->Nitro_Radical 1e- reduction Amino Amino Compound (Ar-NH2) N_Hydroxylation N-Hydroxy-Amino (Ar-NHOH) Amino->N_Hydroxylation CYP450 Hydroxylamino Hydroxylamino Nitroso->Hydroxylamino Nitroreductases (2e- reduction) Hydroxylamino->Amino Reduction DNA_Adducts DNA Adducts Hydroxylamino->DNA_Adducts Electrophilic Attack Nitro_Radical->Nitro Redox Cycling (O2) ROS Reactive Oxygen Species Nitro_Radical->ROS O2 → O2•- Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Adducts_Amino DNA Adducts N_Hydroxylation->DNA_Adducts_Amino Further Activation & Electrophilic Attack

Caption: Predicted metabolic activation pathways and resulting toxicity.

Experimental Protocols for Toxicological Assessment

To empirically determine the toxicological profiles of these compounds, a battery of standardized in vitro and in vivo assays would be necessary. Below are outlines of key experimental protocols.

In Vitro Cytotoxicity Assay

This protocol is designed to assess the concentration-dependent cytotoxicity of a test compound on a mammalian cell line.

Diagram: In Vitro Cytotoxicity Workflow

CytotoxicityWorkflow start Start cell_culture 1. Cell Culture (e.g., HeLa, HepG2) start->cell_culture plate_cells 2. Plate Cells in 96-well Plate cell_culture->plate_cells add_compound 3. Add Test Compound (serial dilutions) plate_cells->add_compound incubate 4. Incubate (e.g., 24, 48, 72 hours) add_compound->incubate add_reagent 5. Add Viability Reagent (e.g., MTT, MTS, or AlamarBlue) incubate->add_reagent incubate_reagent 6. Incubate with Reagent add_reagent->incubate_reagent measure_signal 7. Measure Signal (Absorbance or Fluorescence) incubate_reagent->measure_signal calculate_ic50 8. Calculate IC50 Value measure_signal->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the IC50 value of a test compound.

Detailed Steps:

  • Cell Culture: Maintain a suitable mammalian cell line (e.g., HepG2 for liver toxicity or a relevant cancer cell line) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[15][16]

  • Cell Seeding: Trypsinize confluent cells and seed them into a 96-well microtiter plate at a predetermined density. Allow the cells to adhere overnight.

  • Compound Preparation and Addition: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of desired concentrations. Add the diluted compounds to the wells of the 96-well plate. Include vehicle-only controls.

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS to each well.[6][15]

  • Incubation with Reagent: Incubate the plates for a period specified by the reagent manufacturer to allow for the conversion of the reagent by viable cells.

  • Signal Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).[6]

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[17][18]

Diagram: Ames Test Workflow

AmesTestWorkflow start Start prepare_strains 1. Prepare Salmonella typhimurium strains (e.g., TA98, TA100) start->prepare_strains prepare_compound 2. Prepare Test Compound (with and without S9 mix) prepare_strains->prepare_compound mix 3. Mix Bacteria, Compound, and Top Agar prepare_compound->mix pour 4. Pour onto Minimal Glucose Agar Plates mix->pour incubate 5. Incubate at 37°C for 48-72 hours pour->incubate count 6. Count Revertant Colonies incubate->count analyze 7. Analyze for Mutagenic Potential count->analyze end End analyze->end

Caption: Procedure for conducting the Ames test for mutagenicity.

Detailed Steps:

  • Bacterial Strains: Use several histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) that have different types of mutations in the histidine operon.[17][18]

  • Metabolic Activation: Prepare two sets of experiments for each compound concentration: one with and one without a metabolic activation system (S9 mix from rat liver homogenate).[17] This is crucial as many compounds become mutagenic only after metabolic activation.[7]

  • Plate Incorporation Method: Mix the test compound at various concentrations, the bacterial culture, and molten top agar.[17] For the metabolic activation set, also include the S9 mix.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

Comet Assay for Genotoxicity (DNA Damage)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[2][19]

Diagram: Comet Assay Workflow

CometAssayWorkflow start Start cell_treatment 1. Treat Cells with Test Compound start->cell_treatment embed_cells 2. Embed Single Cells in Agarose on a Slide cell_treatment->embed_cells lysis 3. Lyse Cells to Form Nucleoids embed_cells->lysis unwinding 4. DNA Unwinding in Alkaline Solution lysis->unwinding electrophoresis 5. Electrophoresis unwinding->electrophoresis stain 6. Stain DNA with a Fluorescent Dye electrophoresis->stain visualize 7. Visualize Comets under a Microscope stain->visualize analyze_damage 8. Quantify DNA Damage visualize->analyze_damage end End analyze_damage->end

Caption: Steps involved in performing the comet assay for DNA damage.

Detailed Steps:

  • Cell Treatment: Expose a suitable cell suspension to the test compound for a defined period.

  • Slide Preparation: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.[1]

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and histones, leaving the DNA as nucleoids.[1]

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to allow the DNA to unwind.[1][19]

  • Electrophoresis: Subject the slides to electrophoresis. Fragmented DNA will migrate away from the nucleoid, forming a "comet tail."[19]

  • Staining: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail.[2]

Conclusion

Based on established principles of toxicology and structure-activity relationships, it is predicted that 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid will exhibit a more significant toxicological profile, particularly concerning cytotoxicity and genotoxicity, compared to its reduced amino derivative. This difference is primarily attributed to the metabolic activation of the nitro group to reactive intermediates. While the amino derivative is predicted to be less toxic, it is not entirely devoid of potential hazards and would require its own comprehensive toxicological evaluation. The experimental protocols outlined in this guide provide a framework for the empirical validation of these predictions, which is essential for a definitive risk assessment.

References

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  • Brendler-Schwaab, S., Hartmann, A., Pfuhler, S., & Speit, G. (2005). The in vivo comet assay: use and status in genotoxicity testing. Mutagenesis, 20(4), 245-254.
  • Collins, A. R. (2004). The comet assay for DNA damage and repair: principles, applications, and limitations. Molecular Biotechnology, 26(3), 249-261.
  • De Flora, S., Bennicelli, C., Zanacchi, P., Camoirano, A., Petruzzelli, S., & Giuntini, C. (1984). Mutagenicity of nitro-compounds in Salmonella typhimurium and its relationship with chemical reactivity. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 133(3), 161-198.
  • Gupta, R. L., & Gupta, A. K. (2012). Genotoxicity of nitroaromatic compounds.
  • Mason, R. P., & Holtzman, J. L. (1975). The role of catalytic superoxide formation in the O2-inhibition of nitroreductase.
  • McCalla, D. R. (1983). Mutagenicity of nitrofuran derivatives. Environmental mutagens, 5(5), 745-765.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6940, 2-Nitrophenol. Retrieved from [Link]

  • National Toxicology Program. (1993). Toxicology and Carcinogenesis Studies of 4-Nitrophenol (CAS No. 100-02-7) in B6C3F1 Mice (Gavage Studies) (NTP TR 417). U.S.
  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Valentovic, M. A., Ball, J. G., Anestis, D. K., & Rankin, G. O. (1998). 2-Aminophenol and 4-aminophenol toxicity in renal slices from Sprague-Dawley and Fischer 344 rats. Toxicology letters, 97(1-3), 123-130.
  • Z-Aminophenol. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved from [Link]

  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60.
  • Singh, N. P., McCoy, M. T., Tice, R. R., & Schneider, E. L. (1988). A simple technique for quantitation of low levels of DNA damage in individual cells. Experimental cell research, 175(1), 184-191.
  • Tice, R. R., Agurell, E., Anderson, D., Burlinson, B., Hartmann, A., Kobayashi, H., Miyamae, Y., Rojas, E., Ryu, J. C., & Sasaki, Y. F. (2000). Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing. Environmental and molecular mutagenesis, 35(3), 206-221.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services, Public Health Service.
  • GovInfo. (n.d.). 2-NITROPHENOL 4-NITROPHENOL Agency for Toxic Substances and Disease Registry U.S. P. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2019, December 12). Phenol, 2-nitro-: Human health tier II assessment. Retrieved from [Link]

  • Chemwatch. (n.d.). 2-Aminophenol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity Testing Using Cell Lines. Retrieved from [Link]

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  • Tentamus Group. (2023, September 6). The in vitro mutagenicity assay - THE AMES TEST. Retrieved from [Link]

  • Li, Y., et al. (2014). 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells. PLoS One, 9(4), e93903.
  • Yamazaki, H., et al. (2009). Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 678(2), 123-128.
  • Gichner, T., & Velemínský, J. (1988). Mutagenicity of aminophenols in the Salmonella/microsome assay. Mutation Research/Genetic Toxicology, 206(3), 295-300.
  • Weill, N., et al. (1985). Genotoxic activities of 2-nitronaphthofurans and related molecules. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 152(1), 1-10.
  • Flückiger-Isler, S., & Kamber, M. (2012). Assessment of the performance of the Ames IITM assay: a collaborative study with 19 coded compounds. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 747(1), 29-38.
  • Zlateva, T., et al. (2000). Genotoxic effect of substituted phenoxyacetic acids. Food and Chemical Toxicology, 38(11), 1007-1011.
  • Ohe, T., et al. (2004). 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells. Journal of Biological Chemistry, 279(44), 45684-45692.
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  • Singh, P. P., & Singh, V. K. (2012). Toxicological study of nitrobenzene derivatives against tetrahymena pyriformis using topological parameters. Journal of Chemical and Pharmaceutical Research, 4(1), 438-445.
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  • Naidoo, S., & Olaniran, A. O. (2014). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Environmental & Analytical Toxicology, 4(2), 1.
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  • Al-Suhaimi, E. A., et al. (2020). Synthesis, Cytotoxicity, Pan‐HDAC Inhibitory Activity and Docking Study of N‐(2‐Aminophenyl)‐2‐arylquinoline‐4. ChemistrySelect, 5(4), 1435-1442.
  • Amer, S. M., Aly, F. A., & Donya, S. M. (2001). Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 494(1-2), 1-12.
  • Guo, X., et al. (2023). Genotoxicity assessment of eight nitrosamines using 2D and 3D HepaRG cell models. Archives of Toxicology, 97(9), 2533-2545.
  • Mori, H., et al. (1985). Genotoxicity of a variety of nitroarenes and other nitro compounds in DNA-repair tests with rat and mouse hepatocytes. Mutation Research/Genetic Toxicology, 158(3), 155-163.
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  • Wang, H., et al. (2020). Aminooxyacetic acid (AOAA) sensitizes colon cancer cells to oxaliplatin via exaggerating apoptosis induced by ROS.
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Safety & Regulatory Compliance

Safety

2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid proper disposal procedures

2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid Proper Disposal Procedures Executive Summary 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid (CAS 83785-11-9) is a specialized bifunctional building block frequentl...

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Author: BenchChem Technical Support Team. Date: March 2026

2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid Proper Disposal Procedures

Executive Summary

2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid (CAS 83785-11-9) is a specialized bifunctional building block frequently utilized in the synthesis of photolabile (caged) compounds, such as caged calcium chelators (e.g., NP-EGTA). Due to its dual chemical nature—a nitroaromatic core and two carboxylic acid moieties—it presents unique laboratory safety and disposal challenges. This guide provides an authoritative, step-by-step operational plan for the safe handling, segregation, and disposal of this compound in accordance with federal safety standards.

Hazard Assessment & Causality (E-E-A-T)

To properly dispose of a chemical, one must first understand the mechanistic causality behind its reactivity profile. The disposal protocols for 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid are dictated by two primary structural features:

  • The Nitroaromatic Core : Nitro groups ( −NO2​ ) are highly electron-withdrawing, making the aromatic ring electron-deficient. While the neat compound is generally stable under standard laboratory conditions, nitroaromatics can form highly unstable, shock-sensitive salts if exposed to heavy metals (e.g., lead, copper, silver) or strong bases [1].

  • The Diacetic Acid Moieties : The bis(oxy)diacetic acid structure acts as a potent metal chelator. This means the compound will actively bind free metal ions in a solution.

The Causality of Segregation : If this compound is disposed of in a generic "mixed aqueous waste" carboy that also contains heavy metal waste, the diacetic acid groups will chelate the metals, bringing them into direct proximity with the nitroaromatic core. Upon drying or concentration, this precipitates shock-sensitive, explosive salts. Therefore, strict segregation from heavy metals is the foundational rule of its disposal.

Quantitative Data & Waste Classification

Table 1: Chemical Profile and Quantitative Disposal Parameters

ParameterValue / SpecificationDisposal Implication
CAS Number 83785-11-9Required for EHS waste logging and RCRA tracking [2].
Chemical Formula C10H9NO8High oxygen balance; strictly segregate from reducing agents.
Molecular Weight 271.18 g/mol Used to calculate molarity in liquid waste streams.
Aqueous Waste pH Limit pH 6.0 – 8.0Must neutralize before disposal to prevent acid-catalyzed reactions.
Small Spill Threshold < 50 g (Solid) or < 500 mL (Liquid)Can be managed by lab personnel using standard spill kits.
Large Spill Threshold ≥ 50 g (Solid) or ≥ 500 mL (Liquid)Requires immediate EHS intervention and lab evacuation.

Operational Handling & Pre-Disposal Protocols

Before generating waste, ensure the following engineering controls and Personal Protective Equipment (PPE) are utilized in compliance with OSHA's Laboratory Standard [3]:

  • Engineering Controls : Handle all dry powders within a certified chemical fume hood to prevent the inhalation of irritating dust.

  • PPE : Nitrile gloves (double-gloving recommended for prolonged handling), safety goggles, and a flame-resistant laboratory coat.

  • Equipment : Avoid using metal spatulas when handling the dry powder; use PTFE (Teflon) or ceramic spatulas to eliminate the risk of friction or spark generation.

Step-by-Step Disposal Workflows

Protocol 1: Solid Waste Disposal
  • Collection : Sweep up any solid waste or contaminated consumables (weigh boats, filter paper) using a dedicated brush or damp Kimwipe. Do not sweep dry to avoid aerosolization.

  • Packaging : Place the solid waste into a High-Density Polyethylene (HDPE) or clear glass wide-mouth container. Never use metal containers.

  • Labeling : Affix a hazardous waste label. Check the boxes for "Toxic" and "Irritant." Explicitly write: "Solid Waste: 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid (Nitroaromatic - NO HEAVY METALS)."

  • Validation Check : Inspect the secondary containment tray weekly for any signs of discoloration or crystal formation on the outside of the HDPE container, which could indicate a compromised seal or moisture ingress.

Protocol 2: Liquid Waste Disposal (Aqueous & Organic)
  • Segregation (Critical Step) : Verify that the intended waste carboy contains NO heavy metals, strong acids, or strong bases.

  • Organic Solutions : If the compound is dissolved in DMSO, DMF, or methanol, transfer the solution to the "Non-Halogenated Organic Waste" stream.

  • Aqueous Solutions : If dissolved in aqueous buffers, adjust the pH to a neutral range (pH 6.0–8.0) using dilute NaOH or HCl before adding it to the "Aqueous Waste" stream.

  • Validation Check : Before sealing the waste carboy, verify the pH of the final mixture using pH indicator strips. If the pH is outside the 6.0–8.0 range, adjust dropwise until neutralized. This self-validating step ensures the compound remains stable in solution and prevents unexpected precipitation.

Waste Segregation Visualization

WasteWorkflow Start 2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid Waste Generation Solid Solid Powder Waste Start->Solid Liquid Liquid Solution Waste Start->Liquid PackSolid Package in HDPE/Glass Label: Nitroaromatic Solid Solid->PackSolid CheckMetal Check for Heavy Metals (Pb, Cu, Ag) Liquid->CheckMetal Danger DO NOT MIX! Risk of Shock-Sensitive Salts CheckMetal->Danger Yes OrgSolvent Organic Solvent (DMSO, DMF, MeOH) CheckMetal->OrgSolvent No (Organic) AqSolvent Aqueous Buffer (pH 5-9) CheckMetal->AqSolvent No (Aqueous) PackOrg Non-Halogenated Organic Waste Stream OrgSolvent->PackOrg PackAq Aqueous Waste Stream (Separate from Metals) AqSolvent->PackAq EHS Transfer to EHS for Incineration (RCRA) PackSolid->EHS PackOrg->EHS PackAq->EHS

Figure 1: Waste segregation and disposal workflow for nitroaromatic diacetic acid derivatives.

Spill Response Workflow

In the event of an accidental release, follow these immediate response protocols:

Small Dry Spill (< 50 g)

  • Do not sweep dry.

  • Lightly dampen a Kimwipe or absorbent pad with deionized water or ethanol to suppress dust.

  • Gently wipe the spill from the outside perimeter moving inward.

  • Place all contaminated wipes in the solid hazardous waste container.

Liquid Spill (< 500 mL)

  • Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible sawdust, as nitroaromatics can act as oxidizers under certain conditions.

  • Scoop the absorbed mixture using a plastic dustpan.

  • Transfer to a solid waste container and label as "Spill Debris containing Nitroaromatic."

  • Wash the affected surface with soap and water to remove residual acidity.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011. Available at:[Link]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Laws and Regulations. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Available at:[Link]

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid
Reactant of Route 2
2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid
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